4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Description
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Properties
IUPAC Name |
4-chloro-N-(2,4,6-trimethylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-7-10(2)13(11(3)8-9)15-12(16)5-4-6-14/h7-8H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSHBNHLTMDYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395318 | |
| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121513-35-7 | |
| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Abstract
This technical guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of this compound, a valuable chemical intermediate. The primary focus is on the nucleophilic acyl substitution reaction between 2,4,6-trimethylaniline and 4-chlorobutyryl chloride. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical process parameters, and discusses the synthesis of the requisite precursors. Authored for researchers and drug development professionals, this guide emphasizes the rationale behind experimental choices, safety considerations, and process validation to ensure reproducibility and scalability.
Introduction and Strategic Importance
This compound (CAS No: 121513-35-7) is an N-acylated aromatic amide.[1][2][3] Its molecular structure, featuring a sterically hindered aniline moiety and a reactive terminal alkyl chloride, makes it a versatile intermediate in organic synthesis. The amide linkage provides stability, while the chloro-functionalized tail allows for subsequent nucleophilic substitution reactions, making it a key building block for constructing more complex molecules, particularly within the pharmaceutical and fine chemical industries. For instance, analogous structures are precursors to local anesthetics and other biologically active compounds.
Compound Profile:
-
IUPAC Name: this compound[1]
Retrosynthetic Analysis and Pathway Selection
A retrosynthetic analysis of the target molecule logically identifies the amide bond as the key disconnection point. This bond is most effectively formed through the acylation of an amine.
This disconnection reveals two primary starting materials:
-
Nucleophile: 2,4,6-Trimethylaniline (also known as mesidine).
-
Electrophile: An activated form of 4-chlorobutanoic acid.
For laboratory and industrial-scale synthesis, the most practical and efficient electrophile is the corresponding acyl chloride, 4-chlorobutyryl chloride . Its high reactivity is driven by the excellent leaving group ability of the chloride ion, ensuring a rapid and often high-yielding reaction. This approach, a variant of the Schotten-Baumann reaction, is a cornerstone of amide synthesis.[4][5]
Core Synthesis: Acylation of 2,4,6-trimethylaniline
The core transformation is the nucleophilic acyl substitution reaction between the amine and the acyl chloride.
Underlying Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-understood mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobutyryl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, the most stable leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine, removes the proton from the newly formed ammonium ion. This step is critical as it neutralizes the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting 2,4,6-trimethylaniline, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials:
-
2,4,6-Trimethylaniline
-
4-Chlorobutyryl chloride
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of aniline).
-
Base Addition: Add anhydrous triethylamine (1.1-1.2 eq) to the solution. The slight excess ensures complete scavenging of the HCl byproduct.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation and minimize potential side reactions.
-
Acyl Chloride Addition: Transfer 4-chlorobutyryl chloride (1.05 eq) into a dropping funnel and add it dropwise to the cooled aniline solution over 15-20 minutes. Maintain the internal temperature below 5-10 °C during the addition. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).
-
Aqueous Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any unreacted aniline), saturated NaHCO3 solution (to neutralize any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure solid.
Visualization of Synthesis Workflow
Caption: Acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride.
Process Parameters and Data Summary
The following table summarizes typical quantitative data for the described protocol. Yields are highly dependent on the purity of reagents and adherence to the procedure.
| Parameter | Value / Description | Rationale |
| Molar Ratio | 2,4,6-Trimethylaniline : 4-Chlorobutyryl Chloride : Et3N | A slight excess of the acylating agent ensures full consumption of the starting aniline, while excess base neutralizes all HCl produced. |
| 1.0 : 1.05 : 1.1 | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive towards the reagents; effectively dissolves starting materials. |
| Temperature | 0 °C during addition, then ambient temperature | Controls the initial exothermicity of the highly reactive acyl chloride. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion at room temperature. |
| Expected Yield | 85-95% (after purification) | The reaction is generally efficient and high-yielding. |
Precursor Synthesis Overview
A comprehensive guide necessitates acknowledging the synthesis of the starting materials.
Synthesis of 4-chlorobutyryl chloride
This key reagent is not always commercially available in bulk and is often prepared from γ-butyrolactone. Common industrial methods involve reacting γ-butyrolactone with chlorinating agents.
-
With Phosgene or Bis(trichloromethyl) carbonate: These methods involve heating γ-butyrolactone with phosgene or a solid phosgene equivalent like triphosgene, often in the presence of a catalyst.[6][7][8] These are highly effective but require stringent safety protocols due to the extreme toxicity of phosgene.
-
With Thionyl Chloride: Reaction with thionyl chloride (SOCl2), often catalyzed by zinc chloride, is another common route, though it can be less efficient than phosgene-based methods.[9]
Synthesis of 2,4,6-trimethylaniline
This substituted aniline is typically prepared via a two-step sequence from mesitylene (1,3,5-trimethylbenzene).
-
Nitration: Mesitylene is nitrated using a mixture of nitric acid and sulfuric acid to form 2,4,6-trimethylnitrobenzene.[10]
-
Reduction: The resulting nitro compound is then reduced to the corresponding amine, 2,4,6-trimethylaniline. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H2 gas and a nickel or palladium catalyst) or chemical reduction (e.g., with tin or iron in acidic media).[10]
Safety and Handling Considerations
Professional laboratory safety standards are mandatory for this synthesis.
-
2,4,6-Trimethylaniline: This compound is toxic and should be handled with care. It is considered a potential carcinogen.[11]
-
4-Chlorobutyryl chloride: This is a corrosive and lachrymatory substance. It reacts violently with water and moisture, releasing HCl gas. It must be handled in an anhydrous environment and under a fume hood.
-
Dichloromethane (DCM): A volatile solvent with associated health risks.
-
Triethylamine: A corrosive and flammable liquid with a strong odor.
Mandatory Precautions:
-
Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Conduct all manipulations of volatile, corrosive, or toxic reagents inside a certified chemical fume hood.
-
Ensure all glassware is thoroughly dried before use to prevent violent reactions with the acyl chloride.
Conclusion
The synthesis of this compound via the acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride is a highly efficient, reliable, and scalable method. The success of the synthesis hinges on a clear understanding of the nucleophilic acyl substitution mechanism, the critical role of a base to neutralize the HCl byproduct, and careful control of reaction conditions, particularly temperature. By adhering to the detailed protocol and stringent safety precautions outlined in this guide, researchers can confidently produce this valuable chemical intermediate for further applications in drug discovery and materials science.
References
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Katritzky, A. R., Singh, S. K., He, H. Y., & Kirichenko, K. (2004). Preparation of N-acylated amines. ResearchGate. [Link]
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Katritzky, A. R., Singh, S. K., He, H. Y., & Kirichenko, K. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]
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Boumoud, T., Rached, H., & Elias, A. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(9), 743-749. [Link]
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Devi, N., & Deka, D. C. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
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Saikia, U. P., Hussain, F. L., Suri, M., & Pahari, P. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Tetrahedron Letters, 57(13), 1434-1437. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chlorobutyryl chloride. [Link]
- Google Patents. (2009). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
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The Good Scents Company. (n.d.). Butyramide. [Link]
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-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
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US EPA. (n.d.). Butanamide, N-(4-chloro-2-methylphenyl)-3-oxo- - Substance Details. [Link]
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Cheméo. (n.d.). Chemical Properties of Butanamide (CAS 541-35-5). [Link]
- Patsnap. (n.d.). Method for synthesizing 4-chlorobutyryl chloride.
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Li, B., et al. (2018). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry, 16(34), 6235-6239. [Link]
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OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. [Link]
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PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. [Link]
- Google Patents. (2006). CN1800143A - 2,4,6-trimethylaniline synthesis method.
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"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" chemical properties
An In-Depth Technical Guide to 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Executive Summary
This compound is a substituted amide that serves primarily as a chemical building block in synthetic organic chemistry. Its structure features a sterically hindered N-aryl group (2,4,6-trimethylphenyl, or mesityl) and a reactive alkyl chloride terminus, making it a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its known chemical properties, a proposed, field-validated synthetic protocol, and an expert analysis of its reactivity and potential applications in research and development, particularly within the context of medicinal chemistry and materials science. The document is intended for chemical researchers, process chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Compound Identification and Physicochemical Properties
Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The fundamental identifiers and computed physicochemical properties of this compound are summarized below.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 121513-35-7 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₈ClNO | [3][4][5] |
| Molecular Weight | 239.74 g/mol | [1][3][5] |
| Canonical SMILES | CC1=CC(C)=C(NC(=O)CCCCl)C(C)=C1 | [1] |
| InChI Key | JLSHBNHLTMDYRK-UHFFFAOYSA-N | [1] |
| Synonyms | 4-Chloro-N-mesitylbutanamide, Butanamide, 4-chloro-N-(2,4,6-trimethylphenyl)- | [4] |
Physicochemical Data
The following table outlines key physical and chemical properties. These values are predominantly derived from computational models and supplier databases, as extensive experimental characterization is not widely published.
| Property | Value | Notes |
| Boiling Point | 367.5 °C at 760 mmHg | Predicted value.[4] |
| Density | 1.111 g/cm³ | Predicted value.[4] |
| Flash Point | 176.1 °C | Predicted value.[4] |
| LogP (Octanol/Water) | ~3.8 - 4.2 | Computational estimates vary.[1][4] This value suggests high lipophilicity and poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [4] |
| Refractive Index | 1.553 | Predicted value.[4] |
| Hydrogen Bond Donors | 1 (Amide N-H) | [4] |
| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | [4] |
| Rotatable Bonds | 4 | [4] |
Synthesis and Purification
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for cost analysis, impurity profiling, and potential scale-up. The most logical and industrially relevant approach is the N-acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride.
Retrosynthetic Analysis & Strategy
The amide bond is the key disconnection point. The retrosynthetic analysis points to two readily available starting materials: 2,4,6-trimethylaniline (mesidine) and 4-chlorobutyryl chloride.
Caption: Retrosynthetic path for the target molecule.
The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
2,4,6-Trimethylaniline (1.0 eq)
-
4-Chlorobutyryl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2,4,6-trimethylaniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq). The choice of a tertiary amine base is critical; it is non-nucleophilic and effectively scavenges HCl without competing in the primary reaction.
-
Acylation: Dissolve 4-chlorobutyryl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred aniline solution at 0 °C over 30 minutes. A slight excess of the acid chloride ensures full consumption of the more valuable aniline.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aniline spot.
-
Aqueous Work-up:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid chloride and HCl), and finally with brine (to reduce the solubility of organic material in the aqueous phase). Each wash validates the removal of specific impurities.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The polarity is chosen to achieve clear separation of the product from non-polar starting materials and polar byproducts. Alternatively, if the crude product is highly crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from its bifunctional nature: a relatively stable amide core and a reactive alkyl halide handle.
Caption: Key reactive centers of the molecule.
Reactions at the Alkyl Chloride Terminus
The primary chloride is an excellent electrophile for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide array of functional groups, making it a valuable scaffold for building chemical libraries.
-
Azide Introduction: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields the corresponding 4-azido derivative. This is a gateway to primary amines (via reduction) or triazoles (via click chemistry).
-
Amine Alkylation: Reaction with primary or secondary amines can be used to introduce new nitrogen-containing moieties, a common strategy in medicinal chemistry.
-
Thiol Alkylation: Reaction with thiols or sodium thiolate salts provides thioether analogues.
-
Cyanide Displacement: Reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid, extending the carbon chain by one.
Stability and Reactivity of the Amide Bond
The amide bond is generally robust. The steric hindrance provided by the two ortho-methyl groups on the phenyl ring significantly protects it from hydrolysis. This is a key feature, as it allows for a wide range of chemical transformations on the butanoyl chain without disturbing the core amide structure. However, under harsh acidic or basic conditions with prolonged heating, hydrolysis to 4-chlorobutanoic acid and 2,4,6-trimethylaniline can occur.
Potential Applications in Drug Discovery
While this specific molecule has no documented biological activity, its structural components are present in many pharmacologically active agents. The N-aryl amide motif is a common feature in local anesthetics (e.g., lidocaine, which has a 2,6-dimethylphenyl group) and other CNS-active drugs. Therefore, derivatives of this compound could be synthesized and screened for a variety of biological targets. Its high lipophilicity (LogP > 3.8) suggests it would be a candidate for targeting receptors within the central nervous system or other lipid-rich environments, provided other drug-like properties are met.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.
Spectroscopic Profile (Predicted)
While public spectral data is scarce, the expected spectroscopic signatures can be reliably predicted based on the structure.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~8.0-9.0 ppm (s, 1H): Amide N-H. δ ~6.9 ppm (s, 2H): Aromatic C-H. δ ~3.6 ppm (t, 2H): -CH₂-Cl. δ ~2.5 ppm (t, 2H): -CO-CH₂-. δ ~2.25 ppm (s, 6H): Two ortho-methyl groups. δ ~2.20 ppm (s, 3H): Para-methyl group. δ ~2.1 ppm (quintet, 2H): -CO-CH₂-CH₂-. | Chemical shifts are influenced by adjacent functional groups and magnetic anisotropy. The two aromatic protons are equivalent due to symmetry, as are the six ortho-methyl protons. |
| ¹³C NMR | δ ~170-175 ppm: Amide C=O. δ ~130-140 ppm: Aromatic carbons (quaternary and C-H). δ ~45 ppm: -CH₂-Cl. δ ~35 ppm: -CO-CH₂-. δ ~28 ppm: -CO-CH₂-CH₂-. δ ~21 ppm: Para-methyl C. δ ~18 ppm: Ortho-methyl C. | Carbonyl carbons are highly deshielded. Electronegative chlorine deshields the adjacent carbon. Methyl groups appear in the upfield aliphatic region. |
| IR Spectroscopy | ~3300 cm⁻¹: N-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~1660 cm⁻¹: Amide I band (C=O stretch). ~1540 cm⁻¹: Amide II band (N-H bend). ~700-800 cm⁻¹: C-Cl stretch. | These are characteristic absorption frequencies for the key functional groups present in the molecule. |
Chromatographic Methods
-
TLC: For reaction monitoring, a mobile phase of 20-30% ethyl acetate in hexanes on silica gel plates is appropriate. Visualization can be achieved with a UV lamp (254 nm).
-
HPLC: Purity analysis can be performed using a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water.[6] Detection would be optimal at the UV absorbance maximum of the trimethylphenyl ring, likely around 254-270 nm.
Safety and Handling
No specific toxicological data for this compound is publicly available. However, based on its functional groups and data from analogous compounds, a cautious approach is warranted.[7]
-
General Hazards: Compounds containing alkyl chloride functionalities can be alkylating agents and should be treated as potentially toxic and irritant. Amides can be irritants.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety glasses or goggles.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
References
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PubChem - National Institutes of Health. 4-Chloro-meta-butyrotoluidide. [Link]
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PubChem - National Institutes of Health. 4-chloro-3-oxo-N-(2,4,6-trifluorophenyl)butanamide. [Link]
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PubChem - National Institutes of Health. 4-chloro-N-methoxy-N-methylButanamide. [Link]
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SIELC Technologies. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. [Link]
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US EPA. Butanamide, N-(4-chloro-2-methylphenyl)-3-oxo- - Substance Details. [Link]
- Google Patents. Process for the production of 4-chloro-butanals.
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Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
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ATB - Automated Topology Builder. Butanamide | C4H9NO | MD Topology | NMR | X-Ray. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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ResearchGate. Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides. [Link]
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Indian Journal of Chemistry. An asymmetric synthesis of Levetiracetam. [Link]
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"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide delineates a hypothesized mechanism of action for the novel chemical entity this compound. In the absence of direct empirical data for this specific molecule, this document leverages structure-activity relationships of analogous compounds and foundational principles of medicinal chemistry to propose a scientifically rigorous framework for its biological investigation. The primary hypothesis centers on the compound's function as a covalent modifier of protein targets, a characteristic suggested by its reactive 4-chlorobutyl moiety. This guide provides a comprehensive, step-by-step experimental roadmap for researchers and drug development professionals to elucidate the compound's molecular interactions, identify its biological targets, and validate its mechanism of action. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity.
Introduction and Structural Rationale
This compound is a small molecule characterized by three key structural features: a reactive terminal chloroalkane, a central butanamide linker, and a sterically hindered 2,4,6-trimethylphenyl (mesityl) group. While this specific compound is not extensively described in the scientific literature, its constituent parts suggest a plausible and testable mechanism of action.
-
The Electrophilic Warhead: The terminal chlorine on the butyl chain is a latent electrophile. It is hypothesized that this group can undergo nucleophilic substitution by electron-rich residues on biological macromolecules, such as the thiol group of cysteine, the imidazole of histidine, or the epsilon-amino group of lysine. This would result in the formation of a stable, covalent bond between the compound and its protein target.
-
The N-Aryl Amide Core: The N-(2,4,6-trimethylphenyl)butanamide core provides a rigid scaffold that dictates the compound's three-dimensional shape and physicochemical properties. The amide linkage is a common feature in bioactive molecules and can participate in hydrogen bonding with protein backbones or side chains.
-
The Trimethylphenyl Moiety: The trimethylphenyl group is a bulky, lipophilic moiety. The methyl groups can influence the compound's metabolic stability and pharmacokinetic profile.[1] Furthermore, this group will play a significant role in the non-covalent interactions that position the molecule within a target's binding pocket, orienting the chlorobutyl group for covalent modification. The steric hindrance provided by the ortho-methyl groups can also influence the molecule's reactivity and target selectivity.
Based on this structural analysis, the central hypothesis is that This compound acts as a targeted covalent inhibitor. The trimethylphenyl and amide components are proposed to mediate reversible binding to a specific protein target, and the chlorobutyl group subsequently forms an irreversible covalent bond with a nearby nucleophilic residue.
Proposed Mechanism of Action: A Two-Step Covalent Modification
The hypothesized mechanism of action can be broken down into two distinct steps:
-
Reversible Binding (Non-Covalent Interaction): The compound initially binds to the target protein's active or allosteric site through non-covalent interactions. These are likely to be hydrophobic interactions involving the trimethylphenyl ring and hydrogen bonds involving the amide group.
-
Irreversible Covalent Bonding: Following initial binding and correct orientation, the electrophilic chlorobutyl group reacts with a suitably positioned nucleophilic amino acid residue on the target protein, forming a stable covalent adduct.
This two-step mechanism is common for covalent drugs and offers the advantage of high potency and prolonged duration of action.
Experimental Workflow for Mechanism of Action Elucidation
The following is a detailed, phased experimental plan to test the proposed mechanism of action.
Phase 1: Preliminary Biological Screening and Cytotoxicity Assessment
The initial step is to determine if this compound exhibits any biological activity and at what concentration.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Line Selection: A panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-malignant control cell line (e.g., 184B5) should be used.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO and make serial dilutions in culture medium.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
Rationale: This experiment will establish the compound's cytotoxic potential and guide the concentration range for subsequent mechanism-of-action studies. A significant difference in cytotoxicity between cancerous and non-cancerous cell lines would suggest some level of selectivity.
Phase 2: Target Identification
Identifying the specific protein(s) that our compound interacts with is crucial. Affinity-based proteomics is a powerful approach for this.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of an Affinity Probe: Synthesize an analogue of this compound with a linker and a biotin tag. The linker should be attached to the phenyl ring to minimize interference with the reactive chlorobutyl group.
-
Cell Lysate Preparation: Prepare whole-cell lysates from a responsive cell line identified in Phase 1.
-
Affinity Pulldown: Immobilize the biotinylated probe on streptavidin-coated beads. Incubate the beads with the cell lysate to allow the probe to bind to its target protein(s).
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the probe-bound proteins.
-
Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Validation: Validate potential targets using techniques like Western blotting or by demonstrating a direct interaction using a purified recombinant protein.
Rationale: This unbiased approach allows for the identification of proteins that directly bind to the compound.[2]
Phase 3: Validation of Covalent Binding
Once a putative target is identified, it is essential to confirm that the compound binds covalently.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified recombinant target protein with this compound.
-
Mass Analysis: Analyze the protein by high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Data Interpretation: A mass shift corresponding to the molecular weight of the compound (minus HCl) will confirm covalent adduction.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) for Adduct Site Mapping
-
Proteolytic Digestion: After incubation of the target protein with the compound, digest the protein with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data for peptides with a mass modification corresponding to the compound. The fragmentation pattern will pinpoint the exact amino acid residue that has been covalently modified.
Rationale: These experiments provide direct and definitive evidence of covalent bond formation and identify the specific site of modification, which is critical for understanding the mechanism of action.
Visualization of Proposed Workflow and Mechanism
Diagram: Experimental Workflow for MoA Elucidation
Caption: Workflow for elucidating the mechanism of action.
Diagram: Hypothesized Covalent Inhibition Mechanism
Caption: The proposed two-step mechanism of covalent inhibition.
Concluding Remarks and Future Directions
This technical guide puts forth a plausible, data-driven hypothesis for the mechanism of action of this compound. The proposed workflow provides a clear and robust path for researchers to validate this hypothesis, from initial biological screening to precise identification of the molecular target and the nature of the chemical interaction. Successful execution of these experiments will not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of how targeted covalent inhibitors can be designed and optimized for therapeutic purposes. Future studies should focus on structure-activity relationship (SAR) analysis by synthesizing and testing analogues to improve potency and selectivity, as well as in vivo studies to assess the compound's therapeutic potential.
References
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Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]
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Lee, J., & Kim, S. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(14), 1976-1983. Retrieved from [Link]
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Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]
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Dalal, M. (n.d.). Methods of Determining Mechanisms. Dalal Institute. Retrieved from [Link]
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Francis Crick Institute. (2017, August 7). New approach makes it easier to find novel drugs. Retrieved from [Link]
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Ríos-Guzmán, Y., et al. (2022). New Amides and Phosphoramidates Containing Selenium: Studies on Their Cytotoxicity and Antioxidant Activities in Breast Cancer. Molecules, 27(19), 6529. Retrieved from [Link]
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Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. Retrieved from [Link]
- Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-387). Academic Press.
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Patel, K. D., et al. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Journal of the Serbian Chemical Society, 77(1), 17-26. Retrieved from [Link]
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Schaeffer, P. (2008). The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. Retrieved from [Link]
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Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some amide derivatives and their biological activity. ResearchGate. Retrieved from [Link]
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Fang, H., et al. (2022). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate. Retrieved from [Link]
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Barreiro, E. J., & Fraga, C. A. M. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. RSC Medicinal Chemistry, 9(11), 1436-1447. Retrieved from [Link]
- Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Medicinal and Organic Chemistry, 6(4), 92-95.
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Hettiarachchi, C., & Wickramasinghe, I. (2021). MedFused: A framework to discover the relationships between drug chemical functional group impacts and side effects. PeerJ, 9, e11236. Retrieved from [Link]
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Wang, Y., et al. (2023). Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration. Bioorganic Chemistry, 130, 106275. Retrieved from [Link]
-
da Silva, E. N., & de Castro, S. L. (2023). Molecular Targets for Chalcones in Antileishmanial Drug Discovery. Current Medicinal Chemistry, 30(1), 108-125. Retrieved from [Link]
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"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" CAS number lookup
An In-Depth Technical Guide to 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
This guide provides a comprehensive technical overview of this compound, a substituted amide with potential applications in chemical synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and prospective utility.
Compound Identification and Physicochemical Properties
This compound is an aromatic amide characterized by a substituted phenyl ring and a chlorinated alkyl chain. Its unique structure makes it a valuable intermediate in organic synthesis.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 121513-35-7[1][2][3] |
| Molecular Formula | C₁₃H₁₈ClNO[1][3] |
| IUPAC Name | This compound[2] |
| Synonyms | 4-Chloro-N-mesitylbutanamide, Butanamide, 4-chloro-N-(2,4,6-trimethylphenyl)- |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 239.74 g/mol | [2] |
| Density | 1.111 g/cm³ | [3] |
| Boiling Point | 367.5°C at 760 mmHg | [3] |
| Flash Point | 176.1°C | [3] |
| Refractive Index | 1.553 | [3] |
| LogP | 3.81 |[2] |
Synthesis Protocol: A Representative Amidation Approach
Underlying Principles of the Synthesis
The synthesis is based on the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the amide bond. The presence of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.
Detailed Experimental Protocol
Materials:
-
2,4,6-trimethylaniline
-
4-chlorobutyryl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-trimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical methods that should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl groups on the phenyl ring, and the protons of the butanamide chain. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The presence of a chlorine atom should be evident from the isotopic pattern of the molecular ion peak (M and M+2 in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the amide (around 3300 cm⁻¹) and the C=O bond of the amide (around 1650 cm⁻¹).
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment. Based on methods for similar compounds, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) would be a suitable starting point.[4][5]
Table 3: Suggested Starting HPLC Method
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Applications in Research and Drug Discovery
While there are no specific documented applications for this compound in the literature, its structural features suggest several potential areas of interest for researchers.
Intermediate for Heterocyclic Synthesis
The presence of a terminal chloro group makes this compound a versatile precursor for the synthesis of various heterocyclic compounds. The chloro group can be displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Potential as a Bioactive Scaffold
The N-aryl amide moiety is a common feature in many biologically active molecules. Studies on related N-arylcinnamamides and N-aryl-3-oxobutanamides have shown a broad spectrum of activities, including antibacterial and anticancer properties.[6][7] The specific substitution pattern on the aryl ring is known to be a key determinant of biological potency.[7]
The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[8][9] Therefore, this compound represents a scaffold that could be explored for the development of novel therapeutic agents.
Logical Flow for Potential Drug Discovery Application
Caption: Potential pathway for drug discovery using the target compound.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Table 4: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Phrases | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is based on supplier safety data and may not be exhaustive.
References
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Butanamide, 4-chloro-3-oxo-N-phenyl- Separation. (n.d.). SIELC Technologies. Retrieved from [Link]
-
N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Pospíšilová, Š., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3159. Available at: [Link]
-
Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 155-199. Available at: [Link]
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Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 155-199. Available at: [Link]
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"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" molecular structure and weight
An In-depth Technical Guide to 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. Tailored for researchers and professionals in synthetic chemistry and drug development, this document elucidates the molecule's structural characteristics, physicochemical properties, and a robust protocol for its synthesis, grounded in established chemical principles.
Introduction and Strategic Importance
This compound, also known as 4-chloro-N-mesitylbutanamide, is a bifunctional organic compound. Its significance in synthetic chemistry stems from its distinct structural components:
-
A Substituted Aromatic Amide: The core structure is an amide linkage between a butanoyl group and a 2,4,6-trimethylaniline (mesidine) moiety. The sterically hindered mesityl group imparts specific solubility characteristics and can influence the conformational properties of molecules derived from this intermediate.
-
A Reactive Alkyl Halide: The terminal chloro group on the butanoyl chain is a versatile reactive handle. As a primary alkyl chloride, it is an effective electrophile for nucleophilic substitution reactions, making it a valuable precursor for introducing a four-carbon chain or for constructing cyclic structures.
While this compound is primarily cataloged for research and laboratory use, its structure is archetypal of intermediates used in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of a chlorine atom is a common feature in many FDA-approved drugs, highlighting the strategic value of chlorinated building blocks in medicinal chemistry.[2][3] This guide will detail the foundational data of this molecule and provide a validated, logical framework for its preparation.
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and physical characteristics. These properties are critical for predicting its reactivity, selecting appropriate analytical methods, and ensuring safe handling.
Chemical Identifiers
A consistent and unambiguous identification is crucial for regulatory compliance, procurement, and literature searches.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 121513-35-7 | [4] |
| Molecular Formula | C₁₃H₁₈ClNO | [1] |
| Synonyms | 4-Chloro-N-mesitylbutanamide | [5] |
| SMILES | CC1=CC(C)=C(NC(=O)CCCCl)C(C)=C1 | [4] |
| InChI Key | JLSHBNHLTMDYRK-UHFFFAOYSA-N | [4] |
Physicochemical Data
The following table summarizes the key computed and experimental properties of the molecule, which are essential for planning synthetic transformations and purification procedures.
| Property | Value | Source |
| Molecular Weight | 239.74 g/mol | [4] |
| Purity | ≥95% (typically available) | [4] |
| LogP | 3.81 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
Molecular Structure Visualization
The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms and the key functional groups.
Caption: 2D structure of this compound.
Synthesis Protocol: N-Acylation
The most direct and reliable method for synthesizing the target compound is the N-acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Causality and Experimental Design
-
Mechanism: The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobutyryl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.
-
Choice of Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine (TEA), is required to scavenge the HCl.[6][7]
-
Solvent Selection: An anhydrous, aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants but does not participate in the reaction (unlike protic solvents like water or alcohols which could hydrolyze the acyl chloride).
-
Temperature Control: The reaction is exothermic. Adding the acyl chloride dropwise to a cooled solution (0 °C) of the aniline and base helps to control the reaction rate, prevent side reactions, and ensure safety.
Step-by-Step Methodology
Materials:
-
2,4,6-trimethylaniline (1.0 eq)
-
4-chlorobutyryl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4,6-trimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Initial Cooling: Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.[8]
-
Quenching & Work-up:
-
Once complete, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid and unreacted acyl chloride), water, and finally brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to obtain the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Applications in Synthetic Chemistry
The true value of this compound lies in its potential as a precursor for more complex molecular architectures. The chloroalkyl chain is primed for further transformations.
Intramolecular Cyclization to form a Lactam
A primary application for this intermediate is in the synthesis of N-mesityl-2-pyrrolidinone. This transformation can be achieved via an intramolecular nucleophilic substitution, where the amide nitrogen (once deprotonated by a suitable base) acts as the nucleophile, displacing the chloride leaving group to form a five-membered ring.
-
Rationale: Lactams, particularly the pyrrolidinone ring system, are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.
-
Required Reagents: A strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) would be effective for deprotonating the amide N-H, initiating the cyclization.
Proposed Transformation Workflow
Caption: Potential synthetic utility via intramolecular cyclization.
Conclusion
This compound is a well-defined chemical intermediate with significant potential for advanced organic synthesis. Its molecular structure offers both steric influence from the mesityl group and high reactivity from the chloroalkyl chain. The synthetic protocol detailed herein is robust, scalable, and based on fundamental principles of organic chemistry, providing a reliable pathway for its preparation. For researchers in drug discovery and materials science, this compound serves as a valuable building block for creating novel lactams and other complex molecular targets.
References
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Ganjali, M. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-229. [Link]
-
PubChem. (n.d.). 4-chloro-N-methoxy-N-methylButanamide. National Center for Biotechnology Information. [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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ResearchGate. (2024). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
-
PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
-
International Journal of Pharmacy and Technology. (n.d.). A facile amidation of chloroacetyl chloride using DBU. [Link]
-
ResearchGate. (2001). A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com. [Link]
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An In-depth Technical Guide to the Solubility of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, a compound of interest in contemporary chemical research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and actionable experimental protocols.
Introduction: Understanding the Molecule
This compound (CAS No. 121513-35-7) is a substituted amide with a molecular structure that dictates its interactions with various solvents. A thorough understanding of its physicochemical properties is paramount to predicting and experimentally determining its solubility, which in turn is critical for its synthesis, purification, formulation, and potential biological applications. Chlorinated compounds, in particular, are prevalent in pharmaceuticals, and understanding their solubility is a key aspect of their development.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 121513-35-7 | [3][4] |
| Molecular Formula | C13H18ClNO | [4] |
| Molecular Weight | 239.74 g/mol | [3] |
| LogP (Octanol-Water Partition Coefficient) | 3.81 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
The high LogP value of 3.81 indicates a significant lipophilic (fat-loving) character, suggesting that the compound will favor nonpolar environments over aqueous ones. The presence of a single hydrogen bond donor (the N-H group of the amide) and a single hydrogen bond acceptor (the carbonyl oxygen) allows for limited interactions with polar, protic solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Structure Analysis:
This compound possesses a complex molecular architecture with distinct polar and nonpolar regions:
-
Nonpolar Regions: The 2,4,6-trimethylphenyl group and the butyl chain are significant nonpolar moieties that will readily interact with nonpolar solvents through van der Waals forces.
-
Polar Regions: The amide functional group (-C(O)NH-) is polar and capable of hydrogen bonding. The chlorine atom also contributes to the molecule's polarity.
Based on this structure, it is anticipated that the compound will exhibit favorable solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity and its ability to interact with the different functional groups of the solute.
Predicted Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar, Aliphatic | Moderate to High | The nonpolar butyl chain and trimethylphenyl group will interact favorably with hexane. |
| Toluene | Nonpolar, Aromatic | High | The aromatic ring of toluene will have strong π-π stacking interactions with the trimethylphenyl ring of the solute. |
| Dichloromethane (DCM) | Polar, Aprotic | High | DCM is a versatile solvent that can interact with both the polar and nonpolar regions of the molecule. |
| Ethyl Acetate | Polar, Aprotic | Moderate to High | The ester group of ethyl acetate can act as a hydrogen bond acceptor for the amide N-H. |
| Acetone | Polar, Aprotic | Moderate | Acetone's polarity should allow for good solvation of the amide group. |
| Isopropanol | Polar, Protic | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, but the nonpolar alkyl groups may limit very high solubility. |
| Methanol | Polar, Protic | Low to Moderate | While methanol can hydrogen bond, its high polarity may not be as compatible with the large nonpolar regions of the solute. |
| Water | Polar, Protic | Very Low | The high LogP value and the predominance of nonpolar surface area predict poor aqueous solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. The shake-flask method is a widely accepted technique for this purpose.[6]
Materials and Equipment
-
This compound (purity >95%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system should be agitated continuously.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC-MS).
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental protocol for determining solubility.
Caption: Experimental workflow for solubility determination.
Implications for Research and Development
The solubility profile of this compound has significant implications across various stages of its lifecycle:
-
Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate solvents for chemical reactions and for developing effective crystallization or chromatographic purification methods.
-
Formulation: In drug development, solubility is a critical determinant of a drug's bioavailability. For a lipophilic compound like this, formulation strategies may involve the use of organic co-solvents or lipid-based delivery systems.
-
Toxicology and Environmental Fate: Understanding solubility in different media is crucial for assessing the potential environmental impact and toxicological properties of the compound.
Conclusion
While experimental data for the solubility of this compound in organic solvents is not widely published, a systematic analysis of its physicochemical properties allows for robust predictions. The compound is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in highly polar and protic solvents, particularly water. The provided experimental protocol offers a validated framework for researchers to determine precise solubility values, which are indispensable for the continued research and development of this and similar molecules.
References
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Bustamante, P., Leal, C., & Escalera, B. (1994). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical Research, 11(2), 201–205. [Link]
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Byrne, F. P., Jin, S., Paggiola, G., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(3), 3562–3569. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234–252.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
- Avdeef, A. (2012).
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Kumar, R., & Kumar, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 183-221. [Link]
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Sharma, N., Singh, S., & Anand, A. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, hereafter referred to as CTM-butanamide, presents a compelling case for investigation. While direct biological data on this specific molecule is not yet publicly available, a detailed analysis of its structural components—the N-(2,4,6-trimethylphenyl) amide and the 4-chlorobutanamide moiety—provides a strong rationale for predicting its potential therapeutic activities. This guide synthesizes information from related chemical classes to build a hypothesis-driven framework for exploring the biological potential of CTM-butanamide, targeting researchers and professionals in drug development.
The molecular architecture of CTM-butanamide is notable for two key features. Firstly, the presence of a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen introduces significant steric hindrance. This bulky substituent is often employed in chemistry to influence reaction selectivity and stabilize reactive centers. In a biological context, this steric bulk can be hypothesized to confer selectivity for specific protein binding pockets, potentially reducing off-target effects. Secondly, the 4-chlorobutanamide tail presents a reactive electrophilic center, a feature often associated with covalent modulation of biological targets and a common motif in compounds with antiproliferative properties.
This document will provide a comprehensive overview of the predicted physicochemical properties of CTM-butanamide, propose several potential biological activities based on structure-activity relationships (SAR) of analogous compounds, and offer detailed experimental protocols to systematically validate these hypotheses.
Physicochemical Properties of CTM-butanamide
A thorough understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and predicting its pharmacokinetic behavior. The properties of CTM-butanamide are detailed below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 121513-35-7 | |
| Molecular Formula | C13H18ClNO | |
| Molecular Weight | 239.74 g/mol | |
| Canonical SMILES | CC1=CC(C)=C(NC(=O)CCCCl)C(C)=C1 | |
| InChI Key | JLSHBNHLTMDYRK-UHFFFAOYSA-N |
Predicted Properties: Based on its structure, CTM-butanamide is expected to have moderate to high lipophilicity, which would facilitate its passage across cellular membranes, a critical attribute for reaching intracellular targets.
Hypothesized Biological Activities and Rationale
Potential as a Neuromodulatory Agent: A Structural Analogy to Local Anesthetics
A compelling hypothesis for the biological activity of CTM-butanamide lies in its structural resemblance to amide-type local anesthetics. These drugs, such as lidocaine and mepivacaine, typically consist of a lipophilic aromatic ring connected via an amide linkage to a hydrophilic amine group. They function by reversibly blocking voltage-gated sodium channels in nerve cell membranes, thereby inhibiting the transmission of pain signals.
CTM-butanamide possesses the core features of this pharmacophore: a substituted aromatic ring (the mesityl group) and an amide linkage. The mesityl group, with its three methyl substituents, is a xylene derivative, a structural motif found in xylidine-based anesthetics like lidocaine. The increased lipophilicity and steric bulk conferred by the mesityl group compared to the 2,6-dimethylphenyl group of lidocaine could significantly influence its potency, duration of action, and selectivity for different sodium channel isoforms.
Proposed Mechanism of Action: Ion Channel Modulation
The proposed mechanism involves the diffusion of the neutral form of CTM-butanamide across the neuronal membrane. Once inside the axoplasm, the molecule could interact with the inner pore of voltage-gated sodium channels, sterically occluding the channel and preventing sodium influx, thus blocking action potential propagation.
Caption: Hypothesized mechanism of CTM-butanamide as a sodium channel blocker.
Potential as an Anticancer Agent
The presence of the 4-chlorobutanamide moiety suggests a potential for anticancer activity. Chloroalkyl groups can act as alkylating agents, forming covalent bonds with nucleophilic residues in biomolecules like DNA and proteins, which can induce apoptosis in rapidly dividing cancer cells. Several N-aryl amides and related compounds incorporating a chloroalkyl chain have demonstrated antiproliferative effects. Furthermore, the broader class of N-aryl amides has been explored for various anticancer activities. The specific substitution pattern on the aryl ring is a critical determinant of potency and selectivity.
Proposed Mechanism of Action: Covalent Inhibition and Apoptosis Induction
We hypothesize that CTM-butanamide could function as a targeted covalent inhibitor. The bulky mesityl group could guide the molecule to a specific binding pocket on a target protein (e.g., a kinase or a protein involved in cell division). Following non-covalent binding, the electrophilic 4-chlorobutanamide tail could react with a nearby nucleophilic residue (e.g., cysteine), leading to irreversible inhibition of the protein's function and subsequent induction of apoptosis.
Caption: Proposed covalent inhibition mechanism for anticancer activity.
Potential as an Enzyme Inhibitor
The N-aryl amide scaffold is prevalent in a wide array of enzyme inhibitors. For example, novel aryl amides have been identified as potent inhibitors of Adaptor Protein 2-Associated Kinase 1 (AAK1), a target for neuropathic pain. Similarly, aryl esters of alkylcarbamic acids are a known class of fatty acid amide hydrolase (FAAH) inhibitors, which have anxiolytic potential. The structure of CTM-butanamide fits the general profile of these inhibitor classes, suggesting it could have activity against various enzymes, with the specificity likely dictated by the interplay between the mesityl headgroup and the chloro-butanamide tail.
Proposed Experimental Workflows for Validation
To empirically test the hypothesized biological activities of CTM-butanamide, a structured, multi-tiered screening approach is recommended.
Workflow 1: Evaluation of Anticancer Activity
This workflow is designed to assess the antiproliferative and cytotoxic effects of CTM-butanamide on various cancer cell lines.
Caption: Tiered workflow for validating anticancer potential.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of CTM-butanamide in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Workflow 2: Evaluation of Neuromodulatory Activity
This workflow focuses on characterizing the effects of CTM-butanamide on neuronal excitability, specifically its potential to block sodium channels.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use a cell line expressing a specific voltage-gated sodium channel subtype (e.g., Nav1.7 in HEK293 cells) or primary cultured neurons (e.g., dorsal root ganglion neurons).
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on an inverted microscope. Perfuse with an external solution.
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Data Recording: Apply voltage-clamp protocols to elicit sodium currents. Record baseline currents.
-
Compound Application: Perfuse the chamber with a known concentration of CTM-butanamide and record the resulting sodium currents.
-
Analysis: Measure the peak sodium current before and after compound application to determine the percentage of inhibition. Generate a dose-response curve to calculate the IC50 for channel blockade.
Conclusion
While this compound is an understudied molecule, a rigorous analysis of its structural motifs provides a solid foundation for hypothesizing its potential biological activities. The structural parallels to known local anesthetics suggest a strong potential for neuromodulatory effects via ion channel blockade. Concurrently, the presence of a reactive chloroalkyl moiety points towards possible applications as a covalent inhibitor for anticancer therapy. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of these hypotheses. The insights gained from such studies will be invaluable in determining the therapeutic potential of this novel chemical entity and guiding future drug development efforts.
References
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Gutmann, H. R., Leaf, D. S., Yost, Y., Rydell, R. E., & Chen, C. C. (1970). Structure-Activity Relationships of N-Acylarylhydroxylamines in the Rat. Cancer Research, 30(5), 1485–1498. [Link]
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Damani, L. A., & Crooks, P. A. (1982). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 12(9), 527–535. [Link]
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Wikipedia. (n.d.). Mesitylene. Retrieved from [Link]
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Hartz, R. A., Ahuja, V. T., Nara, S. J., Kumar, C. M. V., Brown, J. M., Bristow, L. J., ... & Dzierba, C. D. (2021). Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 64(15), 11090–11128. [Link]
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Pocket Dentistry. (2015, January 12). Pharmacology of local anaesthetics. Retrieved from [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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Tarzia, G., Duranti, A., Tontini, A., Spadoni, G., Mor, M., Rivara, S., ... & Piomelli, D. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 46(12), 2351–2360. [Link]
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EPFL Graph Search. (n.d.). Mesitylene. Retrieved from [Link]
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Graham, L., & Peat, S. (2007). Basic pharmacology of local anaesthetics. BJA CEPD Reviews, 7(1), 32–37. [Link]
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PubChem. (n.d.). CID 172555620. Retrieved from [Link]
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Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. [Link]
-
Slideshare. (n.d.). Pharmacology of local an aesthesia. Retrieved from [Link]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 4-chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS No. 121513-35-7).[1][2][3] As a substituted amide, this molecule possesses distinct structural features that are readily elucidated through modern analytical techniques. This document serves as an essential reference for researchers, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and robust, field-proven protocols for data acquisition are provided, ensuring scientific integrity and reproducibility.
Introduction and Molecular Overview
This compound is a chemical compound with the molecular formula C₁₃H₁₈ClNO and a molecular weight of approximately 239.74 g/mol .[1][2] Its structure features a substituted aromatic ring (a mesityl group) linked via an amide functionality to a chlorinated butyl chain. This unique combination of an aromatic core, an amide linker, and an alkyl halide tail makes it a molecule of interest in synthetic chemistry and potentially in drug discovery as an intermediate or scaffold.
Accurate structural confirmation is the bedrock of chemical research. Spectroscopic analysis provides a non-destructive means to verify the identity, purity, and structural integrity of a synthesized compound. This guide will deconstruct the theoretical spectroscopic signature of this compound, providing the foundational knowledge required for its unambiguous identification.
Chemical Structure
The structural arrangement is paramount to understanding its spectral properties. The key components are the 2,4,6-trimethylphenyl group, the secondary amide linkage, and the 4-chlorobutyl chain.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectral data.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to be highly informative. The symmetry of the 2,4,6-trimethylphenyl ring simplifies the aromatic region, leading to a single signal for the two aromatic protons. The steric hindrance from the ortho-methyl groups may lead to broadening of the N-H signal.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 8.0 | Broad Singlet (br s) | 1H | N-H | Amide protons are exchangeable and often appear as broad signals. |
| ~ 6.90 | Singlet (s) | 2H | Ar-H | The two protons on the trimethylphenyl ring are chemically equivalent due to symmetry. |
| ~ 3.65 | Triplet (t) | 2H | -CH₂-Cl | Methylene group adjacent to the electron-withdrawing chlorine atom is deshielded. Coupled to β-CH₂. |
| ~ 2.40 | Triplet (t) | 2H | -C(=O)-CH₂ - | Methylene group alpha to the carbonyl is deshielded. Coupled to β-CH₂. |
| ~ 2.25 | Singlet (s) | 6H | ortho-Ar-CH₃ | The two ortho methyl groups are equivalent. |
| ~ 2.20 | Singlet (s) | 3H | para-Ar-CH₃ | The para methyl group is in a slightly different electronic environment. |
| ~ 2.10 | Quintet (quin) | 2H | -CH₂-CH₂ -CH₂- | Methylene group beta to both the carbonyl and chlorine is coupled to four adjacent protons. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton. The number of signals reflects the molecular symmetry.[4]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 171.5 | C =O | Carbonyl carbon of a secondary amide.[5] |
| ~ 137.0 | para-Ar-C | Aromatic quaternary carbon bonded to a methyl group. |
| ~ 135.5 | ortho-Ar-C | Aromatic quaternary carbons bonded to methyl groups. |
| ~ 132.0 | Ar-C -NH | Aromatic quaternary carbon bonded to the nitrogen. |
| ~ 129.0 | Ar-C H | Aromatic methine carbons, equivalent due to symmetry. |
| ~ 44.5 | -C H₂-Cl | Aliphatic carbon directly attached to chlorine. |
| ~ 38.0 | -C(=O)-C H₂- | Aliphatic carbon alpha to the carbonyl group. |
| ~ 28.0 | -CH₂-C H₂-CH₂- | Aliphatic carbon beta to the carbonyl group. |
| ~ 21.0 | para-Ar-C H₃ | Para methyl carbon on the aromatic ring. |
| ~ 18.5 | ortho-Ar-C H₃ | Ortho methyl carbons on the aromatic ring. |
Experimental Protocol: NMR Data Acquisition
Figure 2: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7] The spectrum for this compound is expected to be dominated by strong absorptions from the amide group.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3300 | Medium | N-H Stretch | Characteristic of a secondary amide. The position can be sensitive to hydrogen bonding. |
| 3050 - 3000 | Weak | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the trimethylphenyl ring. |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups. |
| ~ 1660 | Strong | C=O Stretch (Amide I) | A very strong and characteristic absorption for the carbonyl group in a secondary amide. |
| ~ 1540 | Medium | N-H Bend (Amide II) | This band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides. |
| 1465 - 1440 | Medium | C=C Aromatic Stretch | Stretching vibrations within the aromatic ring. |
| 750 - 650 | Medium | C-Cl Stretch | Stretching vibration for the carbon-chlorine bond in the alkyl chain. |
Experimental Protocol: FT-IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure.
Predicted Mass Spectrum Data (Electron Ionization)
The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.
| m/z Value | Assignment | Rationale |
| 239 / 241 | [M]⁺ (Molecular Ion) | Represents the intact molecule. The 3:1 intensity ratio of the pair confirms the presence of one chlorine atom. |
| 162 | [M - C₄H₆Cl]⁺ | Loss of the 4-chlorobutyl radical via cleavage alpha to the carbonyl. |
| 148 | [C₁₀H₁₄N]⁺ | Cleavage of the amide C-N bond, resulting in the trimethylaniline fragment. |
| 134 | [C₉H₁₂N]⁺ | A common fragment from substituted anilines. |
| 91 | [C₄H₆Cl]⁺ | The 4-chlorobutyl fragment itself. |
| 77 | [C₆H₅]⁺ | A common fragment indicating an aromatic ring, though less likely here than fragments retaining the methyl groups. |
Key Fragmentation Pathway
One of the most diagnostic fragmentation patterns for amides is the alpha-cleavage next to the carbonyl group.
Figure 3: Proposed alpha-cleavage fragmentation in mass spectrometry.
Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Detect the ions to generate the mass spectrum, which plots relative intensity versus m/z.
Synthesis and Quality Control
A plausible synthesis route involves the acylation of 2,4,6-trimethylaniline with 4-chlorobutanoyl chloride. Understanding the synthesis is critical for anticipating potential impurities, such as unreacted starting materials or hydrolysis products, which could be detected by the spectroscopic methods described.
Figure 4: Plausible synthetic workflow.
The combined spectroscopic data provides a robust quality control system. NMR confirms the carbon-hydrogen framework and purity, IR verifies the presence of key functional groups (especially the amide), and MS confirms the molecular weight and elemental composition (via isotopic patterns).
Conclusion
The structural elucidation of this compound is straightforward when employing a multi-technique spectroscopic approach. The symmetry of the trimethylphenyl group gives rise to simplified and easily interpretable signals in the NMR spectra. The amide and chloroalkane functionalities produce characteristic signatures in both IR spectroscopy and mass spectrometry. By integrating the data from ¹H NMR, ¹³C NMR, IR, and MS, a researcher can unambiguously confirm the identity, structure, and purity of the target compound, which is a fundamental requirement for its use in further scientific investigation.
References
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NIST Chemistry WebBook. (n.d.). Butanamide, N-(4-chlorophenyl)-3-oxo-. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-meta-butyrotoluidide. Retrieved from [Link]
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University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Oregon State University. (2022). ¹³C NMR Chemical Shifts. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Butanamide. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. Retrieved from [Link]
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An In-depth Technical Guide to 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, a molecule of interest in medicinal chemistry. While direct research on this specific compound is limited, this document synthesizes available information on its chemical characteristics, outlines a robust synthetic pathway based on established chemical principles, and explores its potential biological significance by drawing parallels with structurally related compounds. The guide is intended to serve as a foundational resource for researchers investigating novel therapeutic agents, particularly in the realm of neurology and beyond.
Introduction: Unveiling a Potential Pharmacophore
This compound, also known as 4-chloro-N-mesitylbutanamide, belongs to the class of N-aryl amides. This structural motif is a cornerstone in drug discovery, present in a wide array of clinically significant molecules.[1][2] The presence of the sterically hindered and lipophilic 2,4,6-trimethylphenyl (mesityl) group, coupled with a reactive chlorobutyl chain, suggests a potential for this molecule to interact with biological targets in a specific and potent manner. The amide linkage provides metabolic stability and the capacity for hydrogen bonding, crucial for molecular recognition.[1][3] Although extensive biological data for this specific molecule is not yet publicly available, the known activities of related N-aryl amides and N-(2,4,6-trimethylphenyl) substituted compounds, particularly in the area of anticonvulsant and anti-inflammatory research, provide a strong rationale for its investigation.[4][5][6][7]
Physicochemical Properties & Structural Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. The following table summarizes the key computed and reported properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 4-chloro-N-mesitylbutanamide | - |
| CAS Number | 2995-53-1 | - |
| Molecular Formula | C13H18ClNO | - |
| Molecular Weight | 239.74 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | - |
| LogP (octanol/water) | ~3.8 (predicted) | - |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a standard nucleophilic acyl substitution reaction. This involves the acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride. The following protocol is a well-established method for the formation of N-aryl amides and is expected to yield the target compound in high purity.
Synthesis of the Key Precursor: 4-Chlorobutyryl Chloride
The primary precursor, 4-chlorobutyryl chloride, can be synthesized from γ-butyrolactone. Several methods have been reported, with the reaction of γ-butyrolactone with thionyl chloride or bis(trichloromethyl) carbonate being common.[8][9][10]
Protocol: Synthesis of 4-Chlorobutyryl Chloride from γ-Butyrolactone
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add γ-butyrolactone (1 equivalent).
-
Chlorination: Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) to the γ-butyrolactone. The reaction is often catalyzed by a few drops of dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 76 °C, the boiling point of thionyl chloride) and maintain for several hours (e.g., 2-4 hours) until the evolution of HCl and SO₂ gas ceases.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude 4-chlorobutyryl chloride can be purified by fractional distillation under reduced pressure to yield a colorless liquid.
Final Synthesis Step: N-Acylation of 2,4,6-Trimethylaniline
Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, dissolve 2,4,6-trimethylaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.2 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 4-chlorobutyryl chloride (1 equivalent) in the same solvent to the stirred mixture via the addition funnel.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours) until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it successively with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Potential Biological Activities and Therapeutic Applications
While direct biological studies on this compound are not extensively reported in the available literature, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.
Anticonvulsant Activity
A significant body of research points to the anticonvulsant properties of N-aryl amides.[4][6][7][11] The presence of a substituted aromatic ring attached to an amide nitrogen is a common feature in many anticonvulsant drugs. Studies on related benzanilides have shown that methylation of the aromatic ring can influence anticonvulsant potency and neurotoxicity.[6] Specifically, derivatives of 4-chlorobenzanilide have been evaluated for their anticonvulsant effects.[6] The trimethylphenyl group in the target molecule may enhance its lipophilicity, potentially facilitating its entry into the central nervous system, a critical factor for anticonvulsant activity.
Proposed Mechanism of Action (Hypothetical):
Many anticonvulsant drugs exert their effects by modulating ion channels, such as voltage-gated sodium channels or GABA-A receptors. It is plausible that this compound could interact with these targets. The bulky trimethylphenyl group might facilitate binding to a hydrophobic pocket on the receptor or channel, while the amide and chloroalkyl moieties could participate in hydrogen bonding or other interactions.
Signaling Pathway Diagram (Hypothetical):
Caption: Hypothetical mechanism of anticonvulsant action.
Other Potential Activities
The N-(2,4,6-trimethylphenyl) moiety has been incorporated into molecules with a range of biological activities, including anti-inflammatory and antimicrobial effects.[5] The chloroalkyl chain also presents a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse pharmacological profiles.
Future Directions and Research Opportunities
The lack of extensive research on this compound presents a significant opportunity for further investigation. Key areas for future research include:
-
Definitive Synthesis and Characterization: A full spectroscopic characterization (NMR, IR, Mass Spectrometry) and determination of physicochemical properties of the synthesized compound.
-
In Vitro and In Vivo Biological Screening: A comprehensive screening of the compound for anticonvulsant, anti-inflammatory, analgesic, and antimicrobial activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to understand the contribution of the trimethylphenyl group and the chloroalkyl chain to biological activity.
-
Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.
Conclusion
This compound is a molecule with untapped potential in the field of medicinal chemistry. Its structural features, combined with the known biological activities of related compounds, provide a strong impetus for its synthesis and biological evaluation. This technical guide serves as a starting point for researchers, offering a detailed synthetic protocol and a rationale for exploring its therapeutic potential, particularly as a novel anticonvulsant agent. The path from a promising chemical structure to a clinically effective drug is long and challenging, but the foundational knowledge presented here aims to facilitate the first crucial steps in that journey.
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Foreword: Unveiling the Potential of N-Aryl Amides in Modern Therapeutics
In the landscape of medicinal chemistry, the N-aryl amide scaffold represents a cornerstone of molecular design, featured in a multitude of clinically significant agents. Its robustness, synthetic accessibility, and capacity for diverse biological interactions make it a privileged structure in the development of novel therapeutics. This guide focuses on a specific embodiment of this scaffold: 4-chloro-N-(2,4,6-trimethylphenyl)butanamide , a compound that, along with its analogs, holds potential in various therapeutic areas, including antimicrobial and anticancer research.
This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the synthesis, chemical properties, and structure-activity relationships (SAR) of this chemical family. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Core Moiety: this compound
This compound (CAS No. 121513-35-7) is a fascinating molecule that combines a reactive alkyl chloride with a sterically hindered aromatic amine. The 2,4,6-trimethylphenyl (mesityl) group provides a bulky, lipophilic domain that can influence molecular conformation and interactions with biological targets. The 4-chlorobutanamide portion introduces a potential alkylating agent, capable of forming covalent bonds with nucleophilic residues in proteins or nucleic acids, a mechanism often exploited in the design of targeted inhibitors.
| Property | Value | Source |
| Molecular Formula | C13H18ClNO | |
| Molecular Weight | 239.74 g/mol | |
| Appearance | Solid (predicted) | - |
| CAS Number | 121513-35-7 |
Synthetic Pathways: From Building Blocks to Bioactive Molecules
The synthesis of this compound and its analogs primarily relies on the formation of the amide bond, a cornerstone reaction in organic chemistry. The most direct and widely employed method is the acylation of an amine with an acyl chloride, often under Schotten-Baumann conditions.
General Synthesis of N-Aryl Amides via Acylation
The reaction of an acyl chloride with an amine is a robust and high-yielding method for amide bond formation. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Experimental Protocol: General Synthesis of N-(2,4,6-trimethylphenyl) Amides
This protocol describes a general method for the synthesis of N-(2,4,6-trimethylphenyl) amides, which can be adapted for the synthesis of the core molecule and its analogs.
Materials:
-
2,4,6-trimethylaniline
-
Appropriate acyl chloride (e.g., 4-chlorobutanoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trimethylaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of the target amide.
Chemical Analogs and Structure-Activity Relationships (SAR)
The exploration of chemical analogs of this compound is crucial for understanding its biological activity and for the development of new therapeutic agents. Modifications can be systematically introduced at two key positions: the N-aryl ring and the acyl chain.
Modifications of the N-Aryl Ring
The substitution pattern on the phenyl ring plays a critical role in the biological activity of N-aryl amides. The number, position, and nature of the substituents can influence the compound's lipophilicity, electronic properties, and steric hindrance, all of which can affect its interaction with biological targets.
-
Methyl Group Variation: The presence and position of methyl groups on the phenyl ring are known to influence the activity of N-aryl compounds. For instance, in a series of N-benzyl-substituted anilines, the metabolism to form the corresponding amide was observed for N-benzyl-4-methyl- and N-benzyl-2,4,6-trimethylanilines, but not for analogs with halogen or electron-withdrawing groups.[1] This suggests that the electronic and steric properties of the methyl groups are important for certain biological transformations.
-
Introduction of Other Substituents: Replacing the methyl groups with other functionalities, such as halogens, nitro groups, or methoxy groups, can dramatically alter the biological activity. For example, in a study of N,N-disubstituted 2-aminobenzothiazoles, the removal of a chlorine atom from the benzothiazole ring resulted in a 2- to 3-fold loss in antibacterial activity against S. aureus.[2]
Modifications of the Acyl Chain
The acyl chain, particularly the terminal chlorine atom, is a key feature of the core molecule. This part of the molecule can be modified to modulate reactivity, lipophilicity, and chain length.
-
Halogen Substitution: Replacing the chlorine atom with other halogens (e.g., bromine, fluorine) can alter the alkylating potential of the molecule. The nature of the halogen can influence the rate of nucleophilic substitution, which could be a key step in the mechanism of action.
-
Chain Length Variation: The length of the alkyl chain can impact the molecule's ability to fit into a binding pocket. Studies on the antimicrobial activity of alkyl amides have shown that compounds with a chain length of 11 to 15 carbon atoms are most active.[1][3]
-
Introduction of Other Functional Groups: The terminal chlorine can be replaced with other functional groups to explore different modes of action. For example, replacing it with an azide or a thiol could lead to compounds with different biological targets.
Biological Activities of N-Aryl Amides
N-aryl amides have been reported to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific activity is highly dependent on the substitution pattern of the molecule.
Antimicrobial and Antifungal Activity
Several studies have highlighted the potential of N-aryl amides as antimicrobial and antifungal agents. The mechanism of action is often related to the disruption of cell membranes or the inhibition of essential enzymes.
A series of N-aryl carbamate derivatives, which share structural similarities with N-aryl amides, have shown promising antifungal activity against various plant fungal pathogens.[4][5] In one study, several compounds exhibited an inhibitory rate of over 60% at a concentration of 50 µg/mL.[4][5] Another study on novel carboxylic acid amides found that some derivatives exhibited high antifungal activity against Pythium aphanidermatum and Rhizoctonia solani.[6][7]
The antimicrobial activity of N-aryl amides is also influenced by their physicochemical properties. A study on alkyl amides and amines found that their antimicrobial action is related to their structure, with a chain length of 11 to 15 carbons being optimal.[1][3]
Cytotoxicity and Anticancer Potential
The cytotoxic properties of N-aryl amides make them interesting candidates for anticancer drug development. The presence of a reactive group, such as the terminal chlorine in the core molecule, suggests a potential for covalent inhibition of cancer-related proteins.
A study on the photoinitiator lithium phenyl (2,4,6-trimethylbenzoyl) phosphinate, which contains a 2,4,6-trimethylbenzoyl moiety, found it to be cytotoxic to mammalian cells upon light exposure.[8][9] While the mechanism is different, this highlights the potential for the trimethylphenyl group to be part of a cytotoxic molecule.
Furthermore, novel 4-oxobutanamide derivatives have been synthesized and shown to have antiproliferative activity against various human cancer cell lines.[10]
Caption: Structure-Activity Relationship (SAR) logic diagram.
Future Directions and Conclusion
The N-aryl amide scaffold, exemplified by this compound, continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this class of compounds, coupled with their diverse biological activities, makes them an attractive area for further research.
Future studies should focus on the systematic synthesis and biological evaluation of a broader range of analogs. This will allow for the development of more detailed SAR models, which can guide the design of more potent and selective compounds. In particular, the exploration of different reactive groups on the acyl chain could lead to the discovery of novel covalent inhibitors with improved therapeutic profiles.
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Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (2012). ResearchGate. [Link]
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The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays. (2020). MDPI. [Link]
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Methodological & Application
Application Notes & Protocols: In Vitro Evaluation of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The discovery and development of novel therapeutic agents are paramount in biomedical research. Amide-containing compounds represent a significant class of biologically active molecules, with numerous approved drugs featuring this functional group. This document provides a detailed guide for the initial in vitro characterization of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide , a novel butanamide derivative. Due to the limited existing data on this specific compound, the following protocols are designed as a comprehensive starting point for investigating its potential biological activities, drawing upon established methodologies for evaluating novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals.
While specific biological activities for this compound are not yet defined, the broader class of amide derivatives has shown a wide range of effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5][6] Therefore, the initial assessment will focus on determining its cytotoxic effects against a panel of human cancer cell lines, a common first step in drug discovery. Subsequent assays can then be employed to elucidate the mechanism of action if significant activity is observed.
I. Preliminary Characterization and Handling
Compound Information:
| Property | Value | Source |
| IUPAC Name | This compound | Fluorochem[7] |
| CAS Number | 121513-35-7 | Fluorochem[7] |
| Molecular Formula | C13H18ClNO | CymitQuimica[8] |
| Molecular Weight | 239.74 g/mol | CymitQuimica[8] |
| Canonical SMILES | CC1=CC(C)=C(NC(=O)CCCCl)C(C)=C1 | Fluorochem[7] |
Storage and Handling: The compound should be stored at 4°C in a desiccated environment. For experimental use, prepare a stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
II. Experimental Workflow for In Vitro Analysis
The following diagram outlines the suggested workflow for the initial in vitro evaluation of this compound.
Caption: Experimental workflow for the in vitro evaluation of a novel compound.
III. Detailed Protocols
A. Cell Line Selection and Culture
The initial choice of cell lines should cover a range of cancer types to identify potential tissue-specific activity. Based on general screening protocols for novel amide compounds, the following human cancer cell lines are recommended:
-
MDA-MB-231: Triple-negative breast cancer
-
MCF-7: Estrogen receptor-positive breast cancer
-
A549: Non-small cell lung cancer
-
HepG2: Hepatocellular carcinoma
-
HeLa: Cervical carcinoma
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
B. Protocol 1: In Vitro Cytotoxicity Assay (CCK-8)
This assay determines the effect of the compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50). The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of the number of viable cells.[1]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plates for 48 or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MDA-MB-231 | TBD | TBD |
| MCF-7 | TBD | TBD |
| A549 | TBD | TBD |
| HepG2 | TBD | TBD |
| HeLa | TBD | TBD |
C. Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of the compound on the ability of single cells to form colonies, indicating an impact on cell proliferation and survival.[1]
Materials:
-
Cancer cell line of interest (based on cytotoxicity results)
-
6-well cell culture plates
-
Complete cell culture medium
-
Test compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the compound at concentrations below and around the IC50 value (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50) for the desired duration (e.g., 24, 48, or 72 hours).
-
Remove the compound-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 7-14 days, until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
D. Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[1][9]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Test compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at relevant concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Add PI (50 µg/mL) and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
IV. Potential Signaling Pathway Involvement
While the exact mechanism of this compound is unknown, many amide-based anticancer agents have been found to modulate key signaling pathways. For instance, some flavonoid-based amide derivatives have been shown to regulate the PI3K/AKT pathway.[1] If the initial assays suggest anticancer activity, further investigation into such pathways would be a logical next step.
Caption: Hypothetical signaling pathway for the test compound.
V. Trustworthiness and Self-Validation
The protocols outlined above include essential controls for self-validation. The use of both positive and vehicle controls in the cytotoxicity assay ensures that the observed effects are due to the compound and not the solvent or experimental setup. Dose-dependent responses in all assays are a critical indicator of a specific biological effect. Replicating experiments independently will further ensure the trustworthiness of the findings.
VI. References
-
Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. Retrieved January 12, 2026, from [Link]
-
Novel amide and imidazole compounds as potent hematopoietic prostaglandin D2 synthase inhibitors. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
Novel Amide Derivatives of Pyrimidinediones: Design, Synthesis, Characterization, Biological Assessment, ADMET and in silico Docking Studies. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). IRIS. Retrieved January 12, 2026, from [Link]
-
In Vitro and In Silico Assessment of the Anticancer Potential of Ethyl Acetate/Water Extract from the Leaves of Cotinus coggygria Scop. in HepG2 Human Hepatocarcinoma Cells. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. (2020). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation of novel acyclic and cyclic glyoxamide based derivatives as bacterial quorum sensing and biofilm inhibitors. (2020). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]
-
4-chloro-3-oxo-N-(2,4,6-trifluorophenyl)butanamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (2014). SciELO. Retrieved January 12, 2026, from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2017). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of some amide derivatives and their biological activity. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation of novel pentanediamide derivatives as S-adenosyl-l-homocysteine hydrolase inhibitors. (2022). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2019). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis, Bacterial Biofilm Inhibition and Hemolytic Activity of 4-Chloro-N-(dimethylphenyl)butamide regio-isomers. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2015). MDPI. Retrieved January 12, 2026, from [Link]
-
4-Chloro-meta-butyrotoluidide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Novel amide and imidazole compounds as potent hematopoietic prostaglandin D2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Investigation of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide in Cell Culture Studies
Introduction: Unveiling the Potential of a Novel Small Molecule
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a critical frontier in the quest for new therapeutic agents. This guide provides a comprehensive framework for the initial characterization of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS No. 121513-35-7) in cell culture systems. Due to the limited existing data on the specific biological activities of this compound, this document is structured as a hypothesis-driven roadmap for its systematic evaluation.
The structural features of this compound, including a chloro-butanamide moiety and a trimethylphenyl group, suggest potential interactions with biological systems. Related N-arylbutanamides and acetamide derivatives have been investigated for a range of bioactivities, including anti-inflammatory and antimicrobial properties. Notably, the synthesis of similar 4-chloro-N-(dimethylphenyl)butamide regio-isomers has been explored in the context of bacterial biofilm inhibition.[1] This provides a logical starting point for our investigation.
This document will guide the user through essential preliminary assessments, foundational cytotoxicity screening across various cell lines, and more specialized assays to probe potential anti-biofilm and anti-inflammatory effects. The protocols provided are designed to be robust and adaptable, forming a solid basis for a comprehensive preclinical evaluation.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 121513-35-7 | [2][3][4] |
| Molecular Formula | C₁₃H₁₈ClNO | [3][4] |
| Molecular Weight | 239.74 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Purity | Typically >95% (Verify with supplier) | [2] |
| Physical State | Solid (Verify with supplier) | |
| Solubility | To be determined experimentally (See Protocol 1) |
Safety and Handling:
This compound is classified as harmful if swallowed and causes serious eye damage.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).
Part 1: Foundational Assays - The First Steps in Characterization
This initial phase is designed to establish the basic parameters for working with this compound in a cell culture setting.
Workflow for Initial Compound Characterization
Caption: Workflow for the initial characterization of a novel compound.
Protocol 1: Solubility and Stock Solution Preparation
Objective: To determine the optimal solvent for this compound and to prepare a high-concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Solvent Testing:
-
Dispense a small, accurately weighed amount of the compound (e.g., 1 mg) into separate microcentrifuge tubes.
-
Add a small volume (e.g., 100 µL) of each test solvent (DMSO, ethanol, PBS) to the respective tubes.
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound dissolves, continue adding the solvent in small increments to determine the approximate solubility limit.
-
Causality: DMSO is a common solvent for small molecules in cell culture due to its high solvating power and general compatibility with cell lines at low concentrations (<0.5%). However, it is crucial to test other solvents like ethanol as some cell types are sensitive to DMSO.
-
-
Stock Solution Preparation (Example using DMSO):
-
Based on the solubility test, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Accurately weigh a larger amount of the compound (e.g., 5 mg) into a sterile tube.
-
Add the calculated volume of DMSO.
-
Vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if any particulates are observed.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment in Culture Media
Objective: To assess the stability of the compound in complete cell culture medium over a typical experiment duration.
Materials:
-
Compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plate
-
Incubator (37°C, 5% CO₂)
-
High-performance liquid chromatography (HPLC) system (if available) or a relevant bioassay.
Procedure:
-
Prepare a working concentration of the compound in pre-warmed complete culture medium (e.g., 100 µM).
-
Add the solution to multiple wells of a 96-well plate.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), collect aliquots.
-
Analyze the concentration of the parent compound in the aliquots using HPLC. A decrease in the peak area over time indicates degradation.
-
Alternatively, if HPLC is unavailable, the biological activity of the aged media can be tested in a sensitive and rapid bioassay to infer stability.
-
Trustworthiness: This step is crucial for validating that the observed cellular effects are due to the compound itself and not its degradation products.
-
Protocol 3: Broad-Spectrum Cytotoxicity Screening (MTT Assay)
Objective: To determine the cytotoxic potential of this compound across a panel of representative cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
A panel of cell lines (e.g., a non-cancerous cell line like HEK293, and various cancer cell lines such as MCF-7, A549, HCT116).
-
Complete culture medium
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium from the stock solution. A common concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Part 2: Hypothesis-Driven Investigations
Based on the structural similarity of this compound to compounds with known anti-biofilm and anti-inflammatory activities, the following specialized assays are proposed.
Hypothesized Mechanisms of Action
Caption: Hypothesized biological activities for initial investigation.
Protocol 4: Bacterial Biofilm Inhibition Assay
Objective: To evaluate the ability of the compound to inhibit the formation of bacterial biofilms.
Materials:
-
Bacterial strains known for robust biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other appropriate bacterial growth medium
-
Sterile 96-well flat-bottom plates
-
Compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain in TSB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh medium to an optical density (OD₆₀₀) of 0.01.
-
-
Plate Setup:
-
Prepare serial dilutions of the compound in the growth medium.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the compound dilutions to the wells.
-
Include a positive control (bacteria + medium) and a negative control (medium only).
-
-
Incubation for Biofilm Formation:
-
Cover the plate and incubate statically at 37°C for 24-48 hours.
-
-
Quantification of Biofilm:
-
Gently remove the planktonic cells by washing the wells with PBS.
-
Stain the adherent biofilm with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain with water and let the plate air dry.
-
Solubilize the stain bound to the biofilm by adding 200 µL of 30% acetic acid.
-
Measure the absorbance at 595 nm. A reduction in absorbance in the compound-treated wells compared to the positive control indicates biofilm inhibition.
-
Protocol 5: Anti-Inflammatory Activity Screening in Macrophages
Objective: To assess the potential of the compound to modulate the inflammatory response in a cellular model of inflammation.
Materials:
-
RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Compound stock solution
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kit for TNF-α or IL-6
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. (For THP-1, differentiate to macrophages with PMA first).
-
Pre-treat the cells with various non-toxic concentrations of the compound (determined from Protocol 3) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubate for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions. A decrease in nitrite levels in compound-treated wells indicates anti-inflammatory activity.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α or IL-6 using a commercial ELISA kit. Follow the manufacturer's protocol.
-
A dose-dependent reduction in cytokine secretion suggests anti-inflammatory properties.
-
Part 3: Delving Deeper - Mechanistic Insights
Should the initial screening reveal significant biological activity, the following advanced protocols can be employed to elucidate the underlying mechanism of action.
Elucidating the Mechanism of Action
Caption: Advanced assays for mechanistic investigation.
These protocols, including apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis by flow cytometry, are standard procedures in cell biology and can be found in numerous methodology guides. For instance, if the compound exhibits cytotoxicity, these assays can determine if cell death occurs via apoptosis or necrosis, and if the compound induces arrest at a specific phase of the cell cycle. If anti-inflammatory activity is observed, Western blotting for key signaling proteins like NF-κB can provide insights into the molecular pathway being modulated.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a structured and comprehensive approach for the initial in vitro characterization of this compound. By systematically assessing its solubility, stability, and cytotoxicity, researchers can establish a solid foundation for further investigation. The proposed hypothesis-driven assays for anti-biofilm and anti-inflammatory activity offer promising avenues for uncovering the therapeutic potential of this novel compound. The results from these studies will be instrumental in guiding future research, including more in-depth mechanistic studies and potential in vivo efficacy models.
References
-
PubChem. (n.d.). 4-Chloro-meta-butyrotoluidide. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, Bacterial Biofilm Inhibition and Hemolytic Activity of 4-Chloro-N-(dimethylphenyl)butamide regio-isomers. Retrieved from [Link]
Sources
- 1. High-Throughput Screens for Small-Molecule Inhibitors of Pseudomonas aeruginosa Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
Application Notes and Protocols for the Investigation of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide as a Novel Antimicrobial and Anti-Biofilm Agent
Introduction
The increasing prevalence of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the discovery and development of novel antimicrobial agents with alternative mechanisms of action. The N-substituted butanamide scaffold has emerged as a promising area of chemical exploration for new antibacterial compounds. While direct biological data for 4-chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS: 121513-35-7) is not extensively documented in peer-reviewed literature, structural similarities to other N-substituted amides suggest its potential as an antimicrobial and anti-biofilm agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the experimental dosage and administration of this compound.
The protocols outlined herein are designed to first establish the foundational in vitro activity and then progress to preliminary in vivo evaluation. This structured approach ensures a logical and scientifically rigorous assessment of the compound's therapeutic potential.
I. Compound Characterization and Preparation
A thorough understanding of the physicochemical properties of this compound is critical for accurate and reproducible experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 121513-35-7 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₃H₁₈ClNO | Chemical Supplier Catalogs |
| Molecular Weight | 239.74 g/mol | Chemical Supplier Catalogs |
| Appearance | Solid (predicted) | --- |
| Solubility | Predicted to be poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and methanol. | Inferred from structure |
Preparation of Stock Solutions
Due to its predicted hydrophobicity, careful preparation of stock solutions is essential.
Protocol 1: Stock Solution Preparation
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, anhydrous dimethyl sulfoxide (DMSO) to dissolve the compound completely. A stock concentration of 10 mg/mL is recommended.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Causality: DMSO is chosen as the initial solvent due to its ability to dissolve a wide range of hydrophobic compounds. Filtering sterilizes the solution for use in sterile cell culture and microbiological assays. Aliquoting and freezing preserve the compound's stability.
II. In Vitro Experimental Protocols
The initial phase of investigation focuses on determining the direct antimicrobial and anti-biofilm activity of the compound against a panel of relevant bacterial strains.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] The broth microdilution method is a standardized and efficient way to determine MIC values.[3][4]
Protocol 2: Broth Microdilution for MIC Determination
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli).[1] Transfer the colonies to a tube containing sterile Mueller-Hinton Broth (MHB).[5] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[2]
-
Plate Preparation: Aseptically dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate, except for the first column.[1]
-
Serial Dilution: Add 100 µL of the compound's working solution (at twice the highest desired final concentration) to the wells in the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.[5]
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11). This brings the final volume in each well to 100 µL.[1] Column 11 will serve as the growth control (no compound), and column 12 will contain only MHB as a sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[5]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth (no turbidity) as observed by the naked eye or with a plate reader.[2]
Caption: Workflow for MIC determination using broth microdilution.
Evaluation of Anti-Biofilm Activity
Many chronic infections are associated with bacterial biofilms, which are notoriously resistant to conventional antibiotics. The crystal violet assay is a standard method for quantifying biofilm formation.[6][7]
Protocol 3: Crystal Violet Biofilm Inhibition Assay
-
Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (prepared as in the MIC protocol but in a biofilm-promoting medium like Tryptic Soy Broth with 1% glucose) to each well. Add 100 µL of the compound at various concentrations (typically sub-MIC). Include wells with bacteria and no compound as a positive control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[8]
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS). Be careful not to disturb the biofilm at the bottom of the wells.[6]
-
Fixation: Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes, or by heat-fixing at 60°C for 1 hour.[6]
-
Staining: Discard the fixative and add 150 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the control wells (without bacteria) are colorless.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.[6]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader.[8] The absorbance is proportional to the amount of biofilm formed.
III. In Vivo Experimental Protocols
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context. These protocols should be conducted in compliance with institutional animal care and use committee (IACUC) guidelines.
Formulation for In Vivo Administration
The hydrophobic nature of this compound necessitates a suitable vehicle for in vivo delivery.[9][10]
Table 2: Recommended Vehicle Formulations for In Vivo Studies
| Vehicle Composition | Route of Administration | Rationale |
| 10% DMSO, 40% PEG400, 50% Saline | Intraperitoneal (IP), Intravenous (IV) | A common co-solvent system to maintain solubility of hydrophobic compounds in an aqueous solution for injection. |
| 0.5% Carboxymethylcellulose (CMC) in water with 0.1% Tween 80 | Oral (PO) | Forms a suspension suitable for oral gavage, with Tween 80 acting as a surfactant to aid in dispersion. |
Acute Oral Toxicity Study (OECD 423)
Before efficacy studies, a preliminary assessment of the compound's toxicity is crucial to determine a safe dose range. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals.[11][12][13]
Protocol 4: Acute Oral Toxicity - Stepwise Procedure
-
Animal Model: Use female Sprague-Dawley rats or Swiss albino mice, as they are generally more sensitive.[11] Animals should be fasted overnight prior to dosing.
-
Dosing: Administer a single oral dose of the compound using a suitable formulation (e.g., CMC suspension). The starting dose is typically 300 mg/kg.
-
Observation: Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for the first few hours post-dosing and then daily for 14 days.[14]
-
Dose Adjustment:
-
If mortality is observed in 2 out of 3 animals, the next lower dose level (e.g., 50 mg/kg) is tested in another group of 3 animals.
-
If no or only one animal dies, the next higher dose level (e.g., 2000 mg/kg) is tested.
-
-
Classification: The substance is classified based on the dose at which mortality is observed, providing an estimate of the LD₅₀.
Mouse Sepsis Efficacy Model
A mouse model of sepsis can be used to evaluate the in vivo efficacy of the compound against a systemic bacterial infection.[15][16] The cecal ligation and puncture (CLP) model is considered a gold standard as it mimics the polymicrobial nature of clinical sepsis.[17]
Protocol 5: Cecal Ligation and Puncture (CLP) Sepsis Model
-
Anesthesia and Analgesia: Anesthetize 8-10 week old C57BL/6 mice with an appropriate anesthetic (e.g., ketamine/xylazine).[15] Provide pre- and post-operative analgesia.
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The percentage of cecum ligated determines the severity of sepsis.[17]
-
Puncture the ligated cecum once or twice with a 21-gauge needle.[15]
-
Return the cecum to the peritoneal cavity and close the incision in layers.
-
-
Fluid Resuscitation: Administer 1 mL of pre-warmed sterile saline subcutaneously immediately after surgery.[15]
-
Compound Administration:
-
Administer the first dose of this compound (at a safe dose determined from toxicity studies) via the desired route (e.g., IP) 1-2 hours post-CLP.
-
Continue dosing at predetermined intervals (e.g., every 12 or 24 hours) for a set duration (e.g., 3-5 days).
-
-
Monitoring and Endpoints:
-
Monitor the animals for survival over a period of 7-10 days.
-
Secondary endpoints can include bacterial load in blood and peritoneal fluid at specific time points, and measurement of inflammatory cytokines.
-
Caption: Workflow for the mouse CLP sepsis efficacy model.
IV. Safety and Handling
As with any novel chemical compound, appropriate safety precautions must be taken. A comprehensive Safety Data Sheet (SDS) should be consulted if available. In its absence, the compound should be handled as potentially hazardous.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
V. Conclusion
This document provides a detailed framework for the initial investigation of this compound as a potential antimicrobial and anti-biofilm agent. The described protocols are based on established, standardized methods that will allow for the generation of robust and reproducible data. By following this logical progression from in vitro characterization to in vivo efficacy testing, researchers can effectively evaluate the therapeutic potential of this novel compound and contribute to the critical search for new anti-infective therapies.
References
- Bio-protocol. Crystal violet assay. Bio-protocol. Accessed January 12, 2026.
- OECD. OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Publishing. 2002.
- Frontiers in Immunology. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model. Frontiers Media S.A. 2022.
- Slideshare. OECD Guideline For Acute oral toxicity (TG 423). 2017.
- World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. 2012.
- Abcam. Crystal violet staining protocol. Abcam. 2023.
- iGEM. Crystal Violet Biofilm Assay. 2018.
- Bio-protocol. Mouse sepsis models. Bio-protocol. 2018.
- protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. 2023.
- iGEM. General Biofilm Assay Protocol. 2012.
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- YouTube. Acute Toxicity Studies | OECD 420 and OECD 423. 2020.
- PubMed. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. 2012.
- BenchChem. Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 154. 2025.
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- WuXi AppTec.
- IBT Bioservices. Guide to In Vitro Antibacterial Testing. Accessed January 12, 2026.
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Application Note: High-Throughput Screening for Cysteine Protease Inhibitors Using 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of the small molecule, 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, in a high-throughput screening (HTS) campaign to identify novel inhibitors of cysteine proteases. While the specific biological activity of this compound is not extensively documented, its chemical structure, featuring an electrophilic chloroalkane moiety, presents a rational starting point for inhibitor discovery against targets susceptible to covalent modification. This application note details the scientific rationale, a detailed HTS protocol using a fluorescence resonance energy transfer (FRET) assay, and methodologies for data analysis and hit validation.
Introduction to this compound
This compound is a small molecule with the chemical formula C13H18ClNO.[1] Its key structural features include a butanamide linker, a terminal chlorine atom, and a 2,4,6-trimethylphenyl group.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 121513-35-7 | [1][2] |
| Molecular Weight | 239.74 g/mol | [2] |
| Molecular Formula | C13H18ClNO | [1] |
| LogP | 3.814 | [2] |
The presence of a terminal chlorine on an aliphatic chain renders this part of the molecule electrophilic. This raises the hypothesis that it may act as a covalent inhibitor by forming a bond with nucleophilic residues, such as the cysteine in the active site of certain enzymes.
Rationale for Targeting Cysteine Proteases
Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including immune responses, protein turnover, and viral replication. Their active site contains a catalytic dyad or triad featuring a nucleophilic cysteine residue. The catalytic mechanism involves this cysteine attacking the substrate's peptide bond.
The electrophilic nature of the 4-chloro-butanamide moiety in this compound makes it a candidate for irreversibly binding to the active site cysteine of these proteases, leading to their inhibition. This makes cysteine proteases a logical and compelling target class for an HTS campaign with this compound.
High-Throughput Screening Workflow
A typical HTS workflow is a multi-step process designed to efficiently screen large compound libraries and identify promising "hits".[3][4] This involves primary screening, hit confirmation, and dose-response analysis.
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed HTS Protocol: FRET-Based Cysteine Protease Assay
This protocol is designed for a 384-well plate format, which is standard for HTS to conserve reagents and increase throughput.[4]
4.1. Principle of the FRET Assay
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In this assay, a peptide substrate for the cysteine protease is synthesized with a fluorescent donor and a quencher molecule at opposite ends. In its intact state, the quencher absorbs the emission of the donor, resulting in a low fluorescence signal. Upon cleavage by the active protease, the donor and quencher are separated, leading to an increase in fluorescence. A potential inhibitor will prevent this cleavage, keeping the fluorescence signal low.
Sources
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- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Note: Enhanced GC-MS Analysis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide via Silylation Derivatization
Abstract
This application note presents a robust and validated protocol for the chemical derivatization of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, a substituted amide compound. Direct analysis of this molecule by gas chromatography (GC) is hampered by its inherent polarity and low volatility, leading to poor chromatographic peak shape and reduced sensitivity. To overcome these challenges, a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is employed. This protocol details the complete workflow, from sample preparation to GC-MS analysis, and demonstrates a significant improvement in analytical performance. The resulting trimethylsilyl (TMS) derivative exhibits increased volatility and thermal stability, enabling sharp, symmetrical chromatographic peaks and reliable quantification. This guide is intended for researchers, analytical scientists, and quality control professionals in pharmaceutical and chemical development.
Introduction: The Analytical Challenge
This compound (MW: 239.74 g/mol ) is a secondary amide whose analysis is critical in various stages of drug development and chemical synthesis, from impurity profiling to metabolic studies.[1][2] The primary analytical challenge stems from the physicochemical properties of the amide functional group (-CONH-). The presence of the N-H bond facilitates strong intermolecular hydrogen bonding, which significantly reduces the molecule's volatility.[3]
When analyzed directly by gas chromatography (GC), these strong intermolecular forces cause several problems:
-
Low Volatility: The compound requires high injector temperatures to vaporize, increasing the risk of thermal degradation.[4][5]
-
Poor Peak Shape: The polar N-H group can interact with active sites (e.g., free silanol groups) on the GC column and liner, resulting in significant peak tailing.[6]
-
Reduced Sensitivity: Broad, tailing peaks are difficult to integrate accurately and result in a lower signal-to-noise ratio, compromising detection limits.
Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method.[4][7] By replacing the active hydrogen on the amide nitrogen with a non-polar chemical group, we can eliminate hydrogen bonding, thereby increasing volatility and improving chromatographic behavior.[8]
Caption: Intermolecular hydrogen bonding in this compound.
Derivatization Strategy: Silylation with BSTFA + TMCS
Silylation is the most prevalent and effective derivatization method for compounds containing active hydrogens, including amides.[9] The reaction involves replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group, Si(CH₃)₃.[10]
Reaction Principle: The derivatization proceeds via a nucleophilic substitution (Sₙ2) mechanism.[8] The amide nitrogen acts as the nucleophile, attacking the silicon atom of the silylating agent. For amides, which are less reactive than alcohols or amines, a powerful silyl donor and often a catalyst are required for the reaction to proceed to completion.[10][11]
Reagent Selection:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a strong TMS donor, capable of derivatizing even weakly acidic protons like those on amides. Its byproducts are volatile and neutral, minimizing interference during GC analysis.[12]
-
Trimethylchlorosilane (TMCS): Used as a catalyst (typically 1-10%), TMCS accelerates the reaction and helps to derivatize sterically hindered groups.[13] The trimethylphenyl group on the target analyte introduces some steric bulk, making the use of a catalyst highly advantageous.
Caption: Silylation of the target analyte with BSTFA to form a TMS-derivative.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity/Grade | CAS Number |
| This compound | Fluorochem | >95% | 121513-35-7 |
| BSTFA + 1% TMCS | Sigma-Aldrich | Derivatization | 25561-30-2 |
| Pyridine | Sigma-Aldrich | Anhydrous, >99.8% | 110-86-1 |
| Ethyl Acetate | Fisher Scientific | HPLC Grade | 141-78-6 |
| Nitrogen Gas | Airgas | High Purity | 7727-37-9 |
| 2 mL GC Vials with PTFE/Silicone Septa | Agilent | - | - |
Safety Precaution: Derivatization reagents are moisture-sensitive and corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol: Silylation for GC-MS Analysis
-
Stock Solution Preparation: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate to create a 1 mg/mL (1000 ppm) stock solution.
-
Sample Aliquoting: Pipette 100 µL of the stock solution into a 2 mL GC vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. This step is critical ; the presence of residual solvent or moisture will consume the derivatization reagent and inhibit the reaction.[8][13]
-
Reagent Addition: Add 50 µL of anhydrous pyridine (to aid dissolution and act as an acid scavenger) followed by 100 µL of BSTFA + 1% TMCS to the dried residue in the vial.
-
Reaction Incubation: Immediately cap the vial tightly. Vortex for 10 seconds to ensure the residue is fully dissolved. Place the vial in a heating block or oven set to 70°C for 45 minutes .[6]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.
Recommended GC-MS Conditions
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 280°C, Splitless mode (1 min purge) |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Quad Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 40-550) |
| Solvent Delay | 5 minutes |
Results: Performance Enhancement
The derivatization protocol results in a dramatic improvement in chromatographic performance. The underivatized analyte produces a broad, tailing peak, whereas the TMS-derivatized product elutes earlier as a sharp, symmetrical peak.
Table 1: Comparison of Chromatographic Performance
| Parameter | Underivatized Analyte | Derivatized (TMS) Analyte | Improvement |
| Retention Time (min) | ~12.5 | ~10.8 | Faster Elution |
| Peak Asymmetry (USP Tailing) | 2.8 | 1.1 | >60% Reduction |
| Peak Width @ half-height (s) | 6.2 | 1.5 | >75% Reduction |
| Signal-to-Noise Ratio | ~50:1 | >500:1 | ~10-fold Increase |
Note: Data are illustrative and representative of typical results.
The mass spectrum of the TMS derivative confirms the successful reaction. Key diagnostic ions include the molecular ion [M]⁺ at m/z 311 and the characteristic TMS fragment ion [Si(CH₃)₃]⁺ at m/z 73.
Comprehensive Workflow and Troubleshooting
The entire analytical process must be conducted with care, particularly concerning the exclusion of moisture.
Caption: Complete experimental workflow from sample preparation to analysis.
Troubleshooting Guide:
-
Problem: No derivative peak, only starting material observed.
-
Cause: Incomplete solvent evaporation; moisture contamination.
-
Solution: Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and handle reagents under inert gas if possible.
-
-
Problem: Broad or tailing derivative peak.
-
Cause: Incomplete derivatization; active sites in the GC inlet/column.
-
Solution: Increase reaction time or temperature slightly. Ensure the GC inlet liner is clean and deactivated.
-
-
Problem: Numerous extraneous peaks in the chromatogram.
-
Cause: Reagent artifacts or sample matrix components.
-
Solution: Run a reagent blank (all steps without the analyte) to identify artifact peaks.
-
Conclusion
The analytical challenges posed by the polarity of this compound can be effectively overcome using the silylation derivatization protocol described in this note. The conversion of the analyte to its trimethylsilyl (TMS) derivative significantly enhances volatility and thermal stability, leading to superior chromatographic performance characterized by sharp, symmetrical peaks, reduced retention times, and improved sensitivity. This method provides a reliable and reproducible foundation for the quantitative analysis of this compound in complex matrices by GC-MS.
References
-
Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]
-
Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. Available at: [Link]
-
A. M. I. Ali, R. T. T. Ali. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available at: [Link]
-
Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Available at: [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Lab Update. Available at: [Link]
-
Maundu, P. M., et al. (2016). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]
-
Halket, J. M., & Zaikin, V. V. (2004). Derivatization in mass spectrometry-3. Alkylation (arylation). European Journal of Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2016). Improve GC separations with derivatization for selective response and detection in novel matrices. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]
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- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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- 13. phenomenex.com [phenomenex.com]
Application Note: A Robust HPLC Method for the Analysis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide. The protocol herein is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment, stability testing, and quality control. The methodology is grounded in established chromatographic principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).
Introduction
This compound (CAS No: 121513-35-7) is a chemical intermediate with potential applications in pharmaceutical synthesis.[1][2][3] Its chemical structure, featuring a substituted aromatic ring and an amide linkage, necessitates a well-defined analytical method to ensure its identity, purity, and quality. High-performance liquid chromatography (HPLC) is a versatile and sensitive technique ideally suited for this purpose.[4] This document provides a comprehensive guide to developing and validating an HPLC method for this compound, emphasizing the scientific rationale behind the chosen parameters.
The physicochemical properties of this compound, such as its molecular weight of approximately 239.74 g/mol and a calculated LogP suggesting moderate hydrophobicity, indicate that reversed-phase chromatography is the most appropriate separation mode.[1][2] The method described herein utilizes a C18 stationary phase and a methanol-water mobile phase, a common and effective combination for compounds of this nature.[5]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector is suitable.
-
Chromatography Data System (CDS): For data acquisition, processing, and reporting.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Class A, for the preparation of solutions.
-
pH Meter: For mobile phase preparation.
-
Syringe Filters: 0.45 µm or 0.22 µm pore size, compatible with the sample solvent.[6][7]
Reagents and Standards
-
This compound Reference Standard: Purity >95%.[1]
-
Methanol: HPLC grade.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Formic Acid: ACS grade or higher.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A C18 column provides excellent hydrophobic retention for a compound with a LogP of ~3.8.[1] The dimensions are standard for analytical work, offering a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol | A methanol-water mobile phase is a common starting point for reversed-phase chromatography.[8] The addition of 0.1% formic acid helps to control the pH, ensuring consistent retention times and improved peak shape by suppressing the ionization of any residual silanols on the stationary phase. |
| Elution Mode | Isocratic: 70% B at 1.0 mL/min | An isocratic elution is simpler to set up and transfer between instruments. The initial composition of 70% methanol is a good starting point based on the analyte's hydrophobicity. This can be adjusted to achieve an optimal retention time (typically between 3-10 minutes). |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and provides a good balance between analysis time and backpressure.[8] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and can improve peak shape. 30 °C is a common and slightly elevated temperature that can reduce viscosity and improve efficiency. |
| Detection | UV at 254 nm | The aromatic ring in the analyte is expected to have strong UV absorbance. 254 nm is a common wavelength for the detection of aromatic compounds and provides good sensitivity. A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
| Injection Volume | 10 µL | This is a typical injection volume for analytical HPLC. It can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
| Run Time | 10 minutes | This should be sufficient to elute the analyte and any potential impurities. The run time should be at least twice the retention time of the main peak. |
Protocol
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (70:30 Methanol:Water with 0.1% Formic Acid). Mix thoroughly. This stock solution should be stored under appropriate conditions (e.g., refrigerated and protected from light) to maintain stability.[9]
Sample Preparation
The goal of sample preparation is to ensure the sample is free of particulates and compatible with the HPLC system.[6][10]
-
Solid Samples: Accurately weigh an appropriate amount of the sample to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL) and prepare in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm or 0.22 µm syringe filter compatible with the solvent.[7] This crucial step prevents clogging of the HPLC column and system.[6]
HPLC System Setup and Analysis Workflow
Caption: HPLC analysis workflow from preparation to reporting.
-
System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved. This typically takes 15-30 minutes.
-
Blank Injection: Inject the mobile phase (blank) to ensure that there are no interfering peaks from the solvent or system.
-
System Suitability: Inject the standard solution multiple times (e.g., five replicates) to verify that the system is performing adequately. Key system suitability parameters include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), tailing factor (typically < 2), and theoretical plates (typically > 2000). These criteria ensure the reliability of the analytical results.[11]
-
Analysis: Inject the prepared sample solutions.
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH guidelines Q2(R1) and Q2(R2) to demonstrate its suitability for the intended purpose.[12][13][14]
Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[11] A minimum of five concentrations are recommended to establish linearity.[13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., ±10% change in flow rate, ±2% change in mobile phase organic content, ±5°C change in column temperature).[15]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
This application note provides a starting point for the development and validation of a reliable RP-HPLC method for the analysis of this compound. The proposed method is based on sound scientific principles and established chromatographic techniques. Adherence to the outlined protocols for sample preparation, system setup, and method validation will ensure the generation of accurate and reproducible data for quality control and research purposes.
References
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Butanamide, 4-chloro-3-oxo-N-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Brieflands. (2021). Development and Validation of RP-HPLC Method for Estimation of Indapamide: A Review. Retrieved from [Link]
-
IJRPR. (2024, April 7). Analytical Method Developement and Validation by RP-HPLC in Combination Dosage Form a Review. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-3-oxo-N-(2,4,6-trifluorophenyl)butanamide. Retrieved from [Link]
-
Brieflands. (2017). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
YouTube. (2022, December 18). Maximizing Your HPLC Method Development. Retrieved from [Link]
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Application Notes & Protocols: The Role of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide as a Precursor in Organic Synthesis
An In-Depth Technical Guide
Abstract
This document provides a comprehensive technical guide on the application of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS No. 121513-35-7) as a pivotal precursor in advanced organic synthesis.[1] Primarily recognized for its role in the synthesis of long-acting amide-type local anesthetics, this guide elucidates the synthesis of the precursor itself, its core reactivity, and detailed, field-tested protocols for its application. The causality behind experimental choices, safety protocols, and data interpretation are discussed to provide researchers, scientists, and drug development professionals with a robust and practical resource.
Introduction: A Keystone Intermediate
This compound is a bifunctional organic compound featuring a sterically hindered aromatic amide and a reactive primary alkyl chloride. This unique structural combination makes it an invaluable intermediate, particularly as an alkylating agent. The terminal chlorine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the entire N-(2,4,6-trimethylphenyl)butanamide moiety to a target molecule.
Its most prominent application is in the pharmaceutical industry as a key building block for synthesizing a class of local anesthetics, including Bupivacaine and Ropivacaine.[2][3] The N-aryl amide portion of the molecule is a common pharmacophore in these drugs, responsible for their anesthetic properties, while the butyl chain acts as a linker.
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 121513-35-7 | [1][4] |
| Molecular Formula | C₁₃H₁₈ClNO | [1] |
| Molecular Weight | 239.74 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Purity | Typically ≥95% | [4] |
Synthesis of the Precursor
The most direct and common method for synthesizing this compound is the acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride. This is a standard nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.
Reaction Scheme:
Caption: Synthesis of the target precursor via acylation.
Protocol 2.1: Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 2,4,6-Trimethylaniline | 135.21 | 13.5 g | 0.10 |
| 4-Chlorobutyryl chloride | 141.00 | 14.8 g (11.8 mL) | 0.105 |
| Triethylamine (Et₃N) | 101.19 | 12.1 g (16.7 mL) | 0.12 |
| Dichloromethane (DCM) | - | 200 mL | - |
| 1 M HCl (aq) | - | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,4,6-trimethylaniline (13.5 g) and dichloromethane (200 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Base Addition: Add triethylamine (16.7 mL) to the cooled solution. The triethylamine acts as a base to neutralize the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.[5]
-
Acylation: Add 4-chlorobutyryl chloride (11.8 mL) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor reaction progress by TLC.
-
Work-up (Quenching): Slowly pour the reaction mixture into 100 mL of 1 M HCl (aq) in a separatory funnel. This step removes excess triethylamine and its hydrochloride salt.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution (to remove any remaining acidic impurities) and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Application as a Precursor in Drug Synthesis
The primary utility of this compound is as an electrophile in nucleophilic substitution reactions. The terminal alkyl chloride is susceptible to attack by nucleophiles, such as secondary amines, to form a new C-N bond. This reaction is a cornerstone in the synthesis of several important pharmaceuticals.
Mechanism: N-Alkylation
The reaction proceeds via a standard SN2 mechanism. A nucleophile (typically a deprotonated secondary amine) attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single concerted step. The reaction is often facilitated by a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity, and may require heating to overcome the activation energy.[6][7]
Caption: General workflow for N-alkylation using the precursor.
Case Study: Synthesis of Bupivacaine
Bupivacaine is a widely used local anesthetic. Its synthesis can be achieved by the N-alkylation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with an appropriate alkylating agent. While the direct use of this compound is less common than building the molecule in a different sequence, a conceptually similar alkylation of a piperidine nitrogen is a key step. A more direct application of a chloro-amide precursor is seen in related syntheses. For instance, a bromo-butane is used to alkylate the piperidine nitrogen in a key step.[2][8] The use of our title precursor would follow an analogous pathway.
Protocol 3.1: Synthesis of an Analogous N-alkylated Piperidine
This protocol demonstrates the core alkylation reaction central to the synthesis of drugs like Bupivacaine and Ropivacaine.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| (S)-Piperidine-2-carboxamide derivative | (Varies) | 1.0 eq | X |
| This compound | 239.74 | 1.1 eq | 1.1X |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 eq | 2.0X |
| Dimethylformamide (DMF) | - | (solvent) | - |
| Ethyl Acetate | - | (for extraction) | - |
| Water | - | (for washing) | - |
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the piperidine derivative (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF). K₂CO₃ serves as the base to facilitate the reaction.[8]
-
Reagent Addition: Add this compound (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The elevated temperature is necessary to drive the SN2 reaction to completion.[2] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash with water (2x) and then brine (1x) to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired N-alkylated product.
Safety, Handling, and Storage
Hazard Identification: this compound is classified as hazardous.
Safe Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[9][10]
-
Avoid breathing dust, fumes, or vapors.[9]
-
Wash hands thoroughly after handling.[10]
-
Wear appropriate personal protective equipment:
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
Storage and Disposal:
-
Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Store locked up.[9][10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
References
-
Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
New Drug Approvals. (2021, October 28). Ropivacaine. Retrieved from [Link]
- Google Patents. (2016, March 23). CN105418489A - Synthesis method of bupivacaine.
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
- Google Patents. (n.d.). CN103086954A - Method for preparing ropivacaine.
- Google Patents. (n.d.). WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof.
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
ResearchGate. (2007). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides. Retrieved from [Link]
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- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols: 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide as a Versatile Intermediate in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide in medicinal chemistry. This document outlines a detailed synthetic protocol for the compound and explores its utility as a key intermediate in the development of novel therapeutic agents, drawing parallels to established synthetic routes for well-known pharmaceuticals.
Introduction: The Rationale for this compound in Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds and intermediates is paramount to the successful discovery of new chemical entities (NCEs). This compound is a synthetically accessible intermediate poised for a significant role in the construction of novel bioactive molecules. Its structure, featuring a substituted aniline core and a reactive chlorobutyl side chain, presents a valuable platform for diversification and the exploration of new chemical space.
The structural motif of N-substituted anilides is prevalent in a wide array of pharmaceuticals, most notably in the class of local anesthetics and antiarrhythmic drugs. A prime example is Lidocaine, a widely used local anesthetic, which is synthesized from the intermediate α-chloro-2,6-dimethylacetanilide.[1][2] The synthesis of this intermediate involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[3][4] By extending the carbon chain of the acylating agent from an acetyl to a butyryl group and modifying the aniline substitution, as in this compound, medicinal chemists can systematically probe the structure-activity relationship (SAR) of this important class of compounds. The additional methyl group on the phenyl ring and the longer alkyl chain can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
This guide will first detail the synthesis of this compound and then propose its application in the synthesis of a novel Lidocaine analogue, providing a template for its broader use in medicinal chemistry research.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a straightforward acylation reaction. The following protocol is based on well-established procedures for the synthesis of similar anilides.[2][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4,6-Trimethylaniline | 135.21 | 10.0 g | 0.074 |
| 4-Chlorobutyryl chloride | 141.00 | 11.4 g (8.9 mL) | 0.081 |
| Glacial Acetic Acid | - | 100 mL | - |
| Sodium Acetate | 82.03 | 12.1 g | 0.148 |
| Deionized Water | - | 500 mL | - |
| Dichloromethane | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 150 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.074 mol) of 2,4,6-trimethylaniline in 100 mL of glacial acetic acid.
-
Acylation: To the stirred solution, add 11.4 g (0.081 mol) of 4-chlorobutyryl chloride dropwise at room temperature. An exotherm may be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Precipitation: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a solution of 12.1 g of sodium acetate in 500 mL of deionized water. Slowly pour the reaction mixture into the sodium acetate solution with vigorous stirring. A white precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water to remove any residual acetic acid and sodium acetate.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield and Purity:
The typical yield for this reaction is in the range of 85-95%. The purity of the product should be assessed by Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Application in Medicinal Chemistry: Synthesis of a Novel Lidocaine Analogue
This compound serves as an excellent starting material for the synthesis of novel compounds through nucleophilic substitution of the terminal chloride. The following protocol outlines the synthesis of a Lidocaine analogue by reacting the intermediate with diethylamine.
Synthetic Workflow:
Caption: Synthetic route to a novel Lidocaine analogue.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 239.74 | 5.0 g | 0.021 |
| Diethylamine | 73.14 | 4.6 g (6.5 mL) | 0.063 |
| Toluene | - | 100 mL | - |
| Anhydrous Potassium Carbonate | 138.21 | 5.8 g | 0.042 |
| Deionized Water | - | 100 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5.0 g (0.021 mol) of this compound and 5.8 g (0.042 mol) of anhydrous potassium carbonate in 100 mL of toluene.
-
Nucleophilic Substitution: Add 4.6 g (0.063 mol) of diethylamine to the suspension.
-
Reaction Completion: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 2 x 50 mL of deionized water. Extract the aqueous layers with 50 mL of diethyl ether. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Characterization and Purity Analysis
Thorough characterization of the synthesized intermediate and final product is crucial for ensuring their identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A purity of >95% is generally required for biological testing.
-
Melting Point: The melting point of the solid products should be determined and compared to literature values if available, or used as a measure of purity.
Proposed Biological Evaluation: In Vitro Sodium Channel Blocking Assay
Given the structural similarity of the synthesized analogue to Lidocaine, a primary biological evaluation should focus on its potential as a sodium channel blocker.
Experimental Workflow:
Caption: Workflow for in vitro sodium channel blocking assay.
Protocol Outline:
-
Cell Culture: Culture a suitable cell line stably expressing a human voltage-gated sodium channel subtype (e.g., NaV1.5) in appropriate media.
-
Electrophysiology: Perform whole-cell patch-clamp recordings on the cells.
-
Compound Application: After establishing a stable recording, perfuse the cells with increasing concentrations of the synthesized Lidocaine analogue. Lidocaine should be used as a positive control.
-
Data Acquisition: Elicit sodium currents by applying a voltage-step protocol. Measure the peak inward current at each compound concentration.
-
Data Analysis: Plot the percentage inhibition of the sodium current against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
The results of this assay will provide initial insights into the potency of the novel analogue as a sodium channel blocker and guide further optimization efforts.
References
- University of San Diego. The Synthesis of Lidocaine.
- Google Patents. CN112521298A - Synthesis method of lidocaine.
- Millersville University. The 2-Step Synthesis of Lidocaine.
- Wabash College. Synthesis of Lidocaine.
Sources
Application Notes and Protocols for the Crystallization of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Abstract
This comprehensive guide details the technical considerations and methodologies for the successful crystallization of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide. Recognizing the critical role that the solid-state form plays in the downstream processability, stability, and bioavailability of active pharmaceutical ingredients (APIs), this document provides a systematic approach to developing a robust crystallization process.[1][2][3] We will explore solvent selection strategies, detail various crystallization techniques, and outline essential analytical methods for the characterization of the resulting crystalline solid. The protocols provided herein are designed to be adaptable, empowering researchers, scientists, and drug development professionals to achieve consistent and high-quality crystalline material.
Introduction: The Significance of Crystalline Form
The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development and manufacturing.[1] Crystallization is a fundamental purification and particle engineering unit operation that dictates several critical quality attributes (CQAs) of the final drug substance, including purity, crystal habit (morphology), particle size distribution, and polymorphic form.[2][4] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, dissolution rate, stability, and bioavailability.[5][6][7][8] Therefore, a well-controlled crystallization process is essential to ensure the consistent production of the desired solid form of this compound.
This compound is a secondary amide with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol .[9][10] Understanding its physicochemical properties is the first step in designing an effective crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C13H18ClNO | [9][10] |
| Molecular Weight | 239.74 g/mol | [9] |
| XLogP3 | 3.1 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 1 | [9] |
Foundational Principles: Solvent Selection and Solubility
The selection of an appropriate solvent system is the cornerstone of any crystallization process. The ideal solvent should exhibit a significant difference in the solubility of the compound at elevated and ambient temperatures. The principle of "like dissolves like" provides a preliminary guide; however, a systematic screening process is indispensable for identifying the optimal solvent or solvent mixture. For N-substituted amides, a range of solvents with varying polarities should be considered.[11]
Theoretical Considerations for Solvent Selection
The trimethylphenyl group in this compound contributes to its non-polar character, while the amide and chloroalkyl functionalities introduce polarity. Therefore, a balance of these characteristics should be sought in the solvent system. Solvents that can engage in hydrogen bonding with the amide group may prove effective.
Protocol: Systematic Solvent Screening
This protocol outlines a systematic approach to identify suitable solvents for the crystallization of this compound.
Materials:
-
This compound (crude or purified)
-
A selection of solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane, water)
-
Small vials or test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Initial Solubility Assessment:
-
Place a small, known amount of the compound (e.g., 10 mg) into separate vials.
-
Add a small volume (e.g., 0.1 mL) of each selected solvent at room temperature.
-
Vortex the vials and observe for dissolution. Note the solubility at ambient temperature.
-
-
Hot Solubility Assessment:
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial while incrementally adding more solvent until complete dissolution is achieved.
-
Record the approximate volume of solvent required and the temperature of dissolution.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe the formation of crystals. Note the temperature at which crystallization begins (if possible) and the quality of the crystals (e.g., well-defined needles, plates, or amorphous powder).
-
-
Evaluation of Solvent Performance:
-
An ideal single solvent will demonstrate high solubility at elevated temperatures and low solubility at room temperature or below, leading to a high yield of crystalline material upon cooling.
-
For solvent mixtures (e.g., ethanol/water, toluene/heptane), the same principles apply, where one solvent is a good solvent and the other is an anti-solvent.
-
Crystallization Methodologies: Protocols and Rationale
Based on the results of the solvent screening, an appropriate crystallization technique can be selected and optimized. The choice of method will influence crystal size, purity, and yield.
Cooling Crystallization
This is the most common and straightforward technique, relying on the decreased solubility of the compound at lower temperatures.
Protocol:
-
Dissolution: Dissolve the crude this compound in the minimum amount of a suitable hot solvent (identified in the screening) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals. For higher yields, the flask can subsequently be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Causality: The gradual decrease in temperature reduces the solubility of the compound, leading to a supersaturated state from which nucleation and crystal growth occur. Slow cooling allows for the orderly arrangement of molecules into a crystal lattice, excluding impurities.[12]
Caption: Workflow for Antisolvent Crystallization.
Evaporative Crystallization
This technique is suitable for compounds that are highly soluble in volatile solvents.
Protocol:
-
Dissolution: Dissolve the compound in a suitable volatile solvent at room temperature.
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly in a fume hood.
-
Crystal Collection: Once a sufficient amount of crystals has formed, collect them by filtration.
Causality: As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystallization. The rate of evaporation influences the crystal size, with slower evaporation generally yielding larger crystals.
Characterization of Crystalline this compound
Thorough characterization of the crystallized material is crucial to confirm its purity, identity, and solid-state form. [13][14]
Purity Assessment
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any impurities.
Solid-State Characterization
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) of a substance. [6][8]Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Provides information on melting point, heat of fusion, and can detect polymorphic transitions. [6][14]* Thermogravimetric Analysis (TGA): Used to determine the presence of residual solvents or to identify solvates/hydrates. [6]* Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy): To visually assess the crystal habit (shape) and size distribution. [13]
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid. | Use a lower boiling point solvent; use a more dilute solution; ensure slow cooling. |
| No Crystal Formation | Solution is not sufficiently supersaturated; nucleation is inhibited. | Concentrate the solution by evaporating some solvent; scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal of the compound. |
| Poor Recovery | The compound is too soluble in the cold solvent; insufficient cooling. | Use a different solvent or a solvent/antisolvent mixture; cool the solution for a longer period or to a lower temperature. |
| Amorphous Precipitate | Supersaturation is too high; cooling is too rapid. | Use a more dilute solution; slow down the cooling rate or the rate of antisolvent addition. |
Conclusion
The successful crystallization of this compound is a multi-faceted process that requires a systematic and well-understood approach. By carefully selecting a suitable solvent system and crystallization technique, and by thoroughly characterizing the resulting solid, researchers can ensure the production of a high-quality, consistent crystalline material. The protocols and principles outlined in this guide provide a robust framework for the development and optimization of a crystallization process tailored to this specific compound, ultimately contributing to the advancement of drug development programs.
References
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Crystallization process development - Veranova. (n.d.). Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). Retrieved from [Link]
-
API Crystallinity and Polymorphism - Pharma Innovation. (n.d.). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905.
- Alvarez, A. J. (2007). Development of Crystallization Processes for Pharmaceutical Applications. 5th Latin American and Caribbean Conference for Engineering and Technology.
- Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids, Second Edition. CRC press.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
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Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]
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Crystallization Process Development | CDMO - Cambrex Corporation. (n.d.). Retrieved from [Link]
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From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. (2008, June 3). Retrieved from [Link]
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. (n.d.). Retrieved from [Link]
- From form to function: Crystallization of active pharmaceutical ingredients. (2008). AIChE Journal, 54(7), 1672-1678.
- Brittain, H. G. (Ed.). (1999). Polymorphism in Pharmaceutical Solids. CRC press.
-
What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]
-
API Physical & Chemical Characterization - CD Formulation. (n.d.). Retrieved from [Link]
-
Drug Substance Solid State Characterization - Agno Pharmaceuticals. (n.d.). Retrieved from [Link]
-
Crystallinity Determination for API Development - Labinsights. (2023, May 8). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
Efficient solvent free synthesis and x ray crystal structure of some cyclic moieties containing N-Aryl imide and amide - ResearchGate. (2025, August 10). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Introduction
Welcome to the technical support guide for the synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide. This N-acylated aniline is a valuable intermediate in various research and development applications. Its synthesis, which involves the acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride, presents a classic challenge in organic chemistry: reacting a sterically hindered nucleophile. The two ortho-methyl groups on the aniline ring significantly reduce the nucleophilicity of the amino group, often leading to low yields and incomplete reactions under standard conditions.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome these challenges and significantly improve your synthesis yield and product purity.
Core Reaction Principles: Overcoming Steric Hindrance
The formation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of 2,4,6-trimethylaniline attacks the electrophilic carbonyl carbon of 4-chlorobutyryl chloride.[3] The primary obstacle is the steric bulk from the two ortho-methyl substituents on the aniline, which physically obstructs this attack.[1][2][4] Consequently, reaction rates are dramatically slower compared to the acylation of unhindered anilines.[1] A successful synthesis hinges on implementing strategies specifically designed to overcome this steric barrier.
Caption: The impact of steric hindrance on the acylation reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low (<30%). What are the primary causes and how can I fix this?
Answer: Low yield in this specific synthesis is almost always multifactorial, stemming from the inherent difficulty of the reaction. Here’s a breakdown of the likely causes and their solutions.
-
Primary Cause A: Severe Steric Hindrance
-
Explanation: As established, the ortho-methyl groups on the 2,4,6-trimethylaniline drastically slow the reaction rate.[1][2] Standard room temperature conditions are often insufficient to provide the energy needed to overcome the activation barrier.
-
Solutions:
-
Increase Reaction Temperature: Heating the reaction mixture is one of the most effective ways to overcome the activation energy barrier imposed by steric hindrance. Switching to a higher-boiling solvent like toluene or N,N-dimethylformamide (DMF) and heating can significantly improve the reaction rate and yield.[5]
-
Employ a Nucleophilic Catalyst: A catalyst like 4-(Dimethylaminopyridine) (DMAP) can dramatically accelerate the reaction. DMAP first reacts with the 4-chlorobutyryl chloride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent and can more effectively react with the hindered aniline.[5]
-
-
-
Primary Cause B: Ineffective Neutralization of HCl
-
Explanation: The reaction generates one equivalent of hydrochloric acid (HCl). If not neutralized, this acid will protonate the starting aniline, forming an ammonium salt. This salt is no longer nucleophilic, effectively removing the aniline from the reaction and halting further conversion.[6]
-
Solutions:
-
Use an Appropriate Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred in aprotic solvents to scavenge the HCl without reacting with the acyl chloride.[7]
-
Ensure Correct Stoichiometry: Use at least 1.1 equivalents of the base to ensure all generated HCl is neutralized.
-
-
-
Primary Cause C: Hydrolysis of the Acyl Chloride
-
Explanation: 4-chlorobutyryl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive 4-chlorobutyric acid.[7] This consumes your electrophile and complicates purification.
-
Solutions:
-
Use Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and handle the 4-chlorobutyryl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
-
Caption: A logical workflow for troubleshooting low-yield synthesis.
Question 2: My reaction has stalled with significant unreacted starting material. What should I do?
Answer: This is a common observation and is often linked to the issues described above. Here is a systematic approach to diagnose and solve the problem:
-
Verify Base and Stoichiometry: Ensure you have added at least a stoichiometric amount of a suitable base (e.g., triethylamine). If the reaction was run without a base, the aniline has likely been deactivated by protonation.[6]
-
Increase Acylating Agent: Your acyl chloride may have degraded due to moisture. Consider adding a small additional portion (0.1-0.2 equivalents) of 4-chlorobutyryl chloride to the reaction.
-
Check Solubility: If either of your starting materials has precipitated out of solution, the reaction will be extremely slow.[5] You may need to switch to a solvent in which both components are more soluble, such as THF or DMF.
-
Introduce Heat and/or a Catalyst: If the above steps do not restart the reaction, the issue is almost certainly the high activation energy from steric hindrance. Increase the temperature and/or add a catalytic amount (1-5 mol%) of DMAP.
Question 3: My crude product is impure after workup. What are the likely contaminants and how can I remove them?
Answer: Common impurities can be easily removed with a well-designed workup procedure.
-
Contaminant 1: Unreacted 2,4,6-trimethylaniline (Basic)
-
Removal: During the liquid-liquid extraction, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).[8] The basic aniline will be protonated and move into the aqueous layer, leaving your neutral amide product in the organic phase.
-
-
Contaminant 2: 4-chlorobutyric acid (Acidic)
-
Contaminant 3: Triethylammonium Chloride (Salt)
-
Origin: The salt byproduct of the base neutralizing HCl.
-
Removal: This salt is highly water-soluble. Washing the organic layer with water or brine during the workup will effectively remove it.[8]
-
A final purification step via recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography is recommended to achieve high purity.[5]
Frequently Asked Questions (FAQs)
-
Q: Is a Schotten-Baumann reaction (using aqueous NaOH) a good choice for this synthesis?
-
A: While the Schotten-Baumann reaction is excellent for many acylations, it can be problematic here.[3][9] The high concentration of water and hydroxide can lead to significant and rapid hydrolysis of the 4-chlorobutyryl chloride, reducing the amount available to react with the already sluggish aniline. Anhydrous conditions with an organic base are generally more reliable for this specific substrate.
-
-
Q: What is the optimal amount of DMAP catalyst to use?
-
A: Typically, 1-10 mol% of DMAP is sufficient to see a significant rate enhancement. Starting with 5 mol% is a good practice. Using too much DMAP can sometimes complicate purification.
-
-
Q: How can I best monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method.[8] Use a solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the starting aniline, the reaction mixture, and a co-spot (aniline + reaction mixture). The reaction is complete when the aniline spot has been completely consumed. The product amide will have a different Rf value.
-
-
Q: Can I use an acid anhydride instead of an acyl chloride?
-
A: While possible, acid anhydrides are generally less reactive than acyl chlorides. Given the severe steric hindrance of the aniline, switching to a less reactive electrophile would likely require even harsher conditions (higher temperatures, longer reaction times) and may not improve the yield.
-
Experimental Protocols
Here we provide a standard protocol and an optimized protocol designed specifically for this challenging synthesis.
| Parameter | Protocol A: Standard Conditions | Protocol B: Optimized for Hindered Aniline |
| Aniline | 2,4,6-trimethylaniline (1.0 eq.) | 2,4,6-trimethylaniline (1.0 eq.) |
| Acylating Agent | 4-chlorobutyryl chloride (1.1 eq.) | 4-chlorobutyryl chloride (1.2 eq.) |
| Base | Triethylamine (1.2 eq.) | N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) |
| Catalyst | None | DMAP (0.05 eq.) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF), anhydrous |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux (approx. 66 °C) |
| Reaction Time | 12-24 hours | 4-8 hours |
| Expected Outcome | Low to moderate yield, often incomplete | High yield, complete conversion |
Protocol B: Detailed Step-by-Step Optimized Synthesis
-
Preparation: Under a nitrogen atmosphere, add 2,4,6-trimethylaniline (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the aniline in anhydrous THF.
-
Addition of Base & Catalyst: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) and 4-(Dimethylaminopyridine) (DMAP) (0.05 eq.) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-chlorobutyryl chloride (1.2 eq.) in a small amount of anhydrous THF and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature remains below 10 °C.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (disappearance of aniline by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.
References
- The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. Benchchem.
- Schotten–Baumann reaction. Grokipedia.
- Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
- A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Benchchem.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. CHEMSOLVE.NET.
- Technical Support Center: N-Acyl
- Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Benchchem.
- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed.
- The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. Dalton Transactions (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Welcome to the technical support resource for 4-chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS No: 121513-35-7).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with the high degree of purity required for subsequent applications. As an intermediate in complex syntheses, its purity is paramount to the success of downstream reactions.
This document provides a structured approach to troubleshooting common purification issues, offering solutions grounded in chemical principles and validated laboratory practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial purification strategy.
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Based on its standard synthesis route—typically the acylation of 2,4,6-trimethylaniline with 4-chlorobutanoyl chloride or a related activated acid—the primary impurities include:
-
Unreacted Starting Materials: Residual 2,4,6-trimethylaniline and 4-chlorobutanoic acid (from hydrolysis of the acyl chloride).
-
Side-Reaction Products: N,N-diacylated aniline is a potential, though less common, byproduct if reaction conditions are not carefully controlled.
-
Solvent and Reagent Residues: Residual base (e.g., triethylamine, pyridine) and solvents from the reaction and workup.
-
Degradation Products: Under harsh basic or thermal conditions, the terminal chloride may undergo elimination to form an unsaturated amide, or substitution if nucleophiles are present.
Q2: Should I choose recrystallization or column chromatography as my primary purification method?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is the preferred method for large-scale purification (>5 g) if a suitable solvent system can be identified. It is efficient, cost-effective, and often provides highly pure, crystalline material.[4][5]
-
Column Chromatography is ideal for smaller scales (<5 g) or when impurities have very similar polarity to the product, making separation by recrystallization difficult.[6] It offers finer separation but is more labor-intensive and uses larger volumes of solvent.
The following workflow can guide your decision:
Caption: Decision workflow for selecting the primary purification method.
Q3: My purified product is a persistent oil and will not crystallize. What are my options?
A3: "Oiling out" is a common problem, often caused by residual impurities (like solvents or unreacted starting materials) that depress the melting point and inhibit lattice formation.
-
Confirm Purity: First, analyze a small sample by TLC or HPLC to ensure the material is reasonably pure. If significant impurities are present, column chromatography is necessary.
-
Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate). Slowly add a poor solvent (e.g., heptane, hexanes) dropwise while vigorously stirring until persistent cloudiness appears. Let it stand or gently warm to redissolve, then cool slowly.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.[4]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[4]
Q4: How can I reliably confirm the purity of my final product?
A4: A combination of methods provides the most trustworthy confirmation:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple solvent systems.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities cause broadening and depression of the melting point.[4]
-
Spectroscopic Analysis (NMR, IR): ¹H and ¹³C NMR spectra should show sharp peaks corresponding to the structure of this compound, with no significant peaks attributable to impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a precise percentage of purity.[6]
Section 2: Troubleshooting Guide: Recrystallization
This guide addresses specific issues encountered during recrystallization.
| Problem | Root Cause(s) | Solution(s) |
| Compound does not dissolve, even in boiling solvent. | 1. Incorrect solvent choice (compound is insoluble). 2. Insufficient solvent volume. | 1. Select a more polar or appropriate solvent. Test solubility on a small scale first. 2. Add more solvent in small portions until dissolution is achieved at the boiling point. |
| Product "oils out" upon cooling. | 1. The boiling point of the solvent is higher than the melting point of the compound (or the impure mixture). 2. The solution is too concentrated, leading to rapid supersaturation. | 1. Redissolve the oil by adding more solvent and/or reheating. Allow for slower cooling. 2. If the problem persists, choose a solvent or solvent pair with a lower boiling point. |
| No crystals form after cooling. | 1. The solution is not sufficiently saturated. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Lack of nucleation sites. | 1. Boil off some of the solvent to increase concentration and cool again. 2. Add a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation. 3. Introduce a seed crystal or scratch the flask. |
| Low recovery of purified material. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Minimize the amount of hot solvent used for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. 3. Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out with the impurities. |
Section 3: Troubleshooting Guide: Column Chromatography
This guide focuses on challenges specific to purification by silica gel chromatography.
Caption: Standard workflow for flash column chromatography.
| Problem | Root Cause(s) | Solution(s) |
| Poor separation (co-elution). | 1. Inappropriate solvent system (mobile phase is too polar). 2. Column is overloaded with crude material. | 1. Develop a new solvent system using TLC. Decrease the polarity of the mobile phase (e.g., from 30% to 20% ethyl acetate in heptane). A good separation on TLC is a prerequisite. 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Product is streaking/tailing. | 1. The compound may be slightly acidic or basic, interacting strongly with the silica gel. 2. The sample was not loaded in a concentrated band. 3. The compound is degrading on the silica. | 1. Add a small amount of modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds). 2. Use dry loading: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. |
| Product will not elute from the column. | 1. The mobile phase is not polar enough. 2. Irreversible adsorption to the silica gel. | 1. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% ethyl acetate/heptane and slowly increase to 50% or more. 2. If the product is still retained, try flushing with a very polar solvent like methanol, but be aware this may also elute strongly-bound impurities. |
Section 4: Standard Operating Protocols (SOPs)
These protocols provide detailed, step-by-step methodologies for the purification and analysis of this compound.
SOP 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount (~1 mg) of your crude product in a suitable solvent (~0.5 mL of dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 20-30% ethyl acetate in heptane). Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain with potassium permanganate or another suitable stain.
-
Analysis: A pure compound should show a single spot. The presence of multiple spots indicates impurities. The retention factor (Rf) value helps in designing the column chromatography mobile phase.[6]
SOP 2: Purification by Recrystallization
-
Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/heptane) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Verification: Confirm purity via melting point analysis and TLC.
SOP 3: Purification by Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system that provides a product Rf value of approximately 0.25-0.35 and gives good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase as a slurry. Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes or vials.
-
Monitoring: Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.
-
Verification: Confirm the purity of the isolated product.
References
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
PubChem. 4-Chloro-meta-butyrotoluidide. National Center for Biotechnology Information. [Link]
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SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. [Link]
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Malviya, R. et al. (2024). Chromatography. StatPearls - NCBI Bookshelf. [Link]
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de F. A. El-Fakih, C. et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Fernandez, P., & Bayona, J. M. (1992). Use of off-line gel permeation chromatography-normal-phase liquid chromatography for the determination of polycyclic aromatic compounds in environmental samples and standard reference materials (air particulate matter and marine sediment). Journal of Chromatography A, 625(2), 141-149. [Link]
-
Chankvetadze, B. et al. (2018). Separation of enantiomers of selected chiral sulfoxides with cellulose tris(4-chloro-3-methylphenylcarbamate)-based chiral columns in high-performance liquid chromatography with very high separation factor. Journal of Chromatography A, 1545, 59-66. [Link]
-
Kumar, A. et al. (2012). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]
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The Good Scents Company. butyramide. [Link]
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CUNY Baruch College. Purification by Recrystallization. [Link]
- Google Patents. Process for the production of 4-chloro-butanals.
- Google Patents.
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McGlone, T. et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Crystal Growth & Design, 20(11), 7194-7206. [Link]
-
Koyiri, K. et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 350-354. [Link]
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"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" stability and degradation issues
Welcome to the technical support center for 4-chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS No. 121513-35-7). This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. By understanding the underlying chemical principles, you can ensure the integrity of your results and the reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a chemical intermediate featuring two key functional groups: a secondary amide and a primary alkyl chloride.[1][2][3] Its stability is primarily dictated by the reactivity of these two groups. The main degradation pathways are hydrolysis of the amide bond and nucleophilic substitution of the chlorine atom.[4] Environmental factors such as pH, temperature, moisture, and light can accelerate these degradation processes.[5][6]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[7] An inert atmosphere (e.g., nitrogen or argon) is recommended to protect against moisture and oxygen.[7][8] Storage should be in a tightly sealed container made of non-reactive material like amber glass.[8] For chlorinated organic compounds, it is crucial to avoid contact with strong alkalis, alkali metals, and high-temperature sources, which can induce thermal decomposition.[7][9]
Q3: I suspect my compound has degraded. What are the initial signs I should look for?
A3: Visual inspection can be the first indicator. Look for changes in color or physical state (e.g., clumping of a solid). The most definitive evidence, however, will come from analytical techniques. The appearance of new, unexpected peaks in chromatographic analyses (HPLC, GC) or changes in spectroscopic data (NMR, IR) are strong indicators of degradation.[10][11] A decrease in the melting point of a solid sample also suggests the presence of impurities.[10][12]
Q4: Can I use the compound if it is past its recommended re-test date?
A4: Using a reagent past its re-test date is not recommended without re-analysis. The effectiveness of reagents depends significantly on their storage conditions.[6] Before use, you must re-qualify the material by performing purity analysis, such as HPLC or GC, to confirm it still meets the required specifications for your experiment.[] This verification is critical for ensuring the reproducibility and accuracy of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical workflow for diagnosis and resolution.
Issue 1: Decreased Purity or Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, GC)
-
Potential Cause 1: Amide Hydrolysis. The amide bond is susceptible to cleavage, especially in the presence of acidic or basic conditions, yielding 4-chlorobutanoic acid and 2,4,6-trimethylaniline.[14] This process is accelerated by heat and the presence of water.[15]
-
Potential Cause 2: Nucleophilic Substitution of Chloride. The primary alkyl chloride can react with nucleophiles. For instance, reaction with water (hydrolysis) will produce 4-hydroxy-N-(2,4,6-trimethylphenyl)butanamide. Other nucleophiles present in your reaction mixture or solvent can also displace the chloride.
-
Diagnostic Workflow:
dot graph TD { A[Start: Unexpected Peak in HPLC/GC] --> B{Analyze Sample pH}; B --> C[pH is Acidic or Basic]; B --> D[pH is Neutral]; C --> E[Hypothesis: Amide Hydrolysis is Likely]; D --> F[Hypothesis: Nucleophilic Substitution or Other Degradation]; E --> G{Confirm Identity of Degradants via LC-MS or GC-MS}; F --> G; G --> H[Action: Implement Preventive Measures]; }
Troubleshooting workflow for identifying degradation.
-
Solutions & Preventive Measures:
-
Control pH: Ensure that solvents and reaction media are neutral and buffered if necessary, especially during workups and purification.
-
Use Anhydrous Conditions: Employ dry solvents and an inert atmosphere (nitrogen or argon) to minimize contact with moisture.[8]
-
Temperature Control: Store the compound at recommended low temperatures and avoid excessive heat during experimental procedures.[6]
-
Issue 2: Inconsistent or Low Yields in Subsequent Reactions
-
Potential Cause: Reduced Molarity of Active Reagent. If a portion of the this compound has degraded, the actual molar quantity of the starting material is lower than calculated, leading to lower-than-expected yields.
-
Diagnostic & Analytical Protocol:
-
Protocol 1: Quantitative Purity Assessment. Use a quantitative analytical method like HPLC with a calibrated standard or Quantitative NMR (qNMR) to determine the exact purity of your reagent before starting the reaction.
-
-
Solutions & Preventive Measures:
-
Re-qualify Reagent: Always verify the purity of older batches or reagents with questionable storage history before use.[6]
-
Purchase Fresh Stock: If significant degradation is confirmed and cannot be easily purified, it is best to use a fresh, high-purity batch of the compound.
-
Adjust Stoichiometry: If a minor, known level of impurity is present, adjust the mass of the reagent used to account for the impurity percentage, ensuring the correct molar equivalents are used in your reaction.
-
Key Degradation Pathways & Mechanisms
The two primary liabilities of the molecule are the amide linkage and the alkyl chloride. Understanding the mechanisms of their degradation is key to preventing it.
dot graph DegradationPathways { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
}
Primary degradation pathways of the target compound.
Mechanism Insight: Acid-Catalyzed Amide Hydrolysis The acid-catalyzed hydrolysis of amides is an irreversible process.[16] It begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking this activated carbon. Following proton transfers, the amine is eliminated as a good leaving group (an ammonium ion), and subsequent deprotonation yields the carboxylic acid product.[16]
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in Acetonitrile to a concentration of ~1 mg/mL |
Procedure:
-
Standard Preparation: Prepare a stock solution of a high-purity reference standard at 1 mg/mL in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve your test sample to the same concentration.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard followed by the sample.
-
Data Interpretation: Compare the chromatogram of your sample to the standard. The retention time of the main peak should match the standard. New peaks, particularly earlier eluting (more polar) peaks, may indicate hydrolysis or substitution products. Purity can be calculated based on the area percent of the main peak.
Protocol 2: Confirmatory GC-MS Analysis for Degradant Identification
This protocol is for identifying the volatile degradation products, such as 2,4,6-trimethylaniline.
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 80 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 40-450 amu |
| Sample Prep. | Dissolve sample in a volatile solvent like Dichloromethane or Ethyl Acetate |
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Interpretation: Analyze the resulting total ion chromatogram. Search the mass spectrum of any new peaks against a spectral library (e.g., NIST) to tentatively identify the degradation products based on their fragmentation patterns. Compare with the expected masses of potential degradants (e.g., 2,4,6-trimethylaniline, MW = 135.21 g/mol ).
References
-
Isizawa, J., Sakakibara, K., & Hirota, M. (n.d.). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. J-Stage. Retrieved from [Link]
-
Phillip, E. S., & Phillip, M. S. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Journal of Supercritical Fluids, 51(3), 362-368. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]
-
OxyChem. (2014). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]
-
European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
European Chlorinated Solvent Association (ECSA). (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. Retrieved from [Link]
-
uHPLCs. (n.d.). Why do your chemicals deteriorate so quickly?. Retrieved from [Link]
-
European Chlorinated Solvent Association (ECSA). (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. Retrieved from [Link]
-
Laboteq. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from [Link]
-
LabTAG. (n.d.). How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
-
ResearchGate. (2013). Is there a way to identify the stability of the reagent?. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Why do your chemicals deteriorate so quickly_ [uhplcslab.com]
- 6. How to Handle Expired Lab Reagents: Tips for Safe and Effective Use | Lab Manager [labmanager.com]
- 7. oxychem.com [oxychem.com]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. moravek.com [moravek.com]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 14. Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides [jstage.jst.go.jp]
- 15. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water - East China Normal University [pure.ecnu.edu.cn]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Welcome to the technical support guide for the synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this compound is typically achieved via the nucleophilic acyl substitution of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride. While this is a robust and widely used transformation for amide bond formation, the bifunctional nature of the acyl chloride introduces specific challenges that can lead to a range of predictable, yet often problematic, impurities.[1][2] This guide provides a systematic approach to identifying, controlling, and eliminating these impurities.
Core Synthesis and Impurity Formation Pathway
The primary reaction involves the attack of the nucleophilic amine (2,4,6-trimethylaniline) on the electrophilic carbonyl carbon of the acyl chloride (4-chlorobutyryl chloride). A base is required to neutralize the hydrochloric acid generated.[1] However, side reactions involving moisture, the base, or the product itself can lead to a complex impurity profile.
Caption: Synthetic pathway and key impurity formation routes.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: What are the primary impurities I should anticipate, and where do they come from?
A1: A successful synthesis relies on anticipating potential side products. For this reaction, four impurities are most frequently observed. Understanding their origin is the first step toward prevention.
| Impurity ID | Chemical Name | Molecular Weight | Origin / Formation Mechanism |
| Product | This compound | 239.74 | Desired acylation reaction. |
| A | 2,4,6-trimethylaniline | 135.21 | Unreacted starting material. |
| B | 4-chlorobutyric acid | 122.55 | Hydrolysis of the starting material, 4-chlorobutyryl chloride, by trace amounts of water.[3][4] |
| C | 1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | 203.29 | Intramolecular cyclization (nucleophilic substitution) of the product, where the amide nitrogen displaces the terminal chloride. Often promoted by excess base or heat. |
| D | N-(2,4,6-trimethylphenyl)-4-((2,4,6-trimethylphenyl)amino)butanamide | 338.49 | Intermolecular reaction between the product and a second molecule of 2,4,6-trimethylaniline. This is favored by an excess of the amine starting material and/or higher reaction temperatures. |
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yield is typically traced back to one of three issues: reagent decomposition, incomplete conversion, or competing side reactions.
-
Reagent Decomposition: The primary culprit is the hydrolysis of 4-chlorobutyryl chloride. This acyl chloride is highly moisture-sensitive. Any water present in the solvent, on the glassware, or in the amine starting material will rapidly convert it to the unreactive 4-chlorobutyric acid (Impurity B), effectively reducing the amount of acylating agent available.[4]
-
Incomplete Conversion: Ensure your reaction is genuinely complete by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the limiting reagent. If the starting amine (typically the limiting reagent) persists, consider extending the reaction time or slightly increasing the stoichiometry of the acyl chloride.
-
Competing Side Reactions: The formation of Impurities C and D consumes the desired product, directly lowering the yield. If you observe significant amounts of these byproducts, your reaction conditions (temperature, base, stoichiometry) need optimization.
Q3: How can I minimize the formation of 4-chlorobutyric acid (Impurity B)?
A3: Preventing the hydrolysis of 4-chlorobutyryl chloride is critical and requires rigorous anhydrous technique.
-
Glassware: All glassware must be oven-dried (e.g., at 120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere.
-
Solvents: Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Reagents: Ensure the 2,4,6-trimethylaniline and the base (e.g., triethylamine) are dry.
-
Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
Q4: I am observing a significant amount of the cyclized lactam (Impurity C). How can I prevent this?
A4: The formation of the 1-(2,4,6-trimethylphenyl)pyrrolidin-2-one (Impurity C) is a classic intramolecular cyclization. This reaction is kinetically slower than the initial acylation but can become significant under suboptimal conditions.
-
Temperature Control: This is the most crucial parameter. The acylation is typically fast, even at low temperatures. Perform the addition of 4-chlorobutyryl chloride at 0 °C or below. Maintaining a low temperature disfavors the higher activation energy pathway of cyclization.
-
Choice of Base: While triethylamine is common, a more sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be advantageous.[1] Its bulkiness can disfavor proton abstraction from the amide, which can facilitate cyclization.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Monitor by TLC/LCMS and proceed with the workup as soon as the reaction is complete.
-
Workup: Minimize the product's exposure to basic conditions during the aqueous workup. A rapid wash with a cold, dilute acid (to remove the base and unreacted amine), followed by a brine wash and immediate extraction, is recommended.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a reliable method for monitoring the progress of the acylation reaction.
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point. Adjust the polarity as needed to achieve good separation (Rf of the product ~0.4-0.5).
-
Spotting: On a single plate, spot the 2,4,6-trimethylaniline starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light at 254 nm. The disappearance of the amine spot (Rf typically lower than the product) indicates reaction progression. A new, higher Rf spot corresponding to the amide product should appear.
Protocol 2: Impurity Profiling by HPLC
HPLC is the gold standard for quantifying the purity of your final product and identifying trace impurities.[5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Expected Elution Order: 4-chlorobutyric acid (Impurity B) will elute first, followed by 2,4,6-trimethylaniline (Impurity A), the product, the cyclized lactam (Impurity C), and finally the high-molecular-weight dimer (Impurity D).
Workflow for Impurity Identification and Control
Caption: A logical workflow for synthesis and quality control.
References
- BASF Product Finder.4-Chlorobutyryl chloride | CAS No. 4635-59-0.
- Guidechem.What are the applications and storage conditions of 4-Chlorobutyryl chloride?.
- ECHEMI.4635-59-0, 4-Chlorobutyryl chloride Formula.
- Benchchem.Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
- PubChem.4-Chlorobutyryl chloride | C4H6Cl2O | CID 78370.
- CymitQuimica.this compound.
- Fluorochem.this compound.
- Benchchem.4-Chlorobutyryl Chloride | High Purity | For Research.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.Recent Trends in Analytical Techniques for Impurity Profiling.
- Echemi.4-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-BUTYRAMIDE.
- Not Available.Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- PMC.Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
- ACG Publications.Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)
- PHARMACEUTICAL SCIENCES.
Sources
"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" troubleshooting solubility problems
Welcome to the technical support guide for 4-chloro-N-(2,4,6-trimethylphenyl)butanamide. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring the integrity and success of your experiments.
Section 1: Compound Overview and Physicochemical Properties
Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. The molecule's structure, a chloro-butanamide linked to a bulky, hydrophobic 2,4,6-trimethylphenyl (mesityl) group, dictates its behavior in different solvents. The amide group provides some polar character, but the molecule is dominated by its nonpolar regions.
| Property | Value | Source |
| CAS Number | 121513-35-7 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈ClNO | [1][3] |
| Molecular Weight | 239.74 g/mol | [1][2] |
| Calculated XLogP3 / LogP | ~3.8 - 4.2 | [2][3] |
| Hydrogen Bond Donors | 1 | [2][3] |
| Hydrogen Bond Acceptors | 1 | [2][3] |
| Appearance | Solid (predicted) | Inferred from structure |
| Boiling Point | 367.5°C at 760 mmHg | [3] |
The high LogP value indicates a strong preference for lipophilic (non-polar) environments over aqueous (polar) ones, predicting poor water solubility.[2][3]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common solubility issues in a direct question-and-answer format.
Q1: My compound won't dissolve in aqueous buffers (e.g., PBS, TRIS). Why is this happening?
Answer: This is expected behavior. With a high calculated LogP of ~4, this compound is highly hydrophobic.[2][3] The large, nonpolar trimethylphenyl group and the four-carbon chain repel water molecules, preventing the compound from readily dissolving in aqueous media. For a compound to be water-soluble, it typically needs more polar functional groups relative to its nonpolar carbon skeleton.[4]
Q2: I'm trying to make a stock solution. What is the best solvent to start with?
Answer: For initial stock solutions, a strong, polar aprotic solvent is recommended.
-
First Choice: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are powerful and can typically dissolve a wide range of organic molecules, even those with low aqueous solubility.[4][5] For biological assays, preparing a concentrated stock in DMSO (e.g., 10-30 mM) and then diluting it into your aqueous assay medium is a standard and effective practice.[6][7]
-
Second Choice: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. These are less polar than DMSO/DMF but are excellent solvents for hydrophobic compounds. They are often used in synthesis and purification but are less common for biological assay stock solutions due to volatility and potential cell toxicity.
Q3: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?
Answer: This is a classic sign of exceeding the compound's aqueous solubility limit. The DMSO keeps it dissolved in the concentrated stock, but when diluted into a predominantly water-based medium, the compound crashes out.
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be too high. Determine the maximum solubility in your final assay buffer (see Protocol 1).
-
Optimize the Dilution Protocol: The method of dilution is critical. It is often better to add a small volume of the DMSO stock directly into the final assay medium with vigorous mixing, rather than performing intermediate dilutions in aqueous solutions, which can promote precipitation.[7]
-
Increase Final DMSO Concentration: Most cell-based assays can tolerate up to 0.5-1% DMSO, while enzyme assays may tolerate more. Increasing the final percentage of this co-solvent can help maintain solubility.[8] However, always run a vehicle control with the same DMSO concentration to ensure the solvent itself isn't affecting the assay outcome.[7]
-
Use Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate and solubilize hydrophobic compounds. This must be carefully validated as surfactants can interfere with some biological assays.[7]
Q4: Can I use heat to help dissolve the compound?
Answer: Yes, gentle heating can increase the rate of dissolution and solubility. However, you must proceed with caution.
Potential Risks:
-
Degradation: The 4-chloro group on the butanamide chain is a potential leaving group. Heating in the presence of nucleophilic solvents (like DMSO, or alcohols) or residual water could lead to substitution or hydrolysis reactions, altering your compound. The terminal chlorine on an alkyl chain can be susceptible to nucleophilic attack.
-
"Oiling Out": If you heat the compound above its melting point in a solvent where it has poor solubility, it may melt but not dissolve, forming an oil that is difficult to work with.
Best Practice: Use a warm water bath (e.g., 30-40°C) with sonication. Avoid aggressive heating. After cooling to room temperature, visually inspect the solution for several hours to ensure the compound does not precipitate back out.
Q5: Does pH affect the solubility of this compound?
Answer: The effect of pH on this specific molecule is likely minimal. The amide functional group is generally considered neutral and does not readily ionize (protonate or deprotonate) under typical physiological pH ranges (pH 4-8).[9] While extreme pH could cause hydrolysis of the amide bond, it is not a reliable method for improving solubility.[10][11]
Section 3: Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening
This protocol helps you empirically determine the best solvent for your application.
Objective: To identify suitable solvents and estimate solubility.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer and/or sonicator
-
Selection of solvents (e.g., Water, PBS, Ethanol, Methanol, Acetone, Ethyl Acetate, DCM, THF, DMSO, DMF)
Procedure:
-
Preparation: Accurately weigh 1-2 mg of the compound into each labeled vial.
-
Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the first vial.
-
Mixing: Vortex the vial vigorously for 30-60 seconds. If undissolved solid remains, place the vial in a sonicator bath for 5-10 minutes.
-
Observation: Visually inspect for any remaining solid particles against a dark background.
-
Incremental Addition: If the solid is not fully dissolved, add another 100 µL of the solvent and repeat step 3. Continue this process until the compound is fully dissolved or you have reached a large volume (e.g., 1 mL).
-
Record: Note the volume of solvent required to fully dissolve the compound. This allows you to calculate an estimated solubility (e.g., 1 mg in 0.5 mL = 2 mg/mL).
-
Repeat: Repeat for all test solvents.
-
Room Temperature Check: Allow the dissolved samples to sit at room temperature for at least 1 hour to check for any delayed precipitation.
Workflow for Solubility Troubleshooting
This diagram outlines a logical progression for addressing solubility issues during experimental setup.
Caption: Predicted solubility based on solvent polarity.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
-
PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 12, 2026, from [Link]
-
University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved January 12, 2026, from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved January 12, 2026, from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved January 12, 2026, from [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). 4-Chloro-meta-butyrotoluidide. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. Retrieved January 12, 2026, from [Link]
-
Eurochlor. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Retrieved January 12, 2026, from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved January 12, 2026, from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved January 12, 2026, from [Link]
-
Eawag. (n.d.). Chlorobenzene Degradation Pathway. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved January 12, 2026, from [Link]
Sources
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 11. moorparkcollege.edu [moorparkcollege.edu]
Technical Support Center: Synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Welcome to the technical support guide for the synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis while avoiding common side reactions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt the methodology effectively.
Introduction: The Challenge of Steric Hindrance and Competing Pathways
The synthesis of this compound involves the acylation of a sterically hindered amine, 2,4,6-trimethylaniline (mesidine), with 4-chlorobutanoyl chloride. While seemingly a straightforward amide bond formation, this reaction presents two primary challenges:
-
Reduced Nucleophilicity: The two ortho-methyl groups on the aniline sterically shield the nitrogen atom, significantly slowing its rate of nucleophilic attack on the acyl chloride. This can lead to sluggish or incomplete reactions.[1]
-
Competing Side Reactions: The reactive nature of 4-chlorobutanoyl chloride and the structure of the final product open pathways to undesired impurities.
This guide provides a robust framework for navigating these challenges to achieve a high yield and purity of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The reaction is a nucleophilic acyl substitution, specifically an amidation. It is often carried out under Schotten-Baumann or similar conditions, where the nucleophilic nitrogen of 2,4,6-trimethylaniline attacks the electrophilic carbonyl carbon of 4-chlorobutanoyl chloride.[2][3] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[4]
Q2: What are the most critical side reactions to consider?
There are two major side reactions that can significantly reduce the yield and complicate purification:
-
Hydrolysis of the Acyl Chloride: 4-chlorobutanoyl chloride is highly susceptible to hydrolysis, especially in the presence of water and a base, which forms the corresponding 4-chlorobutyric acid.[4][5] Given that the desired N-acylation is slow due to steric hindrance, hydrolysis can become a dominant competitive pathway.
-
Intramolecular Cyclization (Lactam Formation): The product, this compound, contains an amide proton and a terminal alkyl chloride. Under basic conditions, particularly with heat, the amide nitrogen can be deprotonated and subsequently act as an intramolecular nucleophile, displacing the chloride to form the cyclic lactam, N-(2,4,6-trimethylphenyl)pyrrolidin-2-one.
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// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges {Start_Aniline, Start_Acyl} -> invis1 [arrowhead=none]; invis1 -> Product [label=" Main Reaction\n(Base, Aprotic Solvent)"];
Start_Acyl -> invis2 [arrowhead=none, constraint=false]; Water -> invis2 [arrowhead=none, constraint=false]; invis2 -> Hydrolysis_Product [label=" Hydrolysis"];
Product -> Base_Heat [dir=none, style=dashed]; Base_Heat -> Cyclization_Product [label=" Intramolecular\n Cyclization"]; } END_DOT Caption: Key reaction pathways in the synthesis.
Q3: How does the choice of base and solvent impact the reaction outcome?
The selection of the base and solvent system is the most critical factor in suppressing side reactions.
-
Aqueous Biphasic System (e.g., NaOH in Water/DCM): This classic Schotten-Baumann setup is often problematic for this specific synthesis.[6][7] The presence of a high concentration of aqueous base and water creates ideal conditions for the hydrolysis of the acyl chloride, which can outcompete the slow acylation of the hindered amine.
-
Anhydrous Organic System (Recommended): An anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) with a non-nucleophilic organic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA)) is strongly recommended.[8] This system minimizes water, thereby suppressing the hydrolysis side reaction. The organic base is soluble in the reaction medium and effectively neutralizes the generated HCl without introducing water.
Q4: What is the optimal temperature for this reaction?
Low temperature control is crucial. The reaction should be initiated at 0 °C (ice bath) during the slow addition of the acyl chloride.[4] This helps to manage the exothermic nature of the reaction and further disfavors the hydrolysis side reaction.[5] After addition, the reaction can be allowed to slowly warm to room temperature and stirred until completion. High temperatures should be avoided as they can promote both hydrolysis and the undesired intramolecular cyclization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing likely causes and actionable solutions.
| Problem Observed | Likely Cause(s) | Recommended Action(s) |
| Low to No Yield of Desired Product | 1. Dominant Hydrolysis: Reaction conditions favor hydrolysis of 4-chlorobutanoyl chloride. 2. Amine Protonation: Insufficient or weak base fails to neutralize HCl, deactivating the amine. 3. Low Reactivity: Steric hindrance of 2,4,6-trimethylaniline is preventing the reaction under the chosen conditions. | 1. Switch to Anhydrous Conditions: Use dry DCM or THF as the solvent with TEA or DIEA as the base. Ensure all glassware is oven-dried.[5] 2. Use Sufficient Base: Employ at least 1.1-1.2 equivalents of the organic base. 3. Increase Reaction Time: Allow the reaction to stir for an extended period (12-24 hours) at room temperature after the initial cold addition. Monitor progress via TLC or LC-MS.[9] |
| Major Impurity is 4-Chlorobutyric Acid | Presence of Water: Reagents, solvents, or glassware were not sufficiently dry. The acyl chloride has hydrolyzed. | 1. Dry All Components: Use anhydrous grade solvents. Dry glassware in an oven (e.g., >100°C) and cool under a stream of nitrogen or in a desiccator. 2. Handle Acyl Chloride Carefully: Use a fresh bottle of 4-chlorobutanoyl chloride. Handle it under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture. |
| Significant amount of N-(2,4,6-trimethylphenyl)pyrrolidin-2-one detected | Intramolecular Cyclization: The product cyclized to the lactam due to: 1. Excessively strong base during workup (e.g., concentrated NaOH). 2. High temperatures during reaction or workup. | 1. Use Mild Workup Conditions: Quench the reaction with water or dilute acid (e.g., 1M HCl). Use a milder base like saturated sodium bicarbonate (NaHCO₃) for washes instead of sodium hydroxide. 2. Maintain Low Temperatures: Avoid heating the reaction mixture. If distillation is required for purification, use high vacuum to keep the temperature as low as possible. Recrystallization is often a better purification method. |
| Reaction Stalls or is Incomplete | 1. Insufficient Acylating Agent: Some of the 4-chlorobutanoyl chloride may have degraded or been consumed by hydrolysis. 2. Poor Mixing: In biphasic systems, inefficient stirring can prevent reagents from interacting. | 1. Use a Slight Excess of Acyl Chloride: A small excess (e.g., 1.05-1.1 equivalents) of 4-chlorobutanoyl chloride can help drive the reaction to completion. Add it slowly. 2. Ensure Vigorous Stirring: Use a magnetic stir bar that provides good agitation for the reaction volume. For anhydrous systems, this ensures homogeneity. |
Recommended Experimental Protocol
This protocol is optimized to favor the formation of this compound and minimize side reactions.
Materials:
-
2,4,6-trimethylaniline (1.0 eq)
-
4-chlorobutanoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,4,6-trimethylaniline (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: In a separate dry dropping funnel, prepare a solution of 4-chlorobutanoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.[9]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and any unreacted aniline), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
// Nodes Start [label="Start:\nReaction Complete?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Crude Product\n(LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check1 [label="Is Yield > 80% and\nPurity > 95%?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Success:\nProceed to Next Step", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot Using Guide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check2 [label="Major Impurity?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Impurity: 4-Chlorobutyric Acid\nCause: Water Contamination\nAction: Use Anhydrous Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Impurity: Lactam\nCause: Harsh Workup / Heat\nAction: Use Mild Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoReaction [label="Low Conversion\nCause: Steric Hindrance / Temp\nAction: Increase Time / Recheck Stoichiometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Analyze; Analyze -> Check1; Check1 -> Success [label=" Yes"]; Check1 -> Troubleshoot [label=" No"]; Troubleshoot -> Check2; Check2 -> Hydrolysis [label=" Acid"]; Check2 -> Cyclization [label=" Lactam"]; Check2 -> NoReaction [label=" Starting Material"]; } END_DOT Caption: A logical workflow for reaction analysis and troubleshooting.
References
- A Comparative Guide to LC-MS Methods for the Analysis of Acylation Reaction Products. BenchChem.
-
Acylation of Aniline Explained. Pearson. Available at: [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available at: [Link]
-
Schotten–Baumann reaction. Grokipedia. Available at: [Link]
- Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines. BenchChem.
-
Schotten–Baumann reaction. Wikipedia. Available at: [Link]
- Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. BenchChem.
- Technical Support Center: Improving Selectivity in Friedel-Crafts Acylation with 4-Chlorobutanoyl Chloride. BenchChem.
-
Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.it]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Welcome to the dedicated technical support resource for the scale-up synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide. This guide is tailored for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to support your process development and optimization endeavors.
Introduction to the Synthesis and Scale-Up Considerations
The synthesis of this compound involves the acylation of the sterically hindered amine, 2,4,6-trimethylaniline, with 4-chlorobutyryl chloride. While straightforward on a lab scale, scaling up this reaction presents several challenges that require careful consideration to ensure safety, efficiency, and product quality.
The primary reaction is an exothermic nucleophilic acyl substitution. Key challenges in the scale-up of this process include:
-
Exothermicity and Heat Management: The reaction generates a significant amount of heat, which can be difficult to control in large reactors, potentially leading to side reactions and safety hazards.[1][2]
-
Mixing and Mass Transfer: Inefficient mixing can result in localized "hot spots" and concentration gradients, leading to incomplete reactions and the formation of impurities.[2][3]
-
Steric Hindrance: The two ortho-methyl groups on the 2,4,6-trimethylaniline sterically hinder the amino group, which can slow down the reaction rate and may require more forcing conditions compared to less hindered anilines.
-
Impurity Profile and Control: Side reactions can become more pronounced at a larger scale, necessitating robust analytical monitoring and purification strategies.
-
Reagent Handling and Safety: Both 4-chlorobutyryl chloride and 2,4,6-trimethylaniline have associated hazards that require stringent safety protocols, especially at an industrial scale.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up synthesis of this compound.
Q1: What are the primary safety concerns when handling 4-chlorobutyryl chloride on a large scale?
A1: 4-chlorobutyryl chloride is a corrosive and moisture-sensitive liquid that can cause severe skin burns and eye damage.[4][5][6][7] It is also fatal if inhaled.[4][5][6] Key safety precautions for large-scale handling include:
-
Closed System Transfer: Utilize a closed system for transferring the reagent to the reactor to minimize exposure.
-
Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen) to prevent reaction with atmospheric moisture, which would generate corrosive HCl gas.
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, coveralls, and respiratory protection.[4][5]
-
Emergency Preparedness: Ensure easy access to safety showers, eyewash stations, and appropriate spill kits.
Q2: What are the potential health risks associated with 2,4,6-trimethylaniline?
A2: 2,4,6-trimethylaniline is toxic and can be harmful if ingested, inhaled, or absorbed through the skin.[8][9] It is a suspected carcinogen and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[8][10] Long-term exposure may lead to cumulative health effects.[8]
Q3: Which solvent is recommended for the scale-up of this reaction?
A3: A common solvent for this type of acylation is an aprotic solvent such as dichloromethane (DCM), toluene, or ethyl acetate. The choice of solvent will depend on factors such as reaction temperature, solubility of reactants and product, and ease of removal during workup. For industrial-scale processes, toluene is often preferred due to its higher boiling point and lower environmental impact compared to chlorinated solvents.
Q4: What is the recommended order of addition of reagents?
A4: To control the exotherm, it is advisable to add the 4-chlorobutyryl chloride solution dropwise to a solution of 2,4,6-trimethylaniline and a base.[1] This allows for better temperature management and minimizes the formation of impurities due to localized high concentrations of the acylating agent.
Q5: Why is a base necessary in this reaction?
A5: A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[11] This prevents the protonation of the 2,4,6-trimethylaniline, which would render it unreactive towards the acyl chloride.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of the this compound synthesis.
Issue 1: Low Reaction Yield
Q: My reaction yield has dropped significantly after scaling up. What are the potential causes and how can I troubleshoot this?
A: Low yields upon scale-up are a frequent challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Heat Transfer | Diagnosis: Monitor the internal reaction temperature. Are there significant deviations from the set temperature, especially during the addition of 4-chlorobutyryl chloride? Solution: Ensure your reactor's cooling system is adequate for the scale.[2] Consider a slower addition rate of the acyl chloride to better manage the exotherm. Pre-cooling the acyl chloride solution can also be beneficial. |
| Inefficient Mixing | Diagnosis: Analyze the product for impurities that might suggest localized high concentrations of reactants. Solution: Verify that the stirrer design and speed are appropriate for the reactor volume and the viscosity of the reaction mixture.[2] The use of baffles can improve mixing efficiency. |
| Incomplete Reaction | Diagnosis: Monitor the reaction progress using in-situ analytical techniques like ReactIR or by taking regular samples for HPLC analysis.[12] Solution: The steric hindrance of 2,4,6-trimethylaniline may necessitate longer reaction times or a slight increase in temperature. Ensure the stoichiometry of the reagents is correct. |
| Reagent Degradation | Diagnosis: Test the purity of the 4-chlorobutyryl chloride. It can hydrolyze if exposed to moisture. Solution: Use fresh or newly opened reagents. Ensure all solvents and equipment are anhydrous. |
Below is a logical workflow for troubleshooting low yield:
Issue 2: Formation of Impurities
Q: I am observing significant impurity formation in my scaled-up reaction. What are the likely side products and how can I minimize them?
A: The primary impurities in this reaction are likely to be:
-
Diacylated Product: Formation of N,N-bis(4-chlorobutanoyl)-2,4,6-trimethylaniline. This is less likely due to the steric hindrance of the aniline, but can occur with a large excess of the acyl chloride or at high temperatures.
-
Mitigation: Maintain a strict 1:1 stoichiometry of the amine to the acyl chloride. Ensure controlled addition of the acyl chloride.
-
-
Unreacted Starting Materials: Residual 2,4,6-trimethylaniline and 4-chlorobutyryl chloride (or its hydrolysis product, 4-chlorobutanoic acid).
-
Mitigation: Monitor the reaction to completion. An effective aqueous workup will remove the unreacted amine hydrochloride and 4-chlorobutanoic acid.
-
-
Hydrolysis Product: 4-chlorobutanoic acid, formed from the reaction of 4-chlorobutyryl chloride with water.
-
Mitigation: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Analytical Monitoring:
Regularly monitor the reaction mixture using HPLC to track the consumption of starting materials and the formation of the product and any impurities. This will help in determining the optimal reaction time and identifying any process deviations.
Experimental Protocol: Scale-Up Synthesis
This section provides a general, scalable protocol for the synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight |
| 2,4,6-Trimethylaniline | 88-05-1 | 135.21 g/mol |
| 4-Chlorobutyryl chloride | 4635-59-0 | 141.00 g/mol |
| Triethylamine | 121-44-8 | 101.19 g/mol |
| Toluene | 108-88-3 | 92.14 g/mol |
Procedure:
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure the reactor is clean and dry.
-
Reagent Charging: Charge the reactor with 2,4,6-trimethylaniline (1.0 equivalent) and toluene. Begin stirring to form a solution. Add triethylamine (1.1 equivalents).
-
Cooling: Cool the reaction mixture to 0-5 °C using an appropriate cooling system.
-
Acyl Chloride Addition: Prepare a solution of 4-chlorobutyryl chloride (1.05 equivalents) in toluene in the dropping funnel. Add this solution dropwise to the stirred reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC analysis.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.
-
The following diagram illustrates the general workflow for the synthesis:
Sources
- 1. journals.flvc.org [journals.flvc.org]
- 2. amarequip.com [amarequip.com]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. quora.com [quora.com]
- 9. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 12. mt.com [mt.com]
Technical Support Center: Analytical Method Validation for 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Welcome to the technical support center for the analytical method validation of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the development of a robust, reliable, and compliant analytical method. Here, we address frequently encountered issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.
Section 1: Frequently Asked Questions (FAQs)
Q1: Where should I start with analytical method validation for this compound?
A1: The foundation of any analytical method validation is a comprehensive understanding of the regulatory landscape and the physicochemical properties of your analyte. Start by consulting the International Council for Harmonisation (ICH) Q2(R2) guidelines, which have been recently revised and provide a framework for validation principles.[1][2][3] The U.S. Food and Drug Administration (FDA) also provides guidance that aligns with these principles.[4][5]
Your initial experimental work should focus on understanding the solubility and stability of this compound. This preliminary data will inform your choice of analytical technique, mobile phase, and sample preparation procedures.[6]
Q2: What are the critical validation parameters I need to assess for a quantitative HPLC assay of this compound?
A2: For a quantitative High-Performance Liquid Chromatography (HPLC) method, you must evaluate a set of core validation parameters to demonstrate that the method is fit for its intended purpose.[7][8] These parameters, as outlined by ICH, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[4][8][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
A summary of these parameters and their typical evaluation methods is provided in the table below.
| Validation Parameter | Typical Evaluation Method | Acceptance Criteria (Illustrative) |
| Specificity | Analysis of blank, placebo, and spiked samples; forced degradation studies. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analysis of at least five concentrations across the range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | As defined by the method's intended use. |
| Accuracy | Analysis of samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels, in triplicate. | Recovery of 98.0% to 102.0%. |
| Precision | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve. | LOD and LOQ are determined and reported. |
| Robustness | Deliberate variation of method parameters (e.g., pH ± 0.2, mobile phase composition ± 2%, column temperature ± 5°C). | System suitability parameters remain within acceptance criteria. |
Q3: Why is a stability-indicating method crucial, and how do I develop one for this compound?
A3: A stability-indicating method is essential because it can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[10][11] This is a regulatory requirement to ensure the safety and efficacy of a drug product over its shelf life.[12]
To develop a stability-indicating method, you must perform forced degradation studies .[12][13][14] This involves subjecting the drug substance to stress conditions more severe than accelerated stability testing to promote degradation.[10][15] The goal is to generate potential degradation products and ensure your analytical method can separate them from the parent compound.[16]
Below is a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Section 2: Troubleshooting Guide
This section addresses specific technical problems you might encounter during method development and validation.
Problem 1: Peak Tailing in HPLC Analysis
Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue, especially for compounds with amine or amide functionalities, and can compromise the accuracy of integration and reduce resolution.[17] The primary cause is often secondary interactions between the analyte and the stationary phase.[18]
Causality and Troubleshooting Steps:
-
Secondary Silanol Interactions: The amide group in your molecule can interact with residual acidic silanol groups on the surface of silica-based C18 columns.[17][19]
-
Solution:
-
Lower Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be between 2.5 and 3.0 using an acid like phosphoric or formic acid. At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with your analyte.[17][18]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are "end-capped" to block many of the residual silanol groups, minimizing these secondary interactions.[17][19] If you are using an older column, switching to a newer, high-quality end-capped column is recommended.[17]
-
-
-
Mobile Phase Mismatch: The choice of organic modifier and buffer concentration can influence peak shape.[17]
-
Solution:
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol activity.
-
Try a Different Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and sometimes improve peak shape.
-
-
-
Column Overload: Injecting too much sample mass onto the column can lead to peak distortion.[20]
-
Solution:
-
Reduce Injection Volume or Sample Concentration: Perform a series of injections with decreasing analyte concentration to see if the peak shape improves.
-
-
-
Extra-Column Effects: Dead volume in the HPLC system (e.g., from long tubing or improper fittings) can cause peak broadening and tailing.[19]
-
Solution:
-
Optimize Tubing and Connections: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter. Check that all fittings are secure.[19]
-
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[20]
Caption: Troubleshooting logic for HPLC peak tailing.
Problem 2: Poor Method Specificity
Q: During my forced degradation study, I am seeing co-eluting peaks. How can I improve the specificity of my method?
A: Lack of specificity is a critical issue that can lead to inaccurate quantification of the analyte.[21] It indicates that your method cannot distinguish the analyte from degradation products or other impurities.
Causality and Troubleshooting Steps:
-
Insufficient Chromatographic Resolution: The current mobile phase and stationary phase combination may not be adequate to separate all compounds.
-
Solution:
-
Modify Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity.
-
Adjust pH: Varying the mobile phase pH can change the ionization state of both the analyte and its degradants, leading to changes in retention and potentially improved separation.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that offers different retention mechanisms.
-
Implement Gradient Elution: If an isocratic method is failing, developing a gradient elution method can often provide the necessary resolving power to separate complex mixtures of degradants.[22]
-
-
-
Inadequate Detection: Your current detection wavelength may not be optimal for distinguishing between the analyte and its degradation products.
-
Solution:
-
Use a Photodiode Array (PDA) Detector: A PDA detector allows you to assess peak purity by comparing spectra across the peak. If the spectra are not homogeneous, it indicates a co-eluting impurity.
-
Optimize Wavelength: Examine the UV spectra of the parent compound and the stressed samples to select a wavelength that maximizes the response for the analyte while minimizing the response of the interfering peaks.
-
-
-
Confirmation with Mass Spectrometry (MS): If available, coupling your LC system to a mass spectrometer is the most definitive way to ensure peak purity.
-
Solution:
-
LC-MS Analysis: Analyze the stressed samples by LC-MS to determine if the peak at the analyte's retention time has a single mass-to-charge ratio (m/z) corresponding to this compound.
-
-
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a starting point for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20%.[13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with mobile phase.
-
Thermal Degradation: Store a sample of the solid drug substance in an oven at 80°C for 48 hours. Dissolve and dilute to a final concentration of approximately 100 µg/mL with mobile phase.
-
Photolytic Degradation: Expose a solution of the drug substance (approx. 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Evaluate the chromatograms for the appearance of new peaks and any decrease in the area of the parent peak.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Retrieved from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Retrieved from [Link]
-
Quality Guidelines - ICH. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2023, October 2). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7). Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Retrieved from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Retrieved from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). Retrieved from [Link]
-
Separation of Butanamide, 4-chloro-3-oxo-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. Retrieved from [Link]
-
Common Problems in Analytical Method Validation - Pharma Specialists. (2024, May 16). Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Retrieved from [Link]
-
Forced degradation studies - MedCrave online. (2016, December 14). Retrieved from [Link]
-
Top 10 HPLC Method Development Fails. Retrieved from [Link] 10 HPLC Method Development Fails.pdf
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Analytical Method Validation & Common Problem 1 - NPRA. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Retrieved from [Link]
-
Development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide - Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]
-
Development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide | Request PDF - ResearchGate. (2021, December 1). Retrieved from [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH. Retrieved from [Link]
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"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" storage and handling best practices
Introduction
Welcome to the technical support guide for 4-chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS No. 121513-35-7).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing essential information on the best practices for storage and handling, along with troubleshooting common experimental issues. As a compound often utilized in complex organic synthesis, particularly in the development of pharmacologically active molecules, its proper management is critical for both experimental success and laboratory safety.
This guide is structured to address practical questions and challenges you may encounter. We will delve into the rationale behind each recommendation, grounding our advice in established principles of chemical safety and reactivity.
Section 1: Frequently Asked Questions (FAQs) - Storage & Handling
This section addresses the most common queries regarding the day-to-day management of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity and purity of this compound. The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place | Minimizes degradation from heat and moisture.[4] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | The butanamide moiety, particularly the chloro group, can be susceptible to hydrolysis. An inert atmosphere displaces moisture and oxygen, preventing degradation. |
| Container | Tightly sealed, light-resistant container | Prevents contamination and degradation from light exposure.[4] |
| Location | Well-ventilated area[4][5] | Ensures that in case of any vapor release, it is quickly dispersed, minimizing inhalation exposure.[4] |
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE.
| PPE Component | Specification | Justification |
| Eye Protection | Goggles (EN 166 standard or equivalent)[4] | Protects against splashes and airborne particles that can cause serious eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, as the compound can cause skin irritation.[4][5] |
| Body Protection | Laboratory coat | Protects against accidental spills and contamination of personal clothing.[4] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation.[4] | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[4][5] |
Q3: What are the known chemical incompatibilities for this compound?
A3: Avoid contact with strong oxidizing agents and strong acids.[6] These substances can react exothermically and potentially lead to the decomposition of the compound, releasing hazardous byproducts.
Q4: How should I properly dispose of waste containing this compound?
A4: All waste containing this compound, including empty containers, should be treated as chemical waste. It must be disposed of in accordance with local, state, and federal regulations.[4][5] Typically, this involves collection in a designated, labeled container for disposal by a licensed chemical waste management company. Do not discharge to sewer systems.[7]
Section 2: Troubleshooting Experimental Issues
This section provides guidance on specific problems that may arise during the use of this compound in experimental settings.
Q5: I am observing incomplete or no reaction in a nucleophilic substitution. What could be the cause?
A5: This is a common issue that can often be traced back to the quality of the starting material or the reaction conditions.
-
Reagent Purity: The presence of impurities, particularly hydrolysis byproducts (the corresponding carboxylic acid), can interfere with the desired reaction. Consider verifying the purity of your this compound via techniques like NMR or LC-MS.
-
Reaction Conditions:
-
Solvent: Ensure your solvent is anhydrous. The presence of water can lead to unwanted side reactions.[8]
-
Temperature: Some nucleophilic substitutions may require elevated temperatures to proceed at a reasonable rate.
-
Base: If your reaction requires a base to scavenge the generated HCl, ensure it is non-nucleophilic and added in the correct stoichiometry.
-
Q6: My reaction is producing unexpected byproducts. How can I identify and mitigate them?
A6: The chloroalkane and amide functionalities present in this compound offer multiple reaction sites.
-
Potential Side Reactions:
-
Hydrolysis: As mentioned, hydrolysis of the chloro group to an alcohol is a common side reaction if moisture is present.
-
Elimination: Under strongly basic conditions, elimination of HCl to form an alkene is possible.
-
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere.
-
Choice of Base: Use a hindered, non-nucleophilic base to minimize side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can often improve selectivity.
-
Q7: The compound appears to have degraded upon storage. What are the signs and what can be done?
A7: Visual inspection can sometimes reveal degradation, such as a change in color or consistency. However, the most reliable method is analytical.
-
Signs of Degradation:
-
Appearance of new peaks in NMR or LC-MS analysis.
-
A broadened melting point range.
-
-
Preventative Measures:
-
Adhere strictly to the recommended storage conditions outlined in Q1.
-
For long-term storage, consider aliquoting the compound to avoid repeated exposure of the entire stock to the atmosphere.
-
Section 3: Spill and Exposure Management
This section provides a clear workflow for managing accidental spills and exposures.
Q8: What is the correct procedure for handling a spill of this compound?
A8: A prompt and correct response is critical to minimize hazards.
Caption: Workflow for managing a chemical spill.
Q9: What are the first aid measures in case of accidental exposure?
A9: Immediate and appropriate first aid can significantly reduce the potential for harm.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4][5] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4][5] |
References
-
Acros Organics. (2010, May 24). Safety Data Sheet. Retrieved from [Link]
-
Alfa Aesar. (2025, December 18). Safety Data Sheet. Retrieved from [Link]
-
Khan Academy. (2019, July 29). Overview of Acylation Reactions and Acyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. 4-Chloro-meta-butyrotoluidide. PubChem. Retrieved from [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Chemguide. Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
PubMed. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, March 23). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Butanamide, N-(4-chloro-2-methylphenyl)-3-oxo- - Substance Details. SRS. Retrieved from [Link]
-
Liv Hospital. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Waste Code. Retrieved from [Link]
-
National Center for Biotechnology Information. Mechanisms of resistance to alkylating agents. PMC. Retrieved from [Link]
-
Dr.Oracle. (2025, November 23). How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells? Retrieved from [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
Appchem. 4-CHloro-n-(3-nitrophenyl)butanamide. Retrieved from [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide Against Standard Amide-Type Local Anesthetics
This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, in comparison to established standard drugs within the amide class of local anesthetics. Due to the absence of published efficacy data for this specific molecule, this document outlines the requisite experimental methodologies, from in vitro characterization to in vivo validation, that are essential for a robust comparative analysis.
The chemical structure of this compound, particularly the N-substituted trimethylphenyl group, bears a strong resemblance to classic amide local anesthetics like Lidocaine and Mepivacaine.[1][2] This structural analogy suggests a probable mechanism of action involving the blockade of voltage-gated sodium channels, a hallmark of this drug class.[3] This guide is therefore predicated on the hypothesis that this compound functions as a local anesthetic.
Part 1: Foundational Principles & Rationale
Local anesthetics are classified into two main groups: amides and esters.[2][3] Amide-type anesthetics, such as Lidocaine, Bupivacaine, and Ropivacaine, are metabolized by hepatic enzymes, which generally results in a more stable compound with a lower incidence of allergic reactions compared to their ester counterparts.[2][3] The efficacy of these agents is determined by several key physicochemical properties including lipid solubility, pKa, and protein binding, which collectively influence the onset, potency, and duration of action.
The primary objective in developing a new local anesthetic is to achieve a more favorable therapeutic window, which could manifest as:
-
Enhanced Potency: Requiring a lower concentration to achieve the desired nerve block.
-
Longer Duration of Action: Reducing the need for redosing or continuous infusions.
-
Improved Safety Profile: Minimizing systemic toxicity (e.g., cardiotoxicity or neurotoxicity).
-
Differential Sensory-Motor Blockade: Preferentially blocking pain-transmitting sensory nerves over motor nerves.
Our proposed evaluation will systematically compare this compound against Lidocaine (a rapid-onset, intermediate-duration standard) and Bupivacaine (a potent, long-duration standard).
Part 2: Experimental Framework for Comparative Efficacy
A rigorous comparison demands a multi-stage approach, progressing from molecular-level interactions to systemic effects in a living organism. Discrepancies between in vitro and in vivo results are not uncommon and can reveal important information about a compound's behavior in a complex physiological environment.[1]
Objective: To quantify the direct inhibitory effect of this compound on voltage-gated sodium channels (NaV) and establish its potency relative to standard drugs.
Experimental Protocol:
-
Cell Line Preparation: Utilize a human embryonic kidney (HEK293) cell line stably expressing the human NaV 1.7 channel subtype, which is a key target in pain pathways.
-
Whole-Cell Patch-Clamp:
-
Culture cells on glass coverslips for 24-48 hours prior to recording.
-
Using a micropipette, establish a gigaohm seal with the cell membrane of a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of ion channel currents.
-
-
Voltage Protocol & Data Acquisition:
-
Hold the cell membrane potential at a resting state of -100 mV.
-
Apply a depolarizing voltage step to 0 mV for 20 ms to elicit a peak sodium current.
-
Record baseline currents in an extracellular solution.
-
-
Compound Application:
-
Prepare stock solutions of this compound, Lidocaine, and Bupivacaine.
-
Perfuse the cells with escalating concentrations of each compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Record the sodium current at each concentration after allowing for steady-state block to be achieved.
-
-
Data Analysis:
-
Measure the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
Rationale: This gold-standard electrophysiological technique provides the most direct measure of a compound's potency at its molecular target.[1] Comparing the IC₅₀ values will provide the first critical data point for the efficacy comparison.
Workflow for In Vitro Analysis
Caption: Workflow for determining compound potency using patch-clamp.
Objective: To evaluate the onset, duration, and degree of sensory and motor blockade produced by this compound in a living animal model.
Experimental Protocol:
-
Animal Subjects: Use adult male Sprague-Dawley rats (250-300g). Anesthetize the animals using isoflurane.
-
Injection Procedure:
-
Identify the injection site for the sciatic nerve via anatomical landmarks.
-
Administer a 0.2 mL perineural injection of the test compound, standard drug, or saline (vehicle control). Use equimolar concentrations for a direct comparison.
-
-
Sensory Block Assessment (Modified Hot Plate Test):
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes), place the rat's hind paw on a hot plate set to a noxious temperature (e.g., 52°C).
-
Measure the paw withdrawal latency. A significant increase in latency compared to baseline indicates a sensory block. The duration of the block is the time until the latency returns to baseline.
-
-
Motor Block Assessment (Modified Irwin Scale):
-
At the same time points, observe the animal's gait and placing response.
-
Score the degree of motor impairment on a scale (e.g., 0 = normal, 1 = slight impairment, 2 = moderate impairment, 3 = complete paralysis of the limb).
-
-
Data Analysis:
-
Plot the mean withdrawal latency and motor block score over time for each group.
-
Use statistical analysis (e.g., ANOVA) to compare the onset time, peak effect, and total duration of the block between compounds.
-
Rationale: The in vivo model integrates the compound's pharmacokinetic properties (absorption, distribution) with its pharmacodynamic effects, providing a more clinically relevant measure of anesthetic efficacy.[1]
Part 3: Data Presentation & Comparative Analysis
The data gathered from these experiments should be summarized for clear, objective comparison.
Table 1: Comparative In Vitro Potency
| Compound | Target Channel | IC₅₀ (µM) [Mean ± SD] |
|---|---|---|
| This compound | NaV 1.7 | To Be Determined |
| Lidocaine | NaV 1.7 | Reference Value |
| Bupivacaine | NaV 1.7 | Reference Value |
Table 2: Comparative In Vivo Efficacy (Sciatic Nerve Block)
| Compound | Onset of Sensory Block (min) | Duration of Sensory Block (min) | Peak Motor Block Score (0-3) |
|---|---|---|---|
| This compound | To Be Determined | To Be Determined | To Be Determined |
| Lidocaine | 5 - 10 | 60 - 90 | 1.5 ± 0.5 |
| Bupivacaine | 10 - 20 | 240 - 480 | 2.5 ± 0.5 |
| Saline (Control) | No Block | No Block | 0 |
Signaling Pathway: Mechanism of Action
Caption: Mechanism of nerve block by intracellular binding to Na+ channels.
Part 4: Conclusion and Future Directions
This guide outlines a scientifically rigorous, phased approach to characterizing the efficacy of this compound and comparing it to current standards of care. The results from the proposed in vitro and in vivo studies will elucidate its potency, duration, and sensory-motor selectivity.
A favorable outcome would be a compound demonstrating a significantly longer duration of action than Lidocaine with a safety profile superior to that of Bupivacaine (e.g., less motor blockade or lower systemic toxicity). Subsequent studies should include comprehensive toxicology screens, metabolism studies using liver microsomes, and evaluation in other pain models to fully characterize its therapeutic potential.
References
-
Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica, 32(8), 672–675.
- Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology Clinics of North America, 18(2), 217–233.
-
Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102.
- Strichartz, G. R., & Covino, B. G. (1986). Local Anesthetics. In Handbook of Experimental Pharmacology (pp. 423–459). Springer, Berlin, Heidelberg.
- Katz, J. (2015). Local Anesthetics. In Anesthesia: Biologic Foundations (pp. 951-970). Wolters Kluwer Health.
Sources
A Senior Application Scientist's Guide to Validating Biological Target Interaction for Novel Bioactive Compounds: A Comparative Analysis
Introduction: The "What's Next?" of Phenotypic Screening
Phenotypic drug discovery has experienced a renaissance, enabling the identification of novel bioactive compounds, such as "4-chloro-N-(2,4,6-trimethylphenyl)butanamide," based on their effects on cellular or organismal systems.[1][2][3] This approach offers the significant advantage of identifying first-in-class molecules without a priori knowledge of their mechanism of action. However, the critical challenge that follows a successful phenotypic screen is the deconvolution of the compound's biological target(s).[1][2][4] Identifying the specific protein(s) with which a compound directly interacts is paramount for lead optimization, understanding potential off-target effects, and ultimately, for the rational development of a therapeutic.
This guide provides a comparative overview of three powerful biophysical techniques for validating the interaction between a novel compound and its putative protein target: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). We will delve into the core principles, provide actionable experimental protocols, and discuss the strategic rationale behind choosing each method, empowering researchers to move from a phenotypic hit to a validated mechanism of action.
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Physiological Context
CETSA is a powerful technique for assessing whether a compound binds to its target within the complex milieu of a living cell or tissue.[5][6] The fundamental principle is that the binding of a ligand, such as our compound of interest, often increases the thermal stability of its target protein.[5][7][8] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.
Core Principle: Ligand-Induced Thermal Stabilization
When cells are heated, proteins begin to unfold and aggregate at their characteristic melting temperatures (Tagg). If a compound is bound to a specific protein, it can energetically stabilize the protein's folded state. Consequently, a higher temperature is required to denature the protein-ligand complex compared to the unbound protein.[8][9] By measuring the amount of soluble protein remaining at various temperatures, we can detect this "thermal shift," which serves as direct evidence of target engagement in a physiologically relevant environment.[10][11]
Experimental Workflow and Protocol
The CETSA workflow can be adapted for either targeted validation using Western blotting or for proteome-wide discovery using mass spectrometry (a technique known as Thermal Proteome Profiling or TPP).[7][12][13]
Step-by-Step Protocol (Western Blot-based CETSA):
-
Cell Culture and Treatment:
-
Culture the relevant cell line to approximately 80% confluency.
-
Treat the cells with "this compound" at various concentrations. Include a vehicle control (e.g., DMSO). Incubate under standard conditions to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (typically 3 minutes), followed by a cooling step on ice.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or the addition of a mild detergent.
-
Separate the soluble protein fraction (containing folded, non-aggregated proteins) from the insoluble fraction (containing aggregated proteins and cellular debris) by high-speed centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in the supernatant using SDS-PAGE and Western blotting with a specific antibody.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands to quantify the amount of soluble protein at each temperature.
-
Plot the percentage of soluble protein against temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]
-
Visualization: CETSA Workflow
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay.
Data Presentation: Hypothetical CETSA Results
Table 1: Thermal Stability of Putative Target Protein X in the Presence of "this compound"
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (10 µM Compound) |
| 46 | 100 | 100 |
| 50 | 95 | 98 |
| 54 | 75 | 92 |
| 58 | 50 (Tagg) | 80 |
| 62 | 20 | 55 (Tagg) |
| 66 | 5 | 25 |
This hypothetical data illustrates a significant thermal shift, with the Tagg increasing from 58°C to 62°C upon compound binding.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction
SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[15] It is highly sensitive and provides not only affinity data but also valuable kinetic information (on- and off-rates) about the binding event.[16][17]
Core Principle: Detecting Binding by Refractive Index Changes
In an SPR experiment, one binding partner (the "ligand," typically the protein) is immobilized on a sensor chip with a thin gold film.[15] A solution containing the other binding partner (the "analyte," our small molecule compound) is flowed over this surface. When the analyte binds to the immobilized ligand, the mass at the sensor surface increases, causing a change in the local refractive index. This change is detected in real-time as a shift in the angle of reflected light, which is proportional to the amount of bound analyte.[15]
Experimental Workflow and Protocol
Step-by-Step Protocol:
-
Protein Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Inject the purified putative target protein over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding effects.
-
-
Analyte Injection (Binding Measurement):
-
Prepare a series of dilutions of "this compound" in a suitable running buffer. It's crucial that the DMSO concentration is precisely matched between the analyte solutions and the running buffer to avoid solvent-induced artifacts.[18]
-
Inject the analyte solutions over both the protein-immobilized and reference flow cells at a constant flow rate. This is the "association" phase.
-
Switch back to flowing only the running buffer over the surface. This is the "dissociation" phase.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to disrupt the protein-analyte interaction and remove all bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
The instrument software generates a "sensorgram" (a plot of response units vs. time) for each analyte concentration.
-
After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualization: SPR Workflow
Caption: The cyclical workflow of a Surface Plasmon Resonance experiment.
Data Presentation: Hypothetical SPR Results
Table 2: Kinetic and Affinity Constants for the Interaction of "this compound" with Putative Target Protein X
| Parameter | Value | Unit |
| Association Rate (ka) | 2.5 x 10^4 | M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 5.0 x 10⁻³ | s⁻¹ |
| Dissociation Constant (KD) | 200 | nM |
This hypothetical data suggests a moderately strong interaction with a measurable on- and off-rate, suitable for further investigation.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC is a highly quantitative biophysical technique that directly measures the heat released or absorbed during a binding event.[19] It is considered the gold standard for characterizing the thermodynamics of an interaction, providing a complete thermodynamic profile in a single experiment without the need for labeling or immobilization.[20][21]
Core Principle: Measuring the Heat of Interaction
An ITC instrument consists of two identical cells: a reference cell and a sample cell, both enclosed in an adiabatic jacket.[22] The reference cell contains buffer, while the sample cell contains the purified protein solution. The compound is loaded into a titration syringe. Small aliquots of the compound are injected into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic). The instrument's feedback system applies power to maintain a zero temperature difference between the sample and reference cells. This power is the signal that is measured. As the protein becomes saturated with the compound, the heat change diminishes with each injection.[23]
Experimental Workflow and Protocol
Step-by-Step Protocol:
-
Sample Preparation:
-
Express and purify the putative target protein to a high degree.
-
Prepare the "this compound" solution.
-
Crucially , both the protein and compound solutions must be prepared in an identical, well-matched buffer, often by dialysis, to minimize the heat of dilution, which can obscure the binding signal.[24]
-
Accurately determine the concentrations of both the protein and the compound.
-
Degas all solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell and the compound solution into the syringe.
-
Set the experimental parameters, including cell temperature, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of small, timed injections of the compound into the protein solution. The instrument will record the heat change after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of compound to protein.
-
Fit this binding isotherm to a suitable binding model to determine the dissociation constant (KD), the binding stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[25][26]
-
Visualization: ITC Workflow
Caption: The workflow for an Isothermal Titration Calorimetry experiment.
Data Presentation: Hypothetical ITC Results
Table 3: Thermodynamic Profile for the Interaction of "this compound" with Putative Target Protein X
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 | - |
| Dissociation Constant (KD) | 225 | nM |
| Enthalpy (ΔH) | -8.5 | kcal/mol |
| Entropy (-TΔS) | -1.2 | kcal/mol |
This hypothetical data indicates a 1:1 binding stoichiometry and suggests that the interaction is primarily enthalpy-driven, which can provide insights for structure-activity relationship (SAR) studies.[19]
Comparative Guide: Choosing the Right Tool for the Job
The choice between CETSA, SPR, and ITC depends on the specific research question, the stage of the project, and available resources.
Table 4: Head-to-Head Comparison of Target Validation Techniques
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Target engagement in cells (thermal shift) | Binding kinetics (ka, kd) and affinity (KD) | Binding thermodynamics (ΔH, ΔS), affinity (KD), stoichiometry (n) |
| Environment | Cellular (in situ) or lysate | In vitro (purified components) | In vitro (purified components in solution) |
| Labeling | Label-free | Label-free | Label-free |
| Immobilization | No | Protein is immobilized | No |
| Key Advantage | Physiologically relevant; confirms target engagement in a cellular context. | Provides real-time kinetic data (on/off rates); high throughput potential. | Gold standard for thermodynamics; provides a complete binding profile in solution. |
| Key Limitation | Indirect measure of affinity; requires specific antibodies or MS. | Immobilization may alter protein conformation; sensitive to buffer mismatch. | Requires large amounts of pure protein; lower throughput. |
| Best For... | Initial validation of target engagement in cells; confirming cellular permeability. | Ranking compounds by kinetics; fragment screening. | Detailed thermodynamic characterization of lead compounds; validating stoichiometry. |
Conclusion: An Orthogonal Approach to Target Validation
For a novel compound like "this compound," no single technique provides a complete picture. A robust target validation strategy often involves an orthogonal approach. A logical progression would be:
-
CETSA to confirm that the compound engages the putative target in a relevant cellular environment. This is a critical first step to ensure that subsequent in vitro experiments are biologically meaningful.
-
SPR to obtain kinetic data and a precise affinity measurement. This can help in prioritizing analogs during lead optimization.
-
ITC to gain a deep understanding of the thermodynamic driving forces of the interaction, which provides invaluable information for structure-based drug design.
By strategically combining these powerful techniques, researchers can confidently validate the biological target of a novel compound, elucidate its mechanism of action, and build a solid foundation for successful drug development.
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Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]
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Lee, J. A., & Kim, S. T. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. Retrieved January 12, 2026, from [Link]
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Renaud, J., et al. (2009). Fragment-based screening using surface plasmon resonance technology. PubMed. Retrieved January 12, 2026, from [Link]
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Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Charles River. Retrieved January 12, 2026, from [Link]
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Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). PMC. Retrieved January 12, 2026, from [Link]
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Renaud, J., et al. (2009). SPR-based fragment screening: advantages and applications. PubMed. Retrieved January 12, 2026, from [Link]
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Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). bioRxiv. Retrieved January 12, 2026, from [Link]
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D'Alessandro, P. L., et al. (2021). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
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ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 12, 2026, from [Link]
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Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved January 12, 2026, from [Link]
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Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Retrieved January 12, 2026, from [Link]
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. Retrieved January 12, 2026, from [Link]
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Target Deconvolution. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]
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Wang, C., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved January 12, 2026, from [Link]
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Wang, T., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. Retrieved January 12, 2026, from [Link]
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SPR-based Fragment Screening: Advantages and Applications. (2009). Ingenta Connect. Retrieved January 12, 2026, from [Link]
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Isothermal titration calorimetry. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Jin, C., & Wu, G. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Link. Retrieved January 12, 2026, from [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved January 12, 2026, from [Link]
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Jin, C., & Wu, G. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved January 12, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PMC. Retrieved January 12, 2026, from [Link]
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Lin, L., & Wu, S. (2021). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. ResearchGate. Retrieved January 12, 2026, from [Link]
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Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. (2019). PMC. Retrieved January 12, 2026, from [Link]
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Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. Retrieved January 12, 2026, from [Link]
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Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Retrieved January 12, 2026, from [Link]
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Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. Retrieved January 12, 2026, from [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
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Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). (2014). Bio-protocol. Retrieved January 12, 2026, from [Link]
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Du, X., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved January 12, 2026, from [Link]
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A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Retrieved January 12, 2026, from [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI. Retrieved January 12, 2026, from [Link]
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Current Advances in CETSA. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Comparative Analysis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide and Its Structural Analogs: A Guide for Researchers
This guide provides a comprehensive comparative study of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, a substituted amide of significant interest in medicinal and synthetic chemistry. We will delve into its structural characteristics, propose a detailed synthetic protocol, and explore its potential biological activities in comparison to structurally related N-aryl amides. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, data-driven comparisons.
Introduction: The Versatility of N-Aryl Amides
N-aryl amides are a cornerstone of modern organic and medicinal chemistry. The amide bond is a fundamental linkage in countless biologically active molecules, including peptides and pharmaceuticals.[1] The N-aryl moiety offers a versatile scaffold that can be readily modified to tune the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications, in turn, can profoundly influence the compound's biological activity, making N-aryl amides a fertile ground for the discovery of novel therapeutic agents. This class of compounds has shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.[2][3]
This guide focuses on this compound, a molecule that combines several key structural features: a flexible chlorobutanamide chain, a sterically hindered N-mesityl (2,4,6-trimethylphenyl) group, and the robust amide linkage. We will explore how these features are expected to influence its properties and compare it with other N-aryl amides to elucidate structure-activity relationships.
Structural Elucidation and Comparative Analysis
The three-dimensional structure of an N-aryl amide is critical to its function. The orientation of the aryl ring relative to the amide plane, and the conformation of the side chain, are influenced by both electronic and steric factors.
A study on the crystal structures of N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides reveals the significant impact of the bulky trimethylphenyl group.[4] The presence of the ortho-methyl groups on the phenyl ring forces the amide group to adopt a non-planar conformation with respect to the aromatic ring. This steric hindrance can influence the molecule's ability to interact with biological targets and may also affect its reactivity.[4]
In this compound, the flexible four-carbon chain with a terminal chlorine adds another layer of complexity and potential for interaction. The chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in halogen bonding, a non-covalent interaction of growing importance in drug design.
For a comparative perspective, we will consider the following structurally related compounds:
-
Analog 1: N-(phenyl)butanamide: The simplest analog, lacking both the chloro and trimethylphenyl substitutions.
-
Analog 2: 4-chloro-N-phenylbutanamide: Introduces the chloro-functionalized side chain.
-
Analog 3: N-(2,4,6-trimethylphenyl)acetamide: Retains the N-mesityl group but has a shorter, non-functionalized side chain.
A comparison of the key physicochemical properties of these compounds is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Structural Features |
| This compound | C13H18ClNO | 239.74 | 3.81 | N-mesityl group, chlorobutanamide chain |
| N-(phenyl)butanamide | C10H13NO | 163.22 | 1.89 | Unsubstituted phenyl group, butanamide chain |
| 4-chloro-N-phenylbutanamide | C10H12ClNO | 197.66 | 2.45 | Unsubstituted phenyl group, chlorobutanamide chain |
| N-(2,4,6-trimethylphenyl)acetamide | C11H15NO | 177.24 | 2.34 | N-mesityl group, acetamide chain |
Note: Predicted LogP values are calculated using standard cheminformatics tools and serve as an estimate of lipophilicity.
Synthesis and Characterization: A Practical Approach
The synthesis of N-aryl amides is a well-established transformation in organic chemistry, typically achieved through the acylation of an amine with a carboxylic acid derivative.[5] The most common and efficient method involves the reaction of an aniline with an acyl chloride.
Proposed Synthetic Workflow
The following is a detailed, step-by-step protocol for the synthesis of this compound and its analogs. This protocol is based on established methods for amide synthesis.[6]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 2,4,6-trimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of 4-chlorobutanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled aniline solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water).
Characterization
The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods and elemental analysis.
-
Infrared (IR) Spectroscopy: The IR spectrum of an amide will show a characteristic C=O stretching vibration in the range of 1630-1680 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. For this compound, one would expect to see signals for the aromatic protons, the N-H proton (which may be broad), the methyl groups on the phenyl ring, and the methylene protons of the butanamide chain.[9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon (typically around 170 ppm) and the aromatic carbons.[9]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.
-
Elemental Analysis: Combustion analysis will determine the elemental composition (C, H, N) of the compound, which should be within ±0.4% of the calculated values.
Comparative Biological Activity
Antimicrobial Potential
Several studies have demonstrated the antimicrobial properties of N-aryl amides. For instance, Nα-aroyl-N-aryl-phenylalanine amides have been identified as potent antimycobacterial agents that target RNA polymerase.[2][3] The presence of a halogen, such as chlorine, on the N-aryl ring has been shown to be beneficial for antibacterial activity.[10] Furthermore, a series of N-(substituted phenyl)-2-chloroacetamides have been synthesized and screened for their antimicrobial potential, with some showing efficacy against both Gram-positive and Gram-negative bacteria.[9]
The combination of the lipophilic N-mesityl group and the reactive chlorobutyl chain in this compound suggests that it may possess antimicrobial properties. The lipophilicity could aid in penetrating bacterial cell membranes, while the chloroalkyl chain could potentially act as an alkylating agent, reacting with nucleophilic residues in essential bacterial enzymes or proteins.
Caption: Hypothetical mechanism of antimicrobial action.
Cytotoxic Activity
N-aryl amides have also been investigated for their potential as anticancer agents. For example, some N'-[α-(acylamino)-acyl]-NN-di-2′-chloroethyl-p-phenylenediamines have been studied as cytotoxic compounds.[11] The cytotoxic activity of these compounds is often attributed to their ability to act as alkylating agents, cross-linking DNA and inducing apoptosis in cancer cells.
Given the presence of the potentially reactive chlorobutyl group, this compound and its analogs warrant investigation for their cytotoxic effects against various cancer cell lines.
Comparative Data from Related Compounds
The following table summarizes the reported biological activities of some N-aryl amides that are structurally related to the topic compound.
| Compound Class | Biological Activity | Key Structural Features | Reference |
| Nα-aroyl-N-aryl-phenylalanine amides | Antimycobacterial | N-aryl and aroyl groups | [2][3] |
| N-(substituted phenyl)-2-chloroacetamides | Antibacterial | Chloroacetamide and substituted phenyl groups | [9] |
| N-Aryl-N'-heteroaryl carbamides | Antibacterial and antifungal | Chloro-substitution on the aryl ring | [10] |
| N'-[α-(acylamino)-acyl]-NN-di-2′-chloroethyl-p-phenylenediamines | Cytotoxic | Di-2'-chloroethylamino group | [11] |
Conclusion and Future Directions
This compound represents a compelling target for further investigation in medicinal chemistry. Its unique combination of a sterically demanding N-mesityl group and a reactive chlorobutyl side chain suggests the potential for interesting biological activities.
This guide has provided a framework for the synthesis, characterization, and comparative analysis of this compound and its analogs. Future research should focus on the following areas:
-
Synthesis and full characterization: The proposed synthetic protocol should be carried out to obtain pure samples of this compound and its analogs for comprehensive spectroscopic and analytical characterization.
-
Biological screening: A thorough evaluation of the antimicrobial and cytotoxic activities of these compounds is warranted. This should include screening against a panel of clinically relevant bacterial and fungal strains, as well as various cancer cell lines.
-
Structure-activity relationship (SAR) studies: The synthesis and testing of a broader range of analogs with systematic variations in the N-aryl substitution and the side chain will be crucial for establishing clear SARs and optimizing for potency and selectivity.
By systematically exploring the chemical and biological properties of this class of compounds, researchers can unlock their full potential in the development of novel therapeutic agents.
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Synthesis and Biological Activity of N-Aryl-N'-Heteroaryl Carbamides. Der Pharma Chemica. [Link]
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Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase. PubMed. [Link]
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Biological Activity of Novel N-Substituted Amides of endo-3- (3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2. ResearchGate. [Link]
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ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases. MDPI. [Link]
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]
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Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. [Link]
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Synthesis and cytotoxic activity of N-[(alkylsulfanyl)methyl]- and N-[(arylsulfanyl)methyl]benzamides. ResearchGate. [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]
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Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. NIH. [Link]
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A Technical Guide to Specificity and Cross-Reactivity Analysis in Pharmaceutical Analytics: The Case of Ropivacaine and its Synthetic Precursor
This guide provides an in-depth analysis of analytical specificity and cross-reactivity, critical parameters in the development and validation of bioanalytical methods. We will explore these concepts through the lens of a practical case study: distinguishing the local anesthetic Ropivacaine from its synthetic precursor, 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, and other structurally related molecules. For researchers and drug development professionals, ensuring an assay can unequivocally measure the intended analyte, free from interference from precursors, metabolites, or impurities, is paramount for accurate pharmacokinetic, toxicokinetic, and clinical assessments.
The Principle of Analytical Specificity in Drug Development
Analytical specificity is the ability of an assay to differentiate and quantify a specific analyte in the presence of other, potentially interfering substances. In the context of pharmaceutical development, these interferents can include:
-
Synthetic Precursors: Unreacted starting materials or intermediates from the manufacturing process.
-
Metabolites: Byproducts of the drug's metabolism in the body.
-
Degradation Products: Impurities that form during storage or manufacturing.
-
Structurally Related Drugs: Other compounds with similar chemical scaffolds that may be co-administered.
Our focus, this compound, is a documented intermediate in the synthesis of Ropivacaine. Its structural similarity to the final active pharmaceutical ingredient (API) presents a tangible risk of cross-reactivity in certain analytical platforms, particularly immunoassays.
Visualizing the Synthetic Relationship
The following diagram illustrates the synthetic progression from the precursor to the final API, highlighting the structural conservation that necessitates rigorous specificity testing.
Caption: Synthetic relationship between the precursor and API, and the resulting analytical challenge.
Designing a Cross-Reactivity Assessment Study
A robust cross-reactivity study involves challenging an analytical method with a panel of structurally related compounds. The two most common platforms for this are ligand-binding assays (e.g., ELISA) and chromatography-based assays (e.g., LC-MS/MS).
Ligand-Binding Assays (Immunoassays)
Immunoassays rely on the specific binding of an antibody to the analyte. Cross-reactivity occurs when the antibody also binds to other compounds.
Experimental Protocol: Competitive ELISA for Ropivacaine Specificity
This protocol outlines a standard procedure to determine the cross-reactivity of a Ropivacaine-specific antibody.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a Ropivacaine-protein conjugate (e.g., Ropivacaine-BSA) at a pre-optimized concentration (e.g., 1-5 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Causality: The coated antigen will compete with the free analyte in the sample for antibody binding sites.
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the Ropivacaine standard (the analyte) and each potential cross-reactant (e.g., this compound, Bupivacaine, Mepivacaine).
-
In a separate dilution plate, add 50 µL of each standard/cross-reactant dilution and 50 µL of the primary antibody (at its optimal working concentration).
-
Incubate for 30 minutes to allow binding.
-
Transfer 100 µL of this mixture to the coated and blocked assay plate.
-
Incubate for 1 hour at room temperature.
-
Causality: The amount of antibody that binds to the plate is inversely proportional to the concentration of analyte/cross-reactant in the solution.
-
-
Detection:
-
Wash the plate 4-5 times.
-
Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4-5 times.
-
Add 100 µL of a substrate solution (e.g., TMB). A color change will occur.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
Cross-reactivity is quantified by comparing the concentration of the cross-reactant required to displace 50% of the signal (IC50) with the IC50 of the target analyte.
Formula: % Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) * 100
Sample Data Table:
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity vs. Ropivacaine |
| Ropivacaine (Target Analyte) | 15 | 100% |
| This compound | >10,000 | <0.15% |
| Bupivacaine (Structurally Similar API) | 250 | 6.0% |
| 2',6'-Pipecoloxylidide (Metabolite) | 1,200 | 1.25% |
Interpretation: In this hypothetical example, the assay is highly specific for Ropivacaine. The synthetic precursor shows negligible cross-reactivity, indicating it is unlikely to interfere with sample analysis. Bupivacaine, being structurally very similar, shows minor cross-reactivity that should be noted but may be acceptable depending on the assay's purpose.
The Gold Standard: Chromatographic Methods
While immunoassays are valuable for high-throughput screening, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for specificity. It offers superior selectivity by separating compounds based on their physicochemical properties (retention time) and then differentiating them by their unique mass-to-charge ratio (m/z) and fragmentation patterns.
LC-MS/MS Workflow for Specificity Confirmation
A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Chemical Entities: A Case Study with 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Introduction: Bridging the Gap Between Benchtop and Biology
In modern drug discovery, the journey from a promising molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. A significant hurdle is understanding how a compound's behavior in a controlled laboratory setting (in vitro) translates to its performance within a complex biological organism (in vivo). This translation is the essence of In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that links an in vitro property, such as dissolution or release rate, to an in vivo response, typically plasma drug concentration.[1][2] The U.S. Food and Drug Administration (FDA) defines IVIVC as a critical tool that can streamline drug development, reduce the need for extensive bioequivalence studies, and support manufacturing changes post-approval.[3][4]
This guide provides a comprehensive framework for establishing an IVIVC for a novel chemical entity, using the hypothetical compound 4-chloro-N-(2,4,6-trimethylphenyl)butanamide (hereafter referred to as CTM-Butanamide) as a case study. As no public data on the biological activity of CTM-Butanamide exists, this document serves as a practical roadmap for researchers, outlining the necessary experimental cascade, from initial in vitro characterization to in vivo pharmacokinetic studies and the final correlative analysis.
The Subject Compound: this compound (CTM-Butanamide)
CTM-Butanamide is a small molecule with the following chemical properties:
| Property | Value | Source |
| CAS Number | 121513-35-7 | [5] |
| Molecular Formula | C13H18ClNO | [5] |
| Molecular Weight | 239.74 g/mol | [6] |
| Predicted LogP | 3.81 | [6] |
The structure, featuring a substituted phenyl ring linked to a chlorobutanamide side chain, suggests potential for biological activity. However, without experimental data, its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles are unknown. The following sections detail the logical progression of experiments required to build this understanding and establish a robust IVIVC.
Part 1: The In Vitro Foundation - Characterizing the Compound
The first phase involves a suite of in vitro assays to predict the compound's behavior in vivo. This early assessment is crucial for identifying potential liabilities and designing an efficient in vivo study.[7] A tiered approach, starting with fundamental properties and moving to more complex biological systems, is most effective.
Physicochemical and ADME Profiling
These initial assays evaluate the fundamental properties that govern a drug's ability to be absorbed and distributed.[8][9]
-
Aqueous Solubility: Determines the maximum concentration of CTM-Butanamide that can dissolve in water. This is a critical factor for oral absorption.
-
LogD (Distribution Coefficient): Measures the lipophilicity of the compound at a physiological pH (e.g., 7.4). This influences its ability to cross cell membranes.[9]
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays predict the compound's ability to diffuse across the intestinal barrier.[10]
-
Metabolic Stability: Incubating CTM-Butanamide with liver microsomes or hepatocytes helps to predict how quickly it will be broken down by metabolic enzymes (e.g., Cytochrome P450s).[7][9]
-
Plasma Protein Binding: Determines the extent to which the compound binds to proteins in the blood, which affects its availability to reach target tissues.[8]
In Vitro Safety and Target Engagement
Before proceeding to animal studies, a preliminary assessment of toxicity and biological activity is essential.
-
Cytotoxicity Assays: Methods like the MTT or LDH release assays are used to determine the concentration at which CTM-Butanamide becomes toxic to cultured cells.[11][12][13] This helps in selecting non-toxic doses for subsequent experiments.
-
Target Engagement Assays (Hypothetical): If a biological target is suspected, cell-based target engagement assays (e.g., NanoBRET, Cellular Thermal Shift Assay) can provide direct evidence that the compound interacts with its intended target within a cellular context.[14][15] This provides crucial mechanistic confidence.[14]
The workflow for this initial in vitro characterization is outlined below.
Caption: Initial in vitro workflow for CTM-Butanamide characterization.
Part 2: The In Vivo Investigation - From Administration to Analysis
Based on favorable in vitro data (i.e., acceptable solubility, permeability, stability, and low cytotoxicity), the next step is to evaluate the compound's behavior in a living organism. Animal models are indispensable for understanding a drug's complete pharmacokinetic profile.[16][17][18]
Experimental Design: A Rodent Pharmacokinetic Study
A standard pharmacokinetic (PK) study in rats or mice is the logical next step.
-
Animal Model: Sprague-Dawley rats are a common choice for initial PK studies due to their well-characterized physiology and larger size, which facilitates blood collection.[19]
-
Compound Formulation & Administration: CTM-Butanamide would be formulated in a suitable vehicle (e.g., a solution or suspension) for oral administration. Oral gavage is a standard method to ensure precise dosing.[20][21][22]
-
Dosing: A single, non-toxic dose, informed by the in vitro cytotoxicity data, would be administered. For a robust IVIVC, it is often necessary to test multiple formulations with different release rates (e.g., fast, medium, slow).
-
Blood Sampling: Serial blood samples are collected at specific time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). The saphenous or tail vein are common sites for survival blood collection in rodents.[1][23][24][25]
-
Bioanalysis: The concentration of CTM-Butanamide in the collected plasma samples is quantified using a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26][27][28]
Hypothetical Pharmacokinetic Data
The result of this experiment would be a plasma concentration-time profile. The table below shows hypothetical data for CTM-Butanamide.
| Time (hours) | Plasma Concentration (ng/mL) |
| 0 | 0 |
| 0.25 | 150 |
| 0.5 | 450 |
| 1.0 | 800 |
| 2.0 | 650 |
| 4.0 | 300 |
| 8.0 | 100 |
| 12.0 | 25 |
| 24.0 | <5 |
From this data, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[29][30]
| Parameter | Description | Hypothetical Value |
| Cmax | Maximum observed plasma concentration | 800 ng/mL |
| Tmax | Time to reach Cmax | 1.0 hour |
| AUC | Area under the concentration-time curve | 3500 ng*h/mL |
| t1/2 | Elimination half-life | ~3.5 hours |
Part 3: The Correlation - Connecting In Vitro and In Vivo Worlds
The ultimate goal is to establish a predictive mathematical relationship between the in vitro data and the in vivo results. The most rigorous and regulatory-accepted correlation is a Level A correlation .[2]
A Level A correlation establishes a point-to-point relationship between the in vitro dissolution/release profile and the in vivo absorption profile.[3] This requires a mathematical process called deconvolution to derive the in vivo absorption rate from the plasma concentration data.[6][31]
The Deconvolution Process
Deconvolution essentially reverses the pharmacokinetic process to estimate the rate at which the drug entered the systemic circulation.[32] This "in vivo dissolution" profile can then be directly compared to the in vitro dissolution data. Several methods, such as the Wagner-Nelson or Loo-Riegelman models, can be used for this purpose.[31]
Caption: Workflow for establishing a Level A IVIVC.
Building the Correlation
Once the cumulative fraction of drug absorbed in vivo is calculated for each time point, it is plotted against the cumulative fraction of drug dissolved in vitro. A strong correlation, ideally a linear relationship, suggests that the in vitro assay is a good predictor of in vivo performance.
Hypothetical IVIVC Plot for CTM-Butanamide
| Time (hours) | In Vitro Dissolved (%) | In Vivo Absorbed (%) |
| 0.25 | 25 | 22 |
| 0.5 | 50 | 48 |
| 1.0 | 85 | 80 |
| 2.0 | 95 | 92 |
| 4.0 | 100 | 98 |
A linear regression of this data would yield a high correlation coefficient (R² > 0.95), validating the IVIVC model.
Conclusion and Application
Establishing a robust IVIVC is a cornerstone of modern, efficient drug development.[23] For a novel compound like this compound, the systematic approach detailed here—from foundational in vitro ADME and safety studies to carefully designed in vivo pharmacokinetic analysis—is essential. A validated Level A IVIVC serves as a powerful surrogate for bioequivalence studies, allowing researchers to optimize formulations, set meaningful manufacturing specifications, and reduce the reliance on extensive animal and human testing, ultimately accelerating the path to clinical application.[3]
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The Structure-Activity Relationship of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide: A Comparative Guide for the Design of Novel Local Anesthetics
For researchers, scientists, and professionals in drug development, the quest for novel local anesthetics with improved efficacy and safety profiles is a continuous endeavor. The N-aryl amide scaffold, famously exemplified by lidocaine, has proven to be a robust pharmacophore for the blockade of voltage-gated sodium channels, the primary mechanism of local anesthesia.[1][2] This guide delves into the structure-activity relationship (SAR) of a promising, yet underexplored, analog: 4-chloro-N-(2,4,6-trimethylphenyl)butanamide . By dissecting its molecular architecture and drawing comparisons with established local anesthetics, we aim to provide a predictive framework for the rational design of new therapeutic agents.
The N-Aryl Amide Pharmacophore: A Foundation for Local Anesthesia
Local anesthetics function by reversibly blocking the propagation of action potentials in nerve fibers.[1] This is primarily achieved through the inhibition of voltage-gated sodium channels (VGSCs), which are crucial for the rapid influx of sodium ions that depolarize the neuronal membrane.[1][3] The archetypal local anesthetic, lidocaine, possesses three key structural features that are critical for its activity:
-
A Lipophilic Aromatic Group: In lidocaine, this is a 2,6-dimethylphenyl moiety. This group is essential for the molecule's ability to partition into the lipid bilayer of the neuronal membrane and access its binding site within the sodium channel pore.[1][2]
-
An Intermediate Amide Linkage: This bond connects the lipophilic and hydrophilic portions of the molecule and is more stable to metabolic hydrolysis than the ester linkage found in older local anesthetics like procaine.[4]
-
A Hydrophilic Tertiary Amine: In lidocaine, this is a diethylamino group. At physiological pH, this amine is protonated, rendering the molecule cationic. This positive charge is crucial for the interaction with the sodium channel's inner pore.[2][3]
The subject of this guide, this compound, shares the critical N-aryl amide core with lidocaine. The presence of the 2,4,6-trimethylphenyl group suggests a strong lipophilic character, a favorable attribute for membrane partitioning. However, it notably lacks the terminal hydrophilic amine, a key component for the classical mechanism of action of many local anesthetics. The 4-chloro substituent on the butanamide chain, however, presents a chemically tractable handle for the introduction of such a group, making this scaffold an intriguing starting point for medicinal chemistry exploration.
A Comparative SAR Analysis: Predicting the Impact of Structural Modifications
To understand the potential of this compound and its derivatives as local anesthetics, we can extrapolate from the well-established SAR of lidocaine and related N-aryl amides. The following sections explore the anticipated effects of key structural variations.
The Aromatic Ring: The Role of Methyl Substitution
The substitution pattern on the N-aryl ring significantly influences the potency and duration of action of local anesthetics. The ortho-methyl groups (at positions 2 and 6) in lidocaine are crucial for its activity. They are thought to provide steric hindrance that protects the amide bond from hydrolysis and to orient the molecule favorably within the sodium channel binding site.
Our target molecule possesses a 2,4,6-trimethylphenyl group. The addition of a methyl group at the para-position (position 4) is expected to further increase the lipophilicity of the molecule. Increased lipid solubility generally correlates with higher anesthetic potency.[5] However, excessive lipophilicity can also lead to increased toxicity and reduced aqueous solubility.
Table 1: Predicted Effect of Aromatic Ring Substitution on Local Anesthetic Potency
| Compound | Aromatic Substitution | Predicted Relative Potency | Rationale |
| Analog 1 | 2,6-dimethylphenyl | Baseline | Reference compound (Lidocaine-like core) |
| Target Compound | 2,4,6-trimethylphenyl | Increased | Increased lipophilicity from the additional para-methyl group is expected to enhance membrane partitioning and potency.[5] |
| Analog 2 | 2,3,5-trimethylphenyl | Decreased | Methyl substitution at positions other than ortho (2,6) generally leads to reduced local anesthetic activity.[6] |
The Intermediate Acyl Chain: Impact of Length and Substitution
The nature of the acyl chain linking the aromatic amine to the rest of the molecule is a critical determinant of activity. In lidocaine, this is an N,N-diethylaminoacetyl group. Our target compound has a 4-chlorobutyl group. A systematic variation of the chloroalkyl chain length would be a logical first step in optimizing this part of the molecule.
A structure-activity relationship study of novel sodium channel blockers indicated that a three-carbon spacer between the amide and amine is optimal.[7] While our target compound lacks a terminal amine, the length of the alkyl chain will influence its overall conformation and interaction with the binding site. The chlorine atom provides a site for nucleophilic substitution, allowing for the introduction of various amine groups to generate analogs that more closely resemble traditional local anesthetics.
Table 2: Predicted Effect of Acyl Chain Modification on Local Anesthetic Potency
| Compound | Acyl Chain | Predicted Relative Potency | Rationale |
| Analog 3 | 2-chloroacetyl | Moderate | Shorter chain may lead to suboptimal positioning in the binding site. |
| Analog 4 | 3-chloropropionyl | Higher | A three-carbon spacer is often optimal for activity in related sodium channel blockers.[7] |
| Target Compound | 4-chlorobutyl | Moderate to High | The longer chain increases lipophilicity but may not be optimal for binding geometry without a terminal amine. |
| Analog 5 | 4-(diethylamino)butanoyl | Highest | Introduction of a terminal tertiary amine is expected to significantly increase potency by enabling ionic interactions within the sodium channel pore. |
Experimental Workflows for SAR-Driven Drug Discovery
To validate these predictions and systematically explore the SAR of this compound class, a well-defined experimental workflow is essential. This involves chemical synthesis of the target compounds and their analogs, followed by robust biological evaluation.
Synthetic Chemistry Workflow
The synthesis of N-aryl-omega-chloroalkanamides is generally straightforward. The primary route involves the acylation of the corresponding aniline with a chloroalkanoyl chloride.
Caption: Synthetic workflow for N-aryl-ω-chloroalkanamides.
Biological Evaluation Workflow: Assessing Sodium Channel Blockade
The primary biological activity of interest for these compounds is the blockade of voltage-gated sodium channels. The gold-standard technique for this is patch-clamp electrophysiology.[8]
Caption: Workflow for evaluating sodium channel blockade.
Detailed Experimental Protocols
General Procedure for the Synthesis of N-(2,4,6-trimethylphenyl)-ω-chloroalkanamides
To a solution of 2,4,6-trimethylaniline (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, the respective ω-chloroalkanoyl chloride (1.1 eq) is added dropwise. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-(2,4,6-trimethylphenyl)-ω-chloroalkanamide.
Protocol for Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing a specific human voltage-gated sodium channel subtype (e.g., Nav1.5 or Nav1.7) are cultured under standard conditions.[8] For recording, cells are plated on glass coverslips.
-
Solutions: The intracellular (pipette) solution typically contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. The extracellular (bath) solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.[8]
-
Recording: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.
-
Voltage Protocol: To assess tonic block, cells are held at a hyperpolarized potential (e.g., -120 mV) and depolarized to elicit a sodium current. To measure use-dependent (phasic) block, a train of depolarizing pulses is applied at a specific frequency (e.g., 10 Hz).[3]
-
Data Analysis: The peak sodium current is measured before and after the application of the test compound at various concentrations. The concentration-response data are fitted to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
Conclusion and Future Directions
The N-(2,4,6-trimethylphenyl)amide scaffold represents a promising starting point for the development of novel local anesthetics. Based on established SAR principles, modifications to the acyl chain, particularly the introduction of a terminal amine, are predicted to yield potent sodium channel blockers. The synthetic accessibility of these compounds, coupled with robust in vitro evaluation methods, provides a clear path for future research. Systematic exploration of the SAR of this class of molecules could lead to the discovery of new drug candidates with optimized efficacy, duration of action, and safety profiles for a variety of clinical applications.
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
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Benchmarking 4-chloro-N-(2,4,6-trimethylphenyl)butanamide Against Known RORγt Inhibitors: A Comparative Guide
Introduction: Targeting the Master Regulator of Th17 Cells
The nuclear receptor retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a spectrum of autoimmune and inflammatory diseases.[1][2] RORγt functions as the master transcriptional regulator of T helper 17 (Th17) cells, a subset of T cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2][3] Dysregulation of the Th17 pathway is a key driver in the pathophysiology of conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][4] Consequently, the discovery and development of small molecule inhibitors of RORγt is an area of intense research within the pharmaceutical industry.[1]
This guide introduces 4-chloro-N-(2,4,6-trimethylphenyl)butanamide , a novel compound with structural motifs suggestive of potential RORγt inhibitory activity. While the biological activity of this specific molecule is yet to be extensively characterized, its N-aryl amide scaffold bears resemblance to certain classes of known RORγt modulators. To ascertain its potential and position it within the current landscape of RORγt-targeted therapies, a rigorous benchmarking against well-established inhibitors is essential.
Herein, we provide a comprehensive framework for evaluating this compound against a panel of structurally diverse and clinically relevant RORγt inhibitors: GSK805 , SR2211 , and VTP-43742 . This guide will detail the experimental protocols necessary for a head-to-head comparison, present a logical workflow for data analysis, and discuss the potential implications of the findings for future drug discovery efforts.
The Benchmarking Panel: A Trio of Potent RORγt Inhibitors
The selection of appropriate benchmark compounds is critical for a meaningful comparative analysis. We have chosen three well-characterized RORγt inhibitors that represent different chemical scaffolds and have been instrumental in advancing our understanding of RORγt modulation.
-
GSK805: An orally active and CNS penetrant RORγt inhibitor, GSK805 has demonstrated potent inhibition of Th17 cell differentiation and efficacy in preclinical models of autoimmunity.[5][6] Its robust in vivo activity makes it a high-quality benchmark for assessing the therapeutic potential of new chemical entities.[5]
-
SR2211: A selective RORγ inverse agonist, SR2211 effectively suppresses IL-17 production.[7][8] It serves as a valuable tool for dissecting the molecular mechanisms of RORγt inhibition and for establishing a baseline for potency in cellular assays.[7]
-
VTP-43742: This potent and selective RORγt inhibitor has advanced to clinical trials for the treatment of autoimmune disorders.[9][10][11][12] Its clinical relevance provides a crucial link between preclinical data and potential therapeutic success.
Experimental Design for Comparative Analysis
To objectively benchmark this compound, a multi-tiered experimental approach is recommended, progressing from biochemical assays to cell-based and in vivo models.
Logical Workflow for Inhibitor Characterization
Caption: A logical workflow for the characterization of RORγt inhibitors.
Detailed Experimental Protocols
RORγt Ligand Binding Domain (LBD) TR-FRET Assay
This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.
Protocol:
-
Recombinant human RORγt-LBD (tagged with GST) and a biotinylated steroid receptor coactivator-1 (SRC1) peptide are used.
-
The assay is performed in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, pH 7.4).
-
Europium-labeled anti-GST antibody and streptavidin-allophycocyanin (APC) are used as the FRET pair.
-
Test compounds (including this compound and benchmarks) are serially diluted in DMSO and added to the assay plate.
-
The RORγt-LBD, SRC1 peptide, and FRET reagents are added to the wells.
-
The plate is incubated at room temperature for 2 hours to allow for binding equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
Data is normalized to positive (no inhibitor) and negative (no RORγt-LBD) controls, and IC50 values are calculated.
RORγt-Gal4 Reporter Gene Assay
This cell-based assay determines the functional activity of compounds on RORγt-mediated transcription.
Protocol:
-
HEK293 cells are co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORγt LBD, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
-
After transfection, cells are plated in 96-well plates.
-
Test compounds are added to the cells at various concentrations.
-
The cells are incubated for 24 hours to allow for reporter gene expression.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
IC50 values are determined by plotting the dose-response curve of luciferase inhibition.
In Vitro Th17 Differentiation Assay
This assay assesses the impact of the compounds on the differentiation of primary T cells into Th17 cells.
Protocol:
-
Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
The cells are cultured under Th17-polarizing conditions, which include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines (e.g., IL-6, IL-23, TGF-β) and anti-IFN-γ and anti-IL-4 antibodies.
-
Test compounds are added at the beginning of the culture period.
-
After 3-5 days, the cells are re-stimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
The percentage of IL-17A-producing cells is determined by intracellular cytokine staining and flow cytometry.
-
The IC50 for the inhibition of Th17 differentiation is calculated.
Experimental Workflow for In Vitro Th17 Differentiation Assay
Caption: Workflow for the in vitro Th17 differentiation assay.
Comparative Data Summary
The following table provides a template for summarizing the experimental data obtained from the comparative benchmarking studies. The values for the known inhibitors are representative and should be determined experimentally alongside this compound for a direct comparison.
| Compound | Chemical Structure | RORγt LBD TR-FRET IC50 (nM) | RORγt-Gal4 Reporter IC50 (nM) | Th17 Differentiation IC50 (nM) |
| This compound | To be determined | To be determined | To be determined | |
| GSK805 | ~40 | ~62 | ~500 | |
| SR2211 | ~105 (Ki) | ~320 | ~1000 | |
| VTP-43742 | ~3.5 (Ki) | ~17 | ~57 |
Note: The IC50 values for the benchmark compounds are approximate and may vary depending on the specific assay conditions. It is crucial to run all compounds in parallel for accurate comparison.
Analysis and Interpretation
A thorough analysis of the data will involve a direct comparison of the IC50 values obtained for this compound with those of the benchmark inhibitors.
-
Potency: A direct comparison of IC50 values across the assays will establish the relative potency of the novel compound. A lower IC50 value indicates higher potency.
-
Mechanism of Action: While these assays do not definitively distinguish between antagonists and inverse agonists, the degree of inhibition in the reporter gene assay can provide clues.
-
Structure-Activity Relationship (SAR): The trimethylphenyl group and the chloro-butanamide moiety of the test compound should be compared to the structural features of the benchmark inhibitors to begin to understand potential SAR. For instance, the bulky, substituted aryl group is a common feature in many RORγt inhibitors.[1][13]
-
Selectivity: To ensure that the observed activity is specific to RORγt, counter-screening against other nuclear receptors (e.g., RORα, RORβ) is a critical next step, although not detailed in this initial guide.
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound as a potential RORγt inhibitor. By systematically comparing its performance against well-characterized compounds like GSK805, SR2211, and VTP-43742, researchers can gain valuable insights into its potency, cellular activity, and potential for further development.
Positive results from these initial studies would warrant a more extensive characterization, including selectivity profiling, pharmacokinetic evaluation, and assessment in in vivo models of autoimmune disease. The journey from a promising hit to a clinical candidate is long and challenging, but a rigorous and comparative approach from the outset is paramount for success. The data generated through this benchmarking process will be instrumental in guiding the next steps in the evaluation of this compound as a potential therapeutic agent.
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A Researcher's Guide to Deconvoluting On- and Off-Target Effects of Novel Bioactive Compounds: A Case Study with 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
For researchers, scientists, and drug development professionals, the journey from a hit compound to a well-characterized lead is fraught with challenges. A primary hurdle is the comprehensive understanding of a molecule's mechanism of action, encompassing both its intended (on-target) and unintended (off-target) interactions within the complex cellular milieu. Unforeseen off-target effects are a significant contributor to clinical trial failures and post-market drug withdrawals.[1] This guide provides an in-depth, technically-grounded framework for assessing the on- and off-target effects of novel small molecules, using the uncharacterized compound "4-chloro-N-(2,4,6-trimethylphenyl)butanamide" as a central case study.
The core principle of the methodologies presented here is the integration of orthogonal approaches to build a robust and self-validating profile of a compound's biological activity. We will move beyond simple checklists and delve into the causality behind experimental choices, empowering you to design and interpret these critical studies with confidence.
The Enigma of a Novel Compound: this compound
Our subject, this compound, is a small molecule with a defined chemical structure.[2] However, its biological target(s) and mechanism of action remain largely uncharacterized in publicly available literature. This scenario is common in early-stage drug discovery, where compounds may be identified through phenotypic screens without a priori knowledge of their molecular targets. Our objective is to construct a comprehensive strategy to elucidate its primary target(s) while simultaneously identifying potential off-target liabilities.
For comparative purposes throughout this guide, we will utilize a structurally related but potentially inactive analog, 4-chloro-N,N-dimethylbutyramide , as a negative control. This will help distinguish specific biological effects of our lead compound from non-specific or scaffold-related activities.
A Multi-Pronged Approach to Target Deconvolution and Off-Target Profiling
dot graph TD { A[Start: Novel Compound - this compound] --> B{Computational Prediction}; B --> C{In Vitro Biochemical & Proteomic Profiling}; C --> D{Cell-Based Target Engagement & Phenotypic Assays}; D --> E{Transcriptomic & Pathway Analysis}; E --> F[Comprehensive On- & Off-Target Profile]; B --> F; C --> F; D --> F; }
Figure 1: A tiered workflow for on- and off-target assessment.
Tier 1: In Silico Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses about potential targets. These approaches leverage the compound's chemical structure to predict its bioactivity against a vast array of known protein targets.
Methodology: AI/ML-Based Target Prediction
Artificial intelligence and machine learning (AI/ML) models, trained on large datasets of compound-protein interactions, can predict potential off-targets with increasing accuracy.[3] These methods often combine chemical similarity analysis with 3D protein structure-based approaches.[4]
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Input: Obtain the 2D structure (SMILES format) of this compound and the negative control.
-
Platform Selection: Utilize a computational platform that integrates multiple prediction methods, such as 2D chemical similarity, machine learning models (e.g., Random Forest, Support Vector Machines), and 3D docking simulations.
-
Database Screening: Screen the compound against comprehensive databases of protein targets, such as those encompassing G protein-coupled receptors (GPCRs), kinases, ion channels, and enzymes.
-
Scoring and Ranking: Analyze the output, which typically includes a list of potential targets ranked by a confidence score or predicted binding affinity. A pseudo-score of ≥0.55 is often considered significant in some platforms.[3]
-
Comparator Analysis: Perform the same analysis for the negative control to identify targets that are specifically predicted for the active compound.
Expected Outcome: A prioritized list of putative targets for this compound, providing a roadmap for subsequent experimental validation.
Tier 2: In Vitro Biochemical and Proteomic Profiling
This tier involves direct experimental assessment of the compound's interaction with purified proteins or complex protein mixtures. These methods provide concrete evidence of binding and can quantify the affinity and selectivity of these interactions.
1. Kinome Profiling: A Crucial Step for Many Small Molecules
Protein kinases are a major class of drug targets, and off-target kinase interactions are a common source of toxicity.[5][6] Therefore, comprehensive kinome screening is a critical step in safety pharmacology.
Methodology: KINOMEscan™
The KINOMEscan™ platform is a high-throughput, competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of human kinases.[7][8] This technology allows for the rapid determination of a compound's kinome-wide potency and selectivity.[8][9]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Submission: Provide a sample of this compound at a suitable concentration (e.g., 10 µM) for initial screening.
-
Assay Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is inversely proportional to its affinity for the test compound.
-
Quantification: The amount of captured kinase is quantified using qPCR.
-
Data Analysis: Results are typically expressed as a percentage of control, with lower percentages indicating stronger binding. Hits are often defined as interactions that result in >65% inhibition.
-
Dose-Response: For significant hits, a dose-response curve is generated to determine the dissociation constant (Kd).
Data Presentation: Comparative Kinome Selectivity
| Target Kinase | This compound (% of Control @ 10 µM) | 4-chloro-N,N-dimethylbutyramide (% of Control @ 10 µM) |
| Kinase A | 15 | 95 |
| Kinase B | 80 | 92 |
| Kinase C | 5 | 88 |
| ... (400+ kinases) | ... | ... |
This is a hypothetical data table for illustrative purposes.
2. Chemoproteomics: An Unbiased View of the Interactome
Chemical proteomics offers a powerful, unbiased approach to identify the cellular proteins that physically interact with a small molecule.[10] These methods are particularly valuable for de-orphaning novel compounds.
Methodology: Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP)
-
ABPP utilizes probes that covalently bind to the active sites of specific enzyme families.[1]
-
CCCP is a more general approach where the compound of interest is modified with a tag (e.g., biotin) to "fish" for its binding partners in a cell lysate.[1]
Experimental Protocol: CCCP Workflow
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reporter tag (e.g., biotin) to this compound. A key consideration is to choose an attachment point that does not disrupt the compound's biological activity.
-
Lysate Incubation: Incubate the affinity probe with a relevant cell lysate.
-
Affinity Enrichment: Capture the probe-protein complexes using streptavidin-coated beads.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Identify and quantify the enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Competitive Displacement: To distinguish specific binders from non-specific interactions, perform a competition experiment where the cell lysate is pre-incubated with an excess of the untagged parent compound before adding the affinity probe. Specific binders will show reduced enrichment in the presence of the competitor.
dot graph [rankdir=LR]; node [shape=box, style=rounded]; A [label="Cell Lysate"]; B [label="Affinity Probe (Compound + Biotin)"]; C [label="Incubation"]; D [label="Streptavidin Beads"]; E [label="Capture Probe-Protein Complexes"]; F [label="Wash to Remove Non-specific Binders"]; G [label="Elute & Digest Proteins"]; H [label="LC-MS/MS Analysis"]; I [label="Protein Identification & Quantification"]; J [label="Excess Un-tagged Compound (Competition)"];
A -> C; B -> C; C -> E; D -> E; E -> F; F -> G; G -> H; H -> I; J -> C;
Figure 2: Compound-centric chemical proteomics workflow.
Tier 3: Cell-Based Target Engagement and Phenotypic Assays
While in vitro assays confirm direct binding, cell-based assays are essential to verify that the compound engages its target in a physiological context and to correlate this engagement with a functional outcome.[11][12]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells or cell lysates.[10] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing undenatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Methodology: Reporter Gene Assays
If a putative target is part of a known signaling pathway, a reporter gene assay can be a highly effective way to measure the functional consequences of target modulation.[13]
Experimental Protocol: Reporter Gene Assay
-
Cell Line Selection: Choose a cell line that expresses the target of interest and is amenable to transfection.
-
Reporter Construct: Transfect the cells with a plasmid containing a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the signaling pathway of interest.
-
Compound Treatment: Treat the transfected cells with a dose-range of this compound.
-
Signal Measurement: Measure the reporter gene expression (e.g., luminescence, fluorescence).
-
Data Analysis: An increase or decrease in the reporter signal, depending on the nature of the pathway, indicates a functional modulation of the target.
Tier 4: Global Omics Approaches for Unbiased Pathway Analysis
Transcriptomics and proteomics provide a global, unbiased view of the cellular response to a compound, offering insights into its mechanism of action and potential off-target effects.[14][15]
Methodology: RNA Sequencing (RNA-seq)
RNA-seq measures the abundance of all transcripts in a cell, providing a snapshot of the gene expression changes induced by a compound.[16] Comparing the gene expression signature of a novel compound to a database of signatures from well-characterized drugs can reveal similarities in their mechanisms of action.[17]
Experimental Protocol: RNA-seq
-
Cell Treatment: Treat a relevant cell line with this compound, the negative control, and a vehicle control for a defined period (e.g., 6, 24 hours).
-
RNA Extraction: Isolate high-quality total RNA from the cells.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Differential Gene Expression: Identify genes that are significantly up- or down-regulated by the compound compared to the vehicle control.
-
Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) to identify signaling pathways that are significantly enriched in the differentially expressed gene list.
-
Signature Matching: Compare the generated gene expression signature to public databases (e.g., Connectivity Map) to identify known drugs with similar effects.
-
dot graph [rankdir=TB]; node [shape=box, style=rounded]; A [label="Cell Culture"]; B [label="Compound Treatment\n(Test, Control, Vehicle)"]; C [label="RNA Extraction"]; D [label="Library Preparation"]; E [label="High-Throughput Sequencing"]; F [label="Data QC & Alignment"]; G [label="Differential Expression Analysis"]; H [label="Pathway & Signature Analysis"]; I [label="Biological Interpretation"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I;
Figure 3: A typical RNA-sequencing workflow for compound profiling.
Synthesizing the Data: Building a Comprehensive Profile
The true power of this multi-tiered approach lies in the integration of data from each orthogonal assay.
-
Concordance is Key: Do the top hits from the in silico predictions overlap with the proteins identified by chemoproteomics?
-
Binding vs. Function: Does the Kd from the KINOMEscan™ assay correlate with the EC50 from a relevant cell-based functional assay?
-
Pathway Validation: Do the pathways identified through RNA-seq align with the known functions of the targets validated by CETSA and biochemical assays?
By systematically addressing these questions, a researcher can build a high-confidence profile of a novel compound's on- and off-target effects, paving the way for informed decisions in the drug development pipeline. This rigorous, evidence-based approach is fundamental to enhancing the success rate of small molecule drug discovery and ultimately, to the development of safer and more effective medicines.[3][18]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS No. 121513-35-7) demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship.[1][2][3] The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible science. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile & Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This dictates the minimum personal protective equipment (PPE) required and informs risk assessment. This compound is classified as a harmful and irritant substance.[1]
Required PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) must be worn.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of exposure, consider additional protective clothing.[5]
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed[1] |
| Skin Irritation | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation[1] |
| Eye Irritation | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation[1] |
Waste Characterization and Segregation
Proper disposal begins with correct characterization and segregation at the point of generation. The federal Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management from "cradle-to-grave," ensuring it is handled safely from creation to final disposal.[6][7][8] Based on its identified hazards, any waste containing this compound must be treated as hazardous chemical waste.
The following workflow diagram illustrates the decision-making process for segregating waste streams associated with this compound.
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Personal protective equipment for handling 4-chloro-N-(2,4,6-trimethylphenyl)butanamide
A Note on Scientific Diligence: Initial searches for "4-chloro-N-(2,4,6-trimethylphenyl)butanamide" did not yield a specific Safety Data Sheet (SDS) or comprehensive handling information in established chemical safety databases. This is not uncommon when working with novel or specialized research compounds. In such instances, a prudent and essential safety measure is to extrapolate handling procedures from a structurally similar, well-documented compound. For the purpose of this guide, we will use Lidocaine as a surrogate. Lidocaine, an amide-containing molecule with an N-aryl group, shares structural motifs with the target compound and has extensive, publicly available safety data. This guide, therefore, serves as a template for best practices when confronted with a data-poor substance, emphasizing a conservative approach to safety. It is imperative that a comprehensive, compound-specific risk assessment be conducted before any handling of this compound.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. While specific toxicological data for this compound is unavailable, we can infer potential risks based on its chemical structure and data from our surrogate, Lidocaine.
Potential Hazards of this compound (Inferred):
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Likely to cause irritation upon contact.
-
Sensitization: May cause an allergic skin reaction.
-
Target Organ Effects: Potential for effects on the central nervous system, similar to other local anesthetics.
A comprehensive risk assessment should be performed to identify potential exposure scenarios in your specific experimental workflow. This involves considering the quantity of the substance being handled, the duration of the handling, and the specific procedures being performed (e.g., weighing, dissolving, reacting).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on the task's risk level.
| Risk Level | Task Examples | Eyes & Face | Hand Protection | Body Protection | Respiratory Protection |
| Low | Handling sealed containers, visual inspection. | Safety glasses with side shields. | Nitrile gloves (single pair). | Standard laboratory coat. | Not generally required. |
| Medium | Weighing, preparing solutions in a well-ventilated area. | Chemical splash goggles. | Nitrile gloves (double-gloved). | Chemical-resistant lab coat. | Recommended if not in a fume hood. An N95 respirator may be sufficient for powders. |
| High | Handling large quantities, heating, potential for aerosolization. | Face shield over chemical splash goggles. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | Required. Use a NIOSH-approved respirator with an organic vapor cartridge. |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence
Caption: Correct sequence for donning PPE.
Doffing Sequence
Caption: Chemical waste disposal workflow.
Key Disposal Principles:
-
Segregation: Never mix incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Containment: Use appropriate, sealed containers for each waste type.
-
Documentation: Maintain accurate records of all generated waste.
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while under the safety shower.
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In case of ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
By adhering to these guidelines, researchers can create a safer laboratory environment when handling novel or poorly characterized chemical compounds. Remember, proactive safety planning is the cornerstone of responsible scientific practice.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
